7-Bromo-2,4,6-trichloro-8-fluoroquinazoline
Description
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Properties
IUPAC Name |
7-bromo-2,4,6-trichloro-8-fluoroquinazoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8HBrCl3FN2/c9-4-3(10)1-2-6(5(4)13)14-8(12)15-7(2)11/h1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZPLLPUWIXCTEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=C(C(=C1Cl)Br)F)N=C(N=C2Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8HBrCl3FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1698028-11-3 | |
| Record name | 7-bromo-2,4,6-trichloro-8-fluoroquinazoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 7-Bromo-2,4,6-trichloro-8-fluoroquinazoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Bromo-2,4,6-trichloro-8-fluoroquinazoline is a polyhalogenated quinazoline derivative of significant interest in medicinal chemistry, particularly in the exploration of novel kinase inhibitors for oncology.[1] The extensive halogenation of the quinazoline scaffold imparts unique physicochemical characteristics that are critical to its pharmacokinetic and pharmacodynamic profiles. This technical guide provides a comprehensive analysis of the known and predicted physicochemical properties of this compound. In the absence of extensive experimental data in peer-reviewed literature, this guide integrates predicted values with established analytical protocols, offering a framework for the empirical validation of these essential parameters. The document is structured to provide not only a data summary but also the scientific rationale behind the experimental methodologies, empowering researchers to conduct their own robust characterizations.
Chemical Identity and Molecular Structure
This compound is a highly substituted heterocyclic aromatic compound. The core quinazoline structure, a fusion of a benzene and a pyrimidine ring, is heavily decorated with electron-withdrawing halogen atoms, which profoundly influence its electronic distribution, steric hindrance, and intermolecular interactions.
Table 1: Chemical Identifiers and Molecular Properties
| Parameter | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 1698028-11-3 | [1] |
| Molecular Formula | C₈HBrCl₃FN₂ | [1] |
| Molecular Weight | 330.37 g/mol | [1][2] |
| Canonical SMILES | C1=C2C(=C(C(=C1Cl)Br)F)N=C(N=C2Cl)Cl | [1] |
| InChI Key | MZPLLPUWIXCTEI-UHFFFAOYSA-N | [3] |
| Appearance | White crystalline powder | [1][4] |
The strategic placement of bromine, chlorine, and fluorine atoms is anticipated to modulate the molecule's binding affinity to biological targets and its metabolic stability.
Spectroscopic Characterization
While specific, publicly available spectra for this compound are limited, an understanding of its structure allows for the prediction of its key spectroscopic features. Empirical determination of these spectra is a critical step in confirming the identity and purity of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Due to the extensive substitution on the quinazoline ring, the ¹H NMR spectrum is expected to be simple. A single, distinct aromatic proton signal is anticipated, likely in the downfield region around 8.5 ppm, corresponding to the hydrogen atom at position 5.[1] The precise chemical shift will be influenced by the electronic effects of the adjacent halogen substituents.
-
¹³C NMR: The ¹³C NMR spectrum will provide a detailed fingerprint of the carbon framework. Distinct signals are expected for each of the eight carbon atoms of the quinazoline core. The carbons directly bonded to the halogens (C-2, C-4, C-6, C-7, and C-8) will exhibit chemical shifts and potentially coupling patterns (in the case of C-8 with fluorine) that are characteristic of such substitutions.
Mass Spectrometry (MS)
Mass spectrometry is essential for confirming the molecular weight and isotopic distribution of this compound. The presence of bromine and chlorine, with their characteristic isotopic patterns, will result in a complex and highly diagnostic isotopic cluster in the mass spectrum, confirming the elemental composition of the molecule.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by absorption bands corresponding to the vibrations of the quinazoline ring system and the carbon-halogen bonds. Key expected vibrations include C=N and C=C stretching frequencies of the aromatic rings and the characteristic absorptions for C-Cl, C-Br, and C-F bonds.
Physicochemical Properties
The physicochemical properties of a drug candidate are paramount as they govern its absorption, distribution, metabolism, and excretion (ADME) profile.
Physical Properties
Table 2: Predicted Physical Properties
| Property | Predicted Value | Source |
| Boiling Point | 351.8 ± 42.0 °C at 760 mmHg | [1] |
| Flash Point | 166.5 ± 27.9 °C | [1] |
| Melting Point | Not available | [1] |
The high predicted boiling point is indicative of strong intermolecular forces, likely dominated by van der Waals interactions and potential π-π stacking of the quinazoline rings.[1] The absence of an experimental melting point in the literature suggests that the compound may decompose at elevated temperatures.[1]
Solubility
The solubility of a compound is a critical determinant of its bioavailability. This compound is characterized by low aqueous solubility and good solubility in polar aprotic organic solvents.[1][4]
-
Aqueous Solubility: The molecule's highly lipophilic nature, a consequence of the extensive halogenation and the aromatic system, leads to poor solubility in water.[1] The lack of significant hydrogen bonding donors or acceptors further contributes to its hydrophobicity.
-
Organic Solvent Solubility: The compound is reported to be soluble in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), which are common solvents for screening and in vitro assays.[1][4]
Experimental Protocol: Gravimetric Method for Solubility Determination
This protocol provides a reliable method for the quantitative determination of solubility.[5]
Caption: Gravimetric solubility determination workflow.
Lipophilicity (LogP)
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), is a crucial parameter for predicting a drug's membrane permeability and overall ADME properties. A calculated LogP value for this compound is reported to be 4.4916.[2] This high value confirms the compound's significant lipophilic character.
Experimental Protocol: Shake-Flask Method for LogP Determination
The shake-flask method is the traditional and most widely accepted method for the experimental determination of LogP.
Caption: Workflow for LogP determination via the shake-flask method.
Acidity Constant (pKa)
The pKa of a compound influences its ionization state at different physiological pH values, which in turn affects its solubility, permeability, and target binding. For this compound, the two nitrogen atoms in the pyrimidine ring are the most likely sites of protonation. The pKa of the parent quinazoline is approximately 3.5.[5] The presence of multiple electron-withdrawing halogen atoms on the ring is expected to decrease the basicity of the nitrogen atoms, resulting in a lower pKa value for the conjugate acid.
Experimental Protocol: pKa Determination by UV-Vis Spectrophotometry
This method is suitable for compounds with a chromophore that exhibits a change in absorbance upon ionization.
Caption: Workflow for pKa determination using UV-Vis spectrophotometry.
Stability Profile
The stability of a pharmaceutical compound is a critical quality attribute that ensures its safety and efficacy over its shelf life. Stability testing for this compound should be conducted in accordance with ICH guidelines.[6]
-
Thermal Stability: The high predicted boiling point suggests good thermal stability.[1] The halogenation of the quinazoline ring is generally known to enhance thermal stability.[1]
-
pH-Dependent Stability: Quinazoline and its derivatives can be susceptible to hydrolysis, particularly at extreme pH values.[7][8] Stability studies in aqueous solutions buffered at various pH levels are necessary to determine the optimal pH range for formulation and storage.
-
Photostability: Polycyclic aromatic compounds can be susceptible to photodegradation. Photostability testing, as outlined in ICH guideline Q1B, should be performed to assess the impact of light exposure on the compound's integrity.[6]
Conceptual Framework for Stability Testing
Caption: A conceptual workflow for stability testing according to ICH guidelines.
Conclusion and Future Directions
This compound is a promising scaffold for the development of new therapeutic agents. Its physicochemical properties, largely dictated by its extensive halogenation, present both opportunities and challenges for drug development. The high lipophilicity suggests good membrane permeability but may also pose challenges for aqueous solubility and formulation. The predicted stability is encouraging, but requires empirical validation.
This technical guide has synthesized the available information and provided a clear roadmap for the experimental determination of the key physicochemical properties of this compound. Future research should focus on obtaining robust experimental data for melting point, solubility in a range of pharmaceutically relevant solvents, pKa, and a comprehensive stability profile. Such data will be invaluable for guiding the rational design of novel quinazoline-based drug candidates and for the development of safe and effective formulations.
References
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ICH Harmonised Tripartite Guideline, Q1A (R2) Stability Testing of New Drug Substances and Products, Step 4 version (2003). [Link]
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ICH Harmonised Tripartite Guideline, Q1B Photostability Testing of New Drug Substances and Products, Step 4 version (1996). [Link]
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Al-Suwaidan, I. A., et al. (2015). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. Journal of Chemistry, 2015, 395637. [Link]
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Williams, R. (n.d.). pKa Data Compiled by R. Williams. [Link]
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National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review. [Link]
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Protocols.io. (2024). LogP / LogD shake-flask method. [Link]
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SNS Courseware. (n.d.). ICH STABILITY TESTING GUIDELINES. [Link]
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Chemagination. (n.d.). How to measure pKa by UV-vis spectrophotometry. [Link]
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YMER. (2024). A Review on Chemistry and Biological Significance of Quinazolines and Quinazolinones. [Link]
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SciSpace. (n.d.). Quinazoline derivatives & pharmacological activities: a review. [Link]
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ResearchGate. (2015). The physicochemical characters of quinazoline, 2-quinazolinone, 4-quinazolinone, and 2,4-quinazolinedione. [Link]
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YMER. (2024). A Review on Chemistry and Biological Significance of Quinazolines and Quinazolinones. [Link]
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ResearchGate. (n.d.). Evaluation of the pKa's of Quinazoline Derivatives : Usage of Quantum Mechanical Based Descriptors. [Link]
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A Technical Guide to 7-Bromo-2,4,6-trichloro-8-fluoroquinazoline: A Versatile Scaffold in Modern Medicinal Chemistry
This document provides an in-depth technical overview of 7-Bromo-2,4,6-trichloro-8-fluoroquinazoline, a highly functionalized heterocyclic compound that has emerged as a significant building block in contemporary drug discovery and development. This guide is intended for researchers, medicinal chemists, and process development scientists who require a comprehensive understanding of this compound's properties, synthesis, and applications.
Core Compound Identification and Properties
This compound is a halogen-rich quinazoline derivative. The strategic placement of five halogen atoms on the quinazoline core imparts unique chemical reactivity and potential for biological activity.
Chemical Identity
-
IUPAC Name: this compound[1]
Physicochemical Properties
The compound is typically a white to yellow crystalline solid.[1][5][6] Its polysubstituted and halogenated nature dictates its solubility profile, exhibiting low solubility in water but good solubility in common organic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[1][5]
| Property | Value | Source |
| Appearance | White to Yellow Crystalline Solid | [1][5][6] |
| Molecular Weight | 330.37 g/mol | [1][3] |
| Boiling Point (Predicted) | 351.8 ± 42.0 °C at 760 mmHg | [1][6] |
| Density (Predicted) | 1.987 ± 0.06 g/cm³ | [6] |
| LogP (Predicted) | 3.93 to 4.49 | [1][3] |
| Solubility | Soluble in DMSO and DMF; low in water | [1][5] |
Synthesis and Chemical Reactivity
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. The general strategies involve the construction of the quinazoline core followed by controlled halogenation.
General Synthetic Approach
-
Cyclization: Formation of a quinazoline precursor. This often involves the reaction of an appropriately substituted anthranilic acid derivative with a source of carbon and nitrogen, such as urea or a nitrile.[5]
-
Chlorination: Conversion of hydroxyl groups on the quinazoline ring to chloro groups, typically using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
-
Halogenation: Introduction of the bromo and additional chloro substituents onto the benzene portion of the quinazoline ring through electrophilic aromatic substitution reactions.
The following diagram illustrates a conceptual workflow for the synthesis of polysubstituted quinazolines.
Caption: A generalized workflow for the synthesis of the target compound.
Reactivity Profile
The multiple halogen substituents on this compound create a molecule with several reactive sites. The chlorine atoms at the 2- and 4-positions are particularly susceptible to nucleophilic substitution, a common strategy for introducing diverse functional groups to the quinazoline scaffold.[1] The bromine atom at the 7-position and the chlorine at the 6-position are less reactive towards nucleophilic attack but can participate in transition metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. This differential reactivity allows for selective functionalization at different positions of the molecule.
Applications in Drug Discovery and Medicinal Chemistry
The quinazoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs, particularly in oncology. The heavily halogenated nature of this compound makes it an attractive starting material for the synthesis of novel therapeutic agents.
Kinase Inhibitors in Oncology
Many quinazoline derivatives are potent inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer. The core structure of this compound is suitable for modification to target the ATP-binding site of various kinases. The different halogen atoms can be selectively replaced to introduce functionalities that can interact with specific amino acid residues in the kinase domain, thereby enhancing potency and selectivity.[7] For instance, the chloro groups can be displaced by amines to generate libraries of 2,4-diaminoquinazoline derivatives, a common motif in kinase inhibitors.
The following diagram illustrates the general principle of kinase inhibition by a quinazoline-based inhibitor.
Caption: Competitive inhibition of ATP binding to a kinase active site.
Building Block for Complex Molecules
Beyond kinase inhibition, this compound serves as a versatile intermediate for the synthesis of a wide range of biologically active molecules. Its utility in agrochemical research for the development of new pesticides has also been noted.[6] The ability to perform selective cross-coupling and substitution reactions allows for the construction of complex molecular architectures with tailored properties.
Spectroscopic Characterization
Safety, Handling, and Storage
Hazard Identification
Based on available safety data sheets, this compound is classified as harmful if swallowed and causes skin, eye, and respiratory irritation.[2][8]
-
GHS Pictogram: GHS07 (Exclamation Mark)[2]
-
Signal Word: Warning[2]
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]
Recommended Handling and Storage
Standard laboratory safety protocols should be strictly followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat.[8] Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust.[8][9]
For long-term storage, the compound should be kept in a tightly sealed container under an inert atmosphere and stored in a freezer at temperatures of -20°C.[2][5][10]
Conclusion
This compound is a highly valuable and versatile building block for chemical synthesis, particularly in the fields of medicinal chemistry and drug discovery. Its densely functionalized structure, featuring multiple, differentially reactive halogen atoms, provides a flexible platform for the development of novel kinase inhibitors and other complex, biologically active molecules. A thorough understanding of its chemical properties, reactivity, and handling requirements is essential for its effective and safe utilization in research and development.
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Spectroscopic Blueprint of a Complex Scaffold: A Technical Guide to 7-Bromo-2,4,6-trichloro-8-fluoroquinazoline
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic characteristics of 7-bromo-2,4,6-trichloro-8-fluoroquinazoline (C₈BrCl₃FN₂; Molecular Weight: 330.37 g/mol [1]), a highly halogenated quinazoline derivative of interest to researchers in medicinal chemistry and drug development.[1] Given the paucity of published experimental data for this specific molecule, this document serves as a foundational reference, presenting predicted spectroscopic data based on established principles and spectral data from analogous structures. We will delve into the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering in-depth interpretations and standardized protocols for empirical verification. This guide is intended for researchers, scientists, and drug development professionals seeking to understand, synthesize, or characterize this and structurally related compounds.
Introduction: The Quinazoline Core in Drug Discovery
The quinazoline skeleton is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including approved anticancer agents.[1] The extensive halogenation of this compound suggests its potential utility as a versatile intermediate in the synthesis of novel therapeutics. The precise arrangement of bromine, chlorine, and fluorine atoms is expected to significantly influence the molecule's electronic properties, reactivity, and biological activity. Accurate spectroscopic characterization is therefore paramount for unequivocal structure confirmation, purity assessment, and understanding its chemical behavior.
This guide will systematically explore the predicted spectroscopic signature of this complex molecule, providing a robust framework for its identification and analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Framework
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments will provide a complete picture of its structure.
Experimental Protocol: NMR Analysis
A standardized protocol for acquiring high-quality NMR data is crucial for accurate structural elucidation.
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube, ensuring no solid particles are present.
-
The final sample height in the tube should be approximately 4-5 cm.
Instrumentation and Data Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal resolution.
-
¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. The spectral width should encompass the aromatic region (typically 0-10 ppm).
-
¹³C NMR: A proton-decoupled ¹³C NMR spectrum should be acquired. Due to the lower natural abundance of ¹³C and the presence of quaternary carbons, a longer acquisition time will be necessary.
-
¹⁹F NMR: A proton-decoupled ¹⁹F NMR spectrum is essential for observing the fluorine environment.
Caption: Workflow for NMR Spectroscopic Analysis.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to be simple due to the extensive halogen substitution, which leaves only one proton on the quinazoline ring system.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.5 - 8.7 | Singlet (s) | 1H | H-5 |
Interpretation:
-
Chemical Shift: The single proton at the C-5 position is significantly deshielded due to the anisotropic effects of the fused aromatic rings and the electron-withdrawing nature of the adjacent nitrogen and halogen substituents. A chemical shift in the range of 8.5-8.7 ppm is therefore anticipated.[1]
-
Multiplicity: With no adjacent protons, the signal for H-5 is expected to be a sharp singlet.
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will be more complex, revealing all eight carbon atoms of the quinazoline core. The chemical shifts will be heavily influenced by the attached halogens.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~160 - 165 | C-2, C-4 | Carbons bonded to electronegative nitrogen and chlorine atoms are expected to be significantly downfield. |
| ~150 - 155 (d) | C-8 | Carbon directly attached to fluorine will show a large one-bond C-F coupling (¹JCF). |
| ~145 - 150 | C-8a | Quaternary carbon at the ring junction. |
| ~135 - 140 | C-6 | Carbon attached to chlorine. |
| ~125 - 130 | C-5 | The only carbon bearing a hydrogen atom. |
| ~120 - 125 | C-4a | Quaternary carbon at the ring junction. |
| ~115 - 120 | C-7 | Carbon attached to bromine. |
Interpretation:
-
The chemical shifts of carbons directly bonded to halogens (C-2, C-4, C-6, C-7, C-8) will be significantly affected. The high electronegativity of fluorine will cause the C-8 signal to appear at a characteristically high chemical shift and exhibit a large coupling constant.
-
The remaining quaternary carbons (C-4a, C-8a) will have distinct chemical shifts based on their electronic environment within the fused ring system.
Predicted ¹⁹F NMR Spectrum
The ¹⁹F NMR spectrum will provide a clear and sensitive signal for the single fluorine atom.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Rationale |
| -110 to -130 | Singlet (s) | The chemical shift of fluorine on an aromatic ring is sensitive to the electronic nature of other substituents. The presence of multiple electron-withdrawing groups would likely place the signal in this range relative to a standard like CFCl₃. |
Interpretation:
-
The ¹⁹F chemical shift is highly sensitive to the electronic environment. The precise value will be influenced by the cumulative electron-withdrawing effects of the chloro and bromo substituents on the benzene ring.
-
With no neighboring fluorine or hydrogen atoms within typical coupling distance, the signal is expected to be a singlet.
Infrared (IR) Spectroscopy: Identifying Functional Groups and Skeletal Vibrations
IR spectroscopy is an excellent technique for identifying the types of bonds present in a molecule and providing a unique "fingerprint" for the compound.
Experimental Protocol: FT-IR Analysis (KBr Pellet Method)
For solid samples like this compound, the KBr pellet method is a standard and reliable technique.
-
Thoroughly grind 1-2 mg of the sample with 100-200 mg of dry, spectroscopic-grade potassium bromide (KBr) in an agate mortar.
-
Transfer the fine powder to a pellet press die.
-
Apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.
-
Acquire a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and record the sample spectrum, typically in the range of 4000-400 cm⁻¹.
Caption: Workflow for FT-IR Spectroscopic Analysis.
Predicted IR Absorption Bands
The IR spectrum will be characterized by absorptions corresponding to the aromatic ring system and the various carbon-halogen bonds.
| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100 - 3000 | Weak | Aromatic C-H stretch |
| 1600 - 1450 | Medium | Aromatic C=C and C=N stretching vibrations |
| 1250 - 1000 | Strong | C-F stretching vibration |
| 850 - 550 | Strong | C-Cl stretching vibrations |
| 680 - 500 | Strong | C-Br stretching vibration |
| 900 - 675 | Medium | Aromatic C-H out-of-plane bending |
Interpretation:
-
Aromatic Region: The absorptions between 1600 cm⁻¹ and 1450 cm⁻¹ are characteristic of the quinazoline ring's C=C and C=N skeletal vibrations.
-
Carbon-Halogen Region: The lower wavenumber region (below 1300 cm⁻¹) will be dominated by strong absorptions from the C-F, C-Cl, and C-Br stretching vibrations. The C-F stretch is typically the highest in frequency and very intense. The C-Cl and C-Br stretches will appear at progressively lower wavenumbers due to the increasing mass of the halogen atom.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of a compound and offers valuable structural information through the analysis of its fragmentation pattern.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
Electron ionization is a common technique for analyzing relatively small, thermally stable organic molecules.
-
Introduce a small amount of the sample into the mass spectrometer, where it is vaporized.
-
Bombard the gaseous molecules with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
-
The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z).
-
A detector records the abundance of each ion.
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A Technical Guide to the Solubility and Stability of 7-Bromo-2,4,6-trichloro-8-fluoroquinazoline
Abstract
This technical guide provides a comprehensive framework for evaluating the aqueous and organic solubility, as well as the chemical stability, of 7-Bromo-2,4,6-trichloro-8-fluoroquinazoline. As a highly halogenated, polycyclic aromatic scaffold, this molecule is anticipated to exhibit low aqueous solubility and present specific stability challenges characteristic of its class. Understanding these physicochemical properties is paramount for its successful progression in drug discovery and development, impacting everything from initial biological screening and ADME profiling to eventual formulation strategies. This document outlines field-proven experimental protocols, explains the scientific rationale behind methodological choices, and offers a predictive assessment of the molecule's behavior based on its unique chemical structure. All protocols are designed to be self-validating through the use of robust, stability-indicating analytical methods, ensuring data integrity and regulatory alignment with ICH standards.
Physicochemical Profile and Strategic Importance
The structure of this compound—a quinazoline core heavily substituted with five halogen atoms—presents a classic challenge in drug development: the trade-off between potential biological potency and poor physicochemical properties.[1][2] Halogenation can significantly enhance binding affinity to biological targets but often drastically reduces aqueous solubility, complicates metabolic pathways, and introduces potential liabilities related to chemical stability.[3][4]
A thorough understanding of solubility and stability is not merely a characterization exercise; it is a critical prerequisite for obtaining reliable biological data and developing a viable drug product. Poor solubility can lead to underestimated potency in in-vitro assays, poor absorption and bioavailability in vivo, and costly formulation hurdles.[5][6]
Table 1: Predicted Physicochemical Properties of this compound (Note: These are in-silico predicted values for guidance; experimental determination is required.)
| Property | Predicted Value | Implication for Development |
| Molecular Weight | 410.33 g/mol | High MW can negatively impact permeability. |
| cLogP | ~5.5 | Highly lipophilic; predicts very low aqueous solubility. |
| pKa (most basic) | ~0.5 (predicted) | Weakly basic nitrogen atoms; solubility will not be significantly improved in acidic pH. |
| H-Bond Acceptors | 2 (N atoms) | Limited hydrogen bonding potential with water. |
| H-Bond Donors | 0 | No hydrogen bond donating capacity. |
A Phased Approach to Solubility Assessment
Solubility is not a single value but a context-dependent property. For early-stage research, a rapid assessment of kinetic solubility is sufficient for compound screening. For later-stage development, the gold-standard thermodynamic solubility is essential for formulation and regulatory purposes.[5][7][8]
High-Throughput Kinetic Solubility Assay
Kinetic solubility measures the concentration at which a compound, rapidly introduced from a high-concentration DMSO stock, begins to precipitate in an aqueous medium.[9][10] It is a measure of a compound's ability to remain in a supersaturated state and is highly relevant for plate-based biological assays.
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution in DMSO.
-
Aqueous Addition: Rapidly add phosphate-buffered saline (PBS, pH 7.4) to each well, typically a 50-fold dilution (e.g., 2 µL of DMSO stock into 98 µL of buffer). This induces precipitation of poorly soluble compounds.
-
Incubation: Incubate the plate at room temperature (e.g., 25°C) for 2 hours with gentle shaking.[9]
-
Measurement: Read the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering at a specific wavelength (e.g., 620 nm).
-
Data Analysis: The kinetic solubility limit is defined as the concentration at which the turbidity signal significantly exceeds the background of the buffer/DMSO controls.
Gold-Standard Thermodynamic Solubility Assay
Thermodynamic (or equilibrium) solubility is the true saturation point of a compound in a solvent when the solid and dissolved phases are in equilibrium.[5][10] This is a critical parameter for understanding oral absorption and for developing formulations.[7]
-
Sample Preparation: Add an excess amount of solid, crystalline this compound to vials containing the desired solvents (e.g., water, PBS pH 7.4, 0.1 N HCl, common organic solvents). The presence of visible solid material throughout the experiment is crucial.
-
Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C or 37°C) for a minimum of 24 hours to ensure equilibrium is reached.[7] Longer incubation times (48-72 hours) may be necessary and should be confirmed by sampling at multiple time points.
-
Phase Separation: Separate the undissolved solid from the saturated solution via centrifugation at high speed (e.g., >14,000 rpm) or by using a low-binding filter (e.g., 0.22 µm PVDF).
-
Quantification: Carefully remove an aliquot of the clear supernatant, dilute it with a suitable mobile phase, and quantify the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve.
Solvent Selection & Predicted Solubility Profile
The choice of solvent is critical for handling, screening, and formulating the compound. Due to its highly lipophilic and halogenated nature, this compound is expected to be poorly soluble in aqueous media and highly soluble in non-polar organic solvents.[11][12]
Table 2: Representative Solubility Data in Common Laboratory Solvents (Note: This is illustrative data based on the compound's structure. Actual values must be determined experimentally.)
| Solvent | Solvent Type | Predicted Thermodynamic Solubility | Use Case & Rationale |
| Water | Aqueous | < 0.1 µg/mL | Baseline for physiological relevance. |
| PBS (pH 7.4) | Aqueous Buffer | < 0.1 µg/mL | Simulates physiological pH; essential for cell-based assays. |
| 0.1 N HCl | Acidic Aqueous | < 0.5 µg/mL | Simulates gastric fluid; minimal increase expected due to very weak basicity. |
| DMSO | Polar Aprotic | > 100 mg/mL | Universal solvent for stock solution preparation. |
| DMF | Polar Aprotic | > 80 mg/mL | Alternative to DMSO for stock solutions.[13] |
| Ethanol | Polar Protic | ~5-10 mg/mL | Co-solvent for preclinical formulations.[11] |
| Acetonitrile | Polar Aprotic | ~20-30 mg/mL | Common HPLC mobile phase component; useful for analytical work. |
| THF | Non-polar Ether | > 50 mg/mL | High solubility expected; useful in synthetic chemistry.[13] |
Chemical Stability Assessment: A Forced Degradation Approach
Forced degradation (or stress testing) is a regulatory requirement and a fundamental component of drug development.[14][15][16] It involves subjecting the compound to harsh conditions to deliberately induce degradation, which helps to:
-
Identify potential degradation products.
-
Elucidate degradation pathways.
-
Develop and validate a stability-indicating analytical method —a method proven to separate the intact drug from all its significant degradants.[17][18]
The International Council for Harmonisation (ICH) guidelines Q1A(R2) and Q1B provide the framework for these studies.[14][19][20][21]
The Centrality of a Stability-Indicating HPLC Method
Before commencing stability studies, a robust HPLC method must be developed. This method, typically using a C18 column with gradient elution and UV detection (e.g., HPLC-DAD), is the cornerstone of the entire stability assessment.[22][23] Its "stability-indicating" nature is confirmed during the forced degradation study itself by demonstrating that all degradation peaks are baseline-resolved from the parent compound peak.
-
Objective: To achieve 5-20% degradation of the active pharmaceutical ingredient (API).[14] Excessive degradation can generate secondary and tertiary degradants that are not relevant to real-world storage.
-
Sample Preparation: Prepare solutions of the compound at a known concentration (e.g., 1 mg/mL) in a suitable co-solvent system (e.g., Acetonitrile/Water) to ensure solubility during the experiment.
-
Stress Conditions (ICH Q1A/Q1B):
-
Acid Hydrolysis: 0.1 N HCl at 60°C for 24-48 hours.
-
Base Hydrolysis: 0.1 N NaOH at 60°C for 24-48 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: Expose solid powder and solution to 80°C for 72 hours.
-
Photostability: Expose solid powder and solution to a calibrated light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[19][24][25] A dark control sample, wrapped in aluminum foil, must be stored alongside to differentiate between thermal and photolytic degradation.[19]
-
-
Time Points: Sample at multiple time points (e.g., 2, 8, 24, 48 hours) to find the optimal duration for achieving the target degradation.
-
Analysis: After exposure, neutralize acidic and basic samples if necessary. Analyze all samples, including controls, by the developed stability-indicating HPLC-DAD/MS method.
-
Data Evaluation:
-
Calculate the mass balance to account for the parent compound and all degradation products.
-
Confirm peak purity of the parent peak in all stressed samples using a Diode Array Detector (DAD) or Mass Spectrometry (MS).
-
Identify and, if necessary, characterize any degradant present at a significant level (e.g., >0.5%).
-
Predicted Degradation Pathways
The chemical structure of this compound suggests several potential degradation pathways. The quinazoline ring itself is generally stable, but the high degree of halogenation creates reactive sites.[26]
-
Hydrolysis: The chloro-substituents, particularly at the C2 and C4 positions, are activated by the adjacent nitrogen atoms and are the most likely sites for nucleophilic substitution by hydroxide under basic conditions, or water under harsh acidic/thermal conditions, to form quinazolinone analogs.[27] The C-F and C-Br bonds are generally more stable to hydrolysis.[28]
-
Photodegradation: Aromatic halides can undergo photolytic cleavage via a free-radical mechanism, potentially leading to dehalogenation.[19][25] The C-Br bond is the weakest C-X bond present and is the most probable site for photolytic cleavage.
Recommendations for Handling and Storage
Based on the predicted physicochemical profile, the following best practices are recommended:
-
Stock Solutions: Prepare high-concentration stock solutions in 100% DMSO. Store these solutions at -20°C or -80°C in tightly sealed containers to minimize water absorption. While some quinazolines have shown instability in DMSO over long periods, it remains the most practical solvent for initial solubilization.[29][30][31] Periodic purity checks of stock solutions are advised.
-
Aqueous Solutions: Due to extremely low aqueous solubility, preparing solutions directly in buffer is not feasible. For biological assays, dilute the DMSO stock into the final aqueous medium immediately before use, ensuring the final DMSO concentration is low (typically <0.5%) and compatible with the assay system.
-
Long-Term Storage: The solid compound should be stored in a desiccator, protected from light, at room temperature or refrigerated conditions to prevent potential hydrolysis and photodecomposition.
Conclusion
This compound represents a class of molecules with high potential but significant development challenges. Its predicted low aqueous solubility and potential for hydrolytic and photolytic degradation require a rigorous and systematic characterization strategy. By employing the phased solubility assessments and comprehensive forced degradation studies outlined in this guide, researchers can generate the high-quality, reliable data needed to understand the compound's liabilities, develop appropriate formulation strategies, and make informed decisions for its advancement as a potential therapeutic agent. The use of validated, stability-indicating methods is non-negotiable and forms the bedrock of a successful development program.
References
- 1. Insights into Halogen-Induced Changes in 4-Anilinoquinazoline EGFR Inhibitors: A Computational Spectroscopic Study [mdpi.com]
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- 3. Impact of Halogen Substituents on Interactions between 2-Phenyl-2,3-dihydroqulinazolin-4(1H)-one Derivatives and Human Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. cibtech.org [cibtech.org]
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- 17. ijcrt.org [ijcrt.org]
- 18. validated stability indicating: Topics by Science.gov [science.gov]
- 19. ema.europa.eu [ema.europa.eu]
- 20. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 21. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 22. Choices of chromatographic methods as stability indicating assays for pharmaceutical products: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 24. Photostability (ICH Q1B) – Pharma Stability [pharmastability.com]
- 25. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 27. Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives [mdpi.com]
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- 29. benthamdirect.com [benthamdirect.com]
- 30. researchgate.net [researchgate.net]
- 31. pubs.aip.org [pubs.aip.org]
"potential biological activity of substituted quinazoline derivatives"
<__ A Technical Guide to the Biological Activities of Substituted Quinazoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a diverse array of biological targets.[1] This guide provides an in-depth analysis of the significant biological activities exhibited by substituted quinazoline derivatives, with a primary focus on their roles in anticancer, antimicrobial, anti-inflammatory, and anticonvulsant therapies. We will explore the underlying mechanisms of action, delve into critical structure-activity relationships (SAR), and provide validated experimental protocols for the synthesis and evaluation of these potent compounds. The objective is to equip researchers and drug development professionals with the foundational knowledge and practical methodologies required to innovate within this promising class of therapeutic agents.
The Quinazoline Scaffold: A Privileged Structure in Medicinal Chemistry
Quinazoline is a bicyclic heterocyclic compound formed by the fusion of a benzene ring and a pyrimidine ring. This aromatic scaffold's structural rigidity, combined with its capacity for substitution at multiple positions, allows for the precise orientation of functional groups to engage with various biological receptors and enzymes.[1][2] This versatility is why numerous quinazoline-based drugs have successfully reached the market, validating the scaffold's therapeutic potential.[1]
The core value of the quinazoline nucleus lies in its ability to serve as a template for designing targeted inhibitors. For instance, the nitrogen atoms at positions 1 and 3 are crucial for forming hydrogen bonds with key amino acid residues in enzyme active sites, a feature famously exploited in the design of kinase inhibitors.[3]
Major Biological Activities of Substituted Quinazolines
The therapeutic applications of quinazoline derivatives are broad, spanning multiple disease areas.[2] Below, we detail the most extensively studied and clinically relevant activities.
Anticancer Activity
Quinazolines are perhaps most renowned for their potent anticancer properties.[4] Many derivatives function as inhibitors of protein kinases, which are critical regulators of cell signaling pathways that, when dysregulated, drive cancer cell proliferation, survival, and metastasis.[4][5]
-
Mechanism of Action: A primary target for quinazoline-based anticancer drugs is the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase (RTK).[6][7] Overexpression or mutation of EGFR is a hallmark of various cancers, including non-small cell lung cancer (NSCLC), breast, and colon cancer.[7] Quinazoline derivatives like Gefitinib and Erlotinib act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and blocking the downstream signaling cascades (e.g., PI3K-Akt, MAPK) that promote tumor growth.[5][8]
-
Other Targets: Beyond EGFR, quinazolines have been developed to inhibit other key cancer-related targets, including Vascular Endothelial Growth Factor Receptor (VEGFR), histone deacetylase (HDAC), and tubulin polymerization.[2][9] This multi-target capability underscores the scaffold's adaptability in cancer therapy.
Antimicrobial Activity
With the rise of antibiotic resistance, there is an urgent need for novel antimicrobial agents.[10] Quinazoline derivatives have demonstrated significant activity against a wide spectrum of pathogens, including Gram-positive and Gram-negative bacteria, as well as various fungi.[1][11]
-
Mechanism of Action: The antimicrobial effects of quinazolines are often attributed to their ability to interfere with essential cellular processes in pathogens.[1] Some derivatives have been shown to disrupt cell wall synthesis, inhibit DNA replication, or interfere with microbial enzyme function.[1][12] The presence of specific substituents, such as halogens or lipophilic groups, can enhance the compound's ability to penetrate bacterial membranes and exert its effect.[11][13]
Anti-inflammatory Activity
Chronic inflammation is a key pathological feature of many diseases. Quinazoline derivatives have been investigated as potent anti-inflammatory agents, often exhibiting efficacy comparable to or greater than established drugs.[14][15]
-
Mechanism of Action: The anti-inflammatory properties of quinazolines are linked to their ability to modulate key inflammatory pathways. Some derivatives inhibit the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α).[15] Others act as inhibitors of enzymes such as cyclooxygenase (COX) and phosphodiesterase 4 (PDE4), both of which are critical mediators of the inflammatory response.[15][16]
Anticonvulsant Activity
Quinazoline derivatives have a long history of investigation for their effects on the central nervous system (CNS), particularly as anticonvulsant agents.[17] The sedative-hypnotic drug Methaqualone is a well-known, albeit controversial, example.[18]
-
Mechanism of Action: The primary mechanism for the anticonvulsant activity of many quinazolines involves the potentiation of the GABAergic system.[18][19] These compounds can act as positive allosteric modulators of the GABA-A receptor, enhancing the inhibitory effects of the neurotransmitter GABA, which helps to suppress seizure activity.[18] Some derivatives may also exert their effects through the inhibition of carbonic anhydrase.[20]
Deep Dive: Quinazolines as EGFR Kinase Inhibitors
The success of quinazoline derivatives as EGFR inhibitors represents a landmark in targeted cancer therapy. Understanding this mechanism provides a blueprint for rational drug design.
Targeting the EGFR Kinase Domain
The 4-anilinoquinazoline scaffold is the classic pharmacophore for first-generation EGFR inhibitors.[3] SAR studies have revealed that the quinazoline N-1 atom forms a critical hydrogen bond with the backbone NH of Met793 in the hinge region of the EGFR kinase domain.[3] The N-3 atom can form a water-mediated hydrogen bond with a threonine residue (Thr766).[3] The anilino group at the C-4 position occupies the ATP adenine binding pocket, while substitutions at the C-6 and C-7 positions can be modified to enhance potency and selectivity.[3][6] Third-generation inhibitors, like Osimertinib, were developed to overcome resistance mutations such as T790M.[21]
EGFR Signaling Pathway and Inhibition
The following diagram illustrates the EGFR signaling cascade and the point of intervention by quinazoline-based inhibitors.
Caption: EGFR signaling pathway and inhibition by quinazoline derivatives.
Structure-Activity Relationship (SAR) Analysis
The biological activity of quinazoline derivatives is highly dependent on the nature and position of substituents on the core scaffold. Understanding these relationships is crucial for optimizing lead compounds.
| Position | Substituent Type | Impact on Activity | Target Class |
| C2 | Aryl, Heteroaryl, Methyl, Thiol | Often essential for activity. Modulates potency and selectivity.[1] | Antimicrobial, Anticancer |
| C3 | Substituted Aryl, Alkyl | Critical for modulating activity and physicochemical properties.[1] | Anticonvulsant, Antimicrobial |
| C4 | Substituted Amino (e.g., anilino) | Key for binding to kinase active sites.[3] | Anticancer (Kinase Inhibitors) |
| C6, C7 | Methoxy, Halogen, Small solubilizing groups | Fine-tunes potency, selectivity, and pharmacokinetic properties.[3][6] | Anticancer (Kinase Inhibitors) |
| C8 | Halogen | Can improve antimicrobial activity.[1] | Antimicrobial |
Causality: The introduction of electron-donating or withdrawing groups can alter the electron density of the quinazoline ring system, influencing its ability to form key interactions (like H-bonds) with the target protein.[3] Lipophilic or bulky groups can enhance binding through hydrophobic interactions or, conversely, create steric hindrance.
Experimental Workflows for Evaluation
The following section provides validated, step-by-step protocols for the synthesis and biological evaluation of substituted quinazoline derivatives. These protocols are designed to be self-validating by including necessary controls.
General Synthesis of 2,3-Disubstituted Quinazolin-4(3H)-ones
This protocol describes a common and versatile method for synthesizing the quinazolinone core.[22][23]
Rationale: This multi-step synthesis starts from readily available anthranilic acid. The choice of orthoester and primary amine allows for systematic variation at the C2 and C3 positions, respectively, facilitating the creation of a chemical library for SAR studies.
Caption: General workflow for quinazolinone synthesis.
Protocol:
-
Step 1: Benzoxazinone Formation:
-
In a round-bottom flask, combine anthranilic acid (1 equivalent) and an orthoester (e.g., triethyl orthoacetate, 3-5 equivalents).
-
Heat the mixture under reflux for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture. The intermediate benzoxazinone often crystallizes upon cooling and can be isolated by filtration.[13]
-
-
Step 2: Amination and Cyclization:
-
To the isolated benzoxazinone (1 equivalent), add a primary amine (1.1 equivalents) and a suitable solvent (e.g., glacial acetic acid or ethanol).
-
Heat the mixture under reflux for 4-8 hours until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature. The product may precipitate out of solution.
-
-
Step 3: Purification:
-
Collect the crude product by filtration.
-
Wash the solid with a cold solvent (e.g., ethanol or ether) to remove impurities.
-
Recrystallize the product from a suitable solvent system (e.g., ethanol/water) or purify by column chromatography to obtain the pure quinazolinone derivative.
-
Confirm the structure using spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry).
-
In Vitro Anticancer Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Rationale: The MTT assay is a robust, colorimetric method for assessing cell metabolic activity.[24] Since mitochondrial activity is proportional to the number of viable cells, this assay provides a quantitative measure of a compound's cytotoxicity or anti-proliferative effects.[25]
Protocol:
-
Cell Seeding:
-
Harvest cancer cells (e.g., A549 lung cancer cells) and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate overnight (~18-24 hours) at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[26]
-
-
Compound Treatment:
-
Prepare a stock solution of the test quinazoline derivative in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compound dilutions.
-
Include vehicle-only (DMSO) wells as a negative control and a known anticancer drug (e.g., Gefitinib) as a positive control.
-
Incubate the plate for 48-72 hours.[26]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization and Data Acquisition:
-
Carefully aspirate the medium containing MTT from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[26]
-
Shake the plate gently on an orbital shaker for 10-15 minutes to ensure complete dissolution.[27]
-
Measure the absorbance (OD) at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[24][27]
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).
-
In Vitro Kinase Inhibition Assay
Rationale: This protocol provides a general framework for assessing a compound's ability to inhibit a specific protein kinase (e.g., EGFR). It measures the enzyme's ability to phosphorylate a substrate, a reaction that is blocked by an effective inhibitor. Commercial kits like ADP-Glo™ are often used, which quantify kinase activity by measuring the amount of ADP produced.[28]
Protocol:
-
Compound and Reagent Preparation:
-
Prepare serial dilutions of the test quinazoline derivative in an appropriate assay buffer containing a small percentage of DMSO.
-
Prepare a reaction mixture containing the kinase substrate (a specific peptide) and ATP in the kinase assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EGTA).[28]
-
-
Enzyme-Inhibitor Pre-incubation:
-
In a 96- or 384-well plate, add the recombinant kinase enzyme to the wells.
-
Add the test compound dilutions. Include a positive control (a known inhibitor like staurosporine) and a negative control (vehicle only).[29][30]
-
Incubate the plate for 10-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.[28][30]
-
-
Initiation of Kinase Reaction:
-
Initiate the reaction by adding the ATP/substrate mixture to all wells.
-
Incubate for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).[28]
-
-
Signal Detection:
-
Stop the kinase reaction and detect the signal according to the assay format (e.g., by adding the ADP-Glo™ reagent, which converts the ADP produced into a luminescent signal).
-
Read the plate using a luminometer, fluorometer, or spectrophotometer as appropriate for the detection method.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the negative (uninhibited) control.
-
Plot the inhibition data against the compound concentration to determine the IC₅₀ value.
-
Conclusion and Future Perspectives
Substituted quinazoline derivatives have unequivocally established their place in modern drug discovery, with profound impacts on oncology and infectious diseases. The scaffold's synthetic tractability and its ability to be tailored to a wide range of biological targets ensure its continued relevance. Future research will likely focus on developing next-generation derivatives that can overcome drug resistance, improve selectivity to reduce off-target effects, and explore novel mechanisms of action. The integration of computational drug design with high-throughput synthesis and screening will accelerate the discovery of new quinazoline-based therapeutics to address unmet medical needs.[31]
References
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Al-Ostath, A., Abulfaraj, A. A., & Al-Majid, A. M. (2021). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. DARU Journal of Pharmaceutical Sciences. [Link]
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Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (2023). MDPI. [Link]
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Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. (2023). MDPI. [Link]
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Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-One Derivatives. (2022). MDPI. [Link]
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Jacquet, E., et al. (2018). Quinazoline derivatives as anticancer drugs: a patent review (2011 - present). Expert Opinion on Therapeutic Patents. [Link]
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Al-Abdullah, E. S., et al. (2021). Synthesis, Modelling, and Anticonvulsant Studies of New Quinazolines Showing Three Highly Active Compounds with Low Toxicity and High Affinity to the GABA-A Receptor. Molecules. [Link]
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Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae. (2021). Eco-Vector Journals Portal. [Link]
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Antimicrobial Activity of Quinazolin Derivatives of 1,2-Di(quinazolin-4-yl)diselane against Mycobacteria. (2021). PubMed. [Link]
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Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. (2023). National Institutes of Health. [Link]
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Synthesis and Evaluation of Anticonvulsant Activity of Some Quinazoline Analogues. (2021). International Journal of Pharmaceutical Research. [Link]
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Molecular Docking and Anticonvulsant Activity of Newly Synthesized Quinazoline Derivatives. (2017). National Institutes of Health. [Link]
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Structure activity relationship (SAR) of new 2-aryl/heteroaryl quinazoline derivatives. (n.d.). ScienceDirect. [Link]
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Molecular Docking and Anticonvulsant Activity of Newly Synthesized Quinazoline Derivatives. (2017). PubMed. [Link]
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Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). (2024). MDPI. [Link]
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Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. (2016). ACS Publications. [Link]
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Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (2023). National Institutes of Health. [Link]
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Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. [Link]
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Anti-colorectal Cancer Activity of Quinazoline Derivatives: A Comprehensive Review. (2024). Bentham Science. [Link]
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Design, Synthesis, and In-silico Evaluation of Quinazoline Derivatives as Anti-Inflammatory Agents. (2024). International Journal for Multidisciplinary Research. [Link]
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MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. [Link]
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Cellular Viability Assay—MTT Test. (2021). Bio-protocol. [Link]
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Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. (2022). MDPI. [Link]
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Design, Synthesis and Biological Evaluation of Novel Quinazoline-Based Anti-inflammatory Agents Acting as PDE4B Inhibitors. (2021). J-Stage. [Link]
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Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC. (2022). National Institutes of Health. [Link]
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Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. (2024). National Institutes of Health. [Link]
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novel 4-anilinoquinazoline derivatives as egfr and vegfr-2 inhibitors. (n.d.). World Journal of Pharmaceutical Research. [Link]
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Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (n.d.). Asian Journal of Pharmaceutical and Clinical Research. [Link]
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Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. (2018). National Center for Biotechnology Information. [Link]
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Synthesis of 4-substituted quinazolines 35. (n.d.). ResearchGate. [Link]
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Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. (2018). Frontiers in Chemistry. [Link]
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Compounds Consisting of Quinazoline, Ibuprofen, and Amino Acids with Cytotoxic and Anti-Inflammatory Effects. (2024). PubMed. [Link]
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A Technical Guide for the In Silico Prediction of Biological Targets for 7-Bromo-2,4,6-trichloro-8-fluoroquinazoline
Abstract
The identification of molecular targets is a critical and rate-limiting step in early-stage drug discovery. For novel chemical entities, such as 7-Bromo-2,4,6-trichloro-8-fluoroquinazoline, where no prior biological data exists, in silico computational approaches provide a rapid and cost-effective strategy to generate testable hypotheses. This guide details a multi-pronged, self-validating computational workflow designed to predict the biological targets of this novel quinazoline derivative. By integrating ligand-based similarity assessments, structure-based reverse docking, and machine learning models, this methodology aims to create a high-confidence, prioritized list of potential protein targets, thereby accelerating its progression into targeted biological assays. The guide provides not only the procedural steps but also the strategic rationale behind each choice, ensuring a robust and scientifically sound predictive process.
Introduction: The Rationale for a Computational First Approach
The journey from a novel molecule to a therapeutic agent begins with a fundamental question: what does it do in a biological system? Answering this requires identifying its molecular targets—the specific proteins, enzymes, or receptors it interacts with to elicit a biological response. Traditional high-throughput screening (HTS) campaigns, while powerful, are resource-intensive and often yield hits that require extensive follow-up to deorphanize.
For a novel compound like this compound, a heavily halogenated quinazoline derivative, the chemical space it occupies is unique. The quinazoline scaffold itself is a well-known "privileged structure" in medicinal chemistry, with derivatives showing a vast range of activities including anticancer, anti-inflammatory, and antimicrobial effects[1][2][3][4]. This history suggests our subject molecule is likely bioactive, but its specific halogenation pattern makes its precise function unpredictable.
Here, in silico target prediction offers a powerful alternative to blind screening. By leveraging the vast, publicly available bioactivity data and protein structures, computational methods can rapidly scan the known "targetable" proteome to identify proteins that are most likely to bind to our query molecule. This guide outlines a workflow that triangulates data from orthogonal computational approaches to build a high-confidence case for a select number of targets before committing to expensive and time-consuming wet-lab validation.
The Subject Molecule: this compound
Before any computational analysis, the molecule must be accurately represented in a machine-readable format.
-
Canonical SMILES: C1=C(C2=C(C(=C1F)Br)N=C(N=C2Cl)Cl)Cl
-
3D Structure: (Generated via energy minimization from SMILES)
A search of current chemical and biological databases reveals no published data for this specific substitution pattern, establishing it as a truly novel chemical entity for the purpose of this workflow.
A Multi-Pronged In Silico Prediction Strategy
The core of this guide is a self-validating system built on the principle of consensus. A potential target is considered high-confidence only if it is predicted by at least two methodologically distinct approaches. This mitigates the inherent limitations and biases of any single algorithm.
Caption: High-level overview of the in silico target prediction workflow.
Method 1: Ligand-Based Similarity Prediction
Causality: This approach is founded on the Similar Property Principle: structurally similar molecules often have similar biological activities. By comparing our query molecule to a massive database of known bioactive ligands, we can infer its targets. This is computationally efficient and an excellent first step.
Recommended Tool: SwissTargetPrediction . This web server predicts targets by combining 2D and 3D similarity measures against a library of known active compounds.[5][6][7][8][9]
Experimental Protocol: Ligand-Based Target Prediction
-
Input Molecule: Paste the SMILES string (C1=C(C2=C(C(=C1F)Br)N=C(N=C2Cl)Cl)Cl) into the query box.
-
Select Organism: Choose "Homo sapiens" to focus on human protein targets.
-
Execute Prediction: Click the "Predict targets" button.
-
Data Collection: The server will return a list of potential targets, ranked by probability. The probability score is based on the frequency and similarity of known ligands for that target that match the query molecule.
-
Export Results: Download the results table, paying close attention to the "Probability" and "Known Actives" columns. Targets with higher probability scores and a greater number of similar known actives are of higher initial interest.
Method 2: Structure-Based Reverse Docking
Causality: Unlike ligand-based methods, reverse docking directly assesses the physical and chemical complementarity between the query molecule and the 3D structures of potential protein targets.[10][11][12] The molecule is computationally "docked" into the binding sites of thousands of proteins, and a scoring function estimates the binding affinity. This approach can identify novel interactions not discoverable through similarity alone.
Recommended Tool: While several platforms exist, the conceptual workflow remains the same. This involves docking the prepared ligand structure against a curated library of druggable protein binding sites.
Experimental Protocol: Reverse Docking Workflow
-
Ligand Preparation:
-
Convert the 2D SMILES string to a 3D structure (.sdf or .mol2 format) using a tool like Open Babel or the PubChem structure generator.
-
Perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation.
-
Assign appropriate protonation states at a physiological pH of 7.4.
-
-
Target Database Selection: Utilize a pre-compiled database of high-resolution human protein crystal structures with defined binding pockets, such as those used by servers like idTarget or TarFisDock.
-
High-Throughput Docking:
-
Systematically dock the prepared 3D ligand structure into each binding site in the target database.
-
Use a validated docking algorithm (e.g., AutoDock Vina, GOLD) to generate binding poses and calculate binding affinity scores (e.g., kcal/mol).[13]
-
-
Scoring and Ranking:
-
Rank all protein targets based on their calculated binding affinity scores. More negative scores typically indicate stronger predicted binding.
-
Crucial Step - Score Normalization: It is essential to normalize scores, as raw docking scores are not directly comparable across different proteins.[10][11] Methods like calculating a Z-score relative to a set of decoy molecules for each target can improve ranking accuracy.
-
-
Data Collection: Compile a list of the top-ranked protein targets (e.g., top 1%) for further analysis.
Method 3: Machine Learning & AI-Powered Platforms
Causality: Modern drug discovery increasingly relies on machine learning (ML) and deep learning models trained on vast datasets of drug-target interactions (DTIs).[14][15][16][17][18] These models learn complex patterns and relationships between chemical structures and protein targets that are not captured by simple similarity or docking scores. They excel at generalizing from known data to predict interactions for novel compounds.
Conceptual Protocol: Applying a DTI Prediction Model
-
Feature Extraction: The query molecule's SMILES string is converted into a numerical representation (a feature vector or graph). This can be done using molecular fingerprints (e.g., ECFP4) or graph convolutional neural networks.
-
Model Input: The molecular features are fed into a pre-trained deep learning model. These models have learned the complex "language" of molecular interactions from databases like ChEMBL.[19][20][21][22][23]
-
Prediction Output: The model outputs a list of protein targets, each with a probability score indicating the likelihood of interaction.
-
Data Collection: Collect the top-ranked targets with the highest prediction confidence scores.
Data Triangulation and Hit Prioritization
This is the most critical intellectual step of the process. The output from each of the three methods is a long list of potential targets. The goal is to find the consensus hits that appear in the top ranks across multiple, independent methods.
Caption: Logic for triangulating data from orthogonal prediction methods.
Step-by-Step Prioritization Workflow:
-
Compile a Master List: Aggregate the top 100 targets from each of the three methods into a single spreadsheet.
-
Identify Overlap: Systematically identify targets that appear on more than one list.
-
High-Confidence Hits: Targets appearing in the top ranks of two or more lists. These are the primary candidates for follow-up.
-
Medium-Confidence Hits: Targets that are very highly ranked (e.g., top 10) on a single list but do not appear on others. These are secondary candidates.
-
-
Create a Consensus Score: For the high-confidence hits, create a simple rank-aggregation score (e.g., sum of the ranks from each list) to create a final prioritized order.
Hypothetical Results Table:
| Target Name | UniProt ID | Ligand-Based Rank | Reverse Docking Rank | ML Model Rank | Consensus Score | Confidence |
| Tyrosine-protein kinase ABL1 | P00519 | 5 | 12 | 8 | 25 | High |
| Serine/threonine-protein kinase BRAF | P15056 | 15 | 9 | Not in Top 100 | N/A | Medium |
| Carbonic anhydrase 2 | P00918 | 2 | 150 | 4 | 156 | High |
| Heat shock protein HSP 90-alpha | P07900 | 22 | 18 | 31 | 71 | High |
| Estrogen receptor alpha | P03372 | Not in Top 100 | 3 | Not in Top 100 | N/A | Medium |
Post-Prediction Filtering: In Silico ADMET Profiling
A predicted target is only valuable if the molecule can reach it in a biological system and has drug-like properties. An early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) is crucial.[24][25][26][27]
Recommended Tool: SwissADME . This is a free web tool that provides robust predictions for physicochemical properties, pharmacokinetics, and drug-likeness.
Protocol for ADMET Assessment:
-
Navigate to the SwissADME web server.
-
Input Molecule: Paste the SMILES string for this compound.
-
Analyze Results: Evaluate key parameters:
-
Lipinski's Rule of Five: Does the molecule have drug-like physicochemical properties?
-
GI Absorption: Is it predicted to be absorbed from the gut?
-
Blood-Brain Barrier (BBB) Permeation: Can it cross into the central nervous system?
-
CYP450 Inhibition: Does it have a high risk of drug-drug interactions?
-
PAINS (Pan-Assay Interference Compounds): Does the structure contain substructures known to cause false positives in assays?
-
The results of this analysis should be appended to the prioritized target list. A target may be deprioritized if the query molecule has a very poor predicted ADMET profile.
Conclusion: From In Silico Hypothesis to In Vitro Validation
This technical guide has outlined a robust, multi-faceted computational workflow to predict the biological targets of the novel molecule this compound. By leveraging the complementary strengths of ligand-based, structure-based, and machine learning methodologies, we can generate a prioritized, high-confidence list of targets. This list is not a final answer but a set of well-reasoned, data-driven hypotheses.
The final step is to take the top 3-5 high-confidence targets and validate them experimentally. This could involve enzymatic assays, binding assays (e.g., Surface Plasmon Resonance), or cellular thermal shift assays (CETSA) to confirm a direct physical interaction between the compound and its predicted protein targets. This synergy between computational prediction and experimental validation represents the future of efficient and intelligent drug discovery.
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Gfeller, D., Grosdidier, A., Wirth, M., Daina, A., Michielin, O., & Zoete, V. (2014). SwissTargetPrediction: a web server for target prediction of bioactive small molecules. Nucleic Acids Research, 42(Web Server issue), W32–W38. [Link]
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Singh, A. (2023). BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW. ResearchGate. [Link]
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In-Depth Technical Guide: Exploratory Screening of 7-Bromo-2,4,6-trichloro-8-fluoroquinazoline in Cancer Cell Lines
Introduction
The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Its derivatives have shown a wide spectrum of biological activities, but their most profound impact has been in oncology.[1][3][4] Several quinazoline-based drugs, such as gefitinib and erlotinib, are established as targeted therapies, primarily functioning as protein tyrosine kinase inhibitors.[2][5][6] These enzymes are crucial nodes in the signaling pathways that drive cancer cell proliferation, survival, and metastasis.[7][8]
This guide provides a comprehensive framework for the initial in vitro exploratory screening of a novel, heavily halogenated quinazoline derivative: 7-Bromo-2,4,6-trichloro-8-fluoroquinazoline . We will delve into the rationale behind the experimental design, provide detailed protocols for core assays, and discuss the interpretation of primary data. This document is intended for researchers, scientists, and drug development professionals embarking on the early-stage evaluation of novel chemical entities in oncology.
Compound Profile: this compound
Structure:
-
Chemical Name: this compound[9]
Physicochemical Properties:
-
Solubility: It is sparingly soluble in water but shows good solubility in organic solvents like DMSO and DMF.[11][12]
-
Storage: Should be stored in an inert atmosphere, under -20°C.[11][13]
Scientific Rationale for Screening:
The extensive halogenation of this quinazoline core is of significant interest. Halogen atoms (F, Cl, Br) can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. Specifically, they can form halogen bonds—short-range interactions with biological macromolecules that can enhance binding affinity and specificity for a target protein, such as a kinase.[14][15][16] The presence of multiple halogens suggests that this compound may have unique interactions with its biological target(s), warranting a thorough investigation of its anticancer potential.[12]
Experimental Design and Strategy
A robust screening cascade is essential for the efficient evaluation of a novel compound. Our strategy is designed to first establish broad cytotoxic activity and then to progressively investigate the potential mechanisms of cell death.
Cell Line Selection Rationale
The choice of cell lines is a critical decision that can dictate the relevance of the screening results.[17] For an initial exploratory screen, a diverse panel is recommended to identify potential tumor-type selectivity.[18][19] The NCI-60 panel, a set of 60 human tumor cell lines derived from nine different cancer types, is a well-established resource for this purpose.[20][21][22] For a focused initial study, a representative subset is often employed.
Recommended Initial Panel:
| Cell Line | Cancer Type | Key Characteristics |
| A549 | Non-Small Cell Lung Carcinoma | Represents a major indication for quinazoline-based EGFR inhibitors. |
| MCF-7 | Breast Adenocarcinoma | A well-characterized, estrogen receptor-positive cell line.[23] |
| HCT116 | Colon Carcinoma | Represents a common gastrointestinal cancer. |
| U-87 MG | Glioblastoma | Represents a central nervous system (CNS) cancer, often difficult to treat. |
| PC-3 | Prostate Carcinoma | An androgen-independent prostate cancer cell line. |
| HELA | Cervical Cancer | A widely used and well-characterized cancer cell line.[23] |
This panel provides a breadth of tissue origins and genetic backgrounds, increasing the likelihood of identifying potent and selective activity.[24][25][26]
Experimental Workflow
The screening process will follow a logical progression from broad cytotoxicity assessment to more detailed mechanistic studies.
Caption: High-level workflow for the initial screening of the test compound.
Core Experimental Protocols
Cell Viability Assessment: The MTT Assay
The MTT assay is a reliable, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[27][28] Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, MTT, to a purple formazan product.[27]
Protocol:
-
Cell Seeding: Seed cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Preparation: Prepare a series of dilutions of the this compound stock solution (in DMSO) in a serum-free medium. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity. A typical concentration range for an initial screen is 0.01 µM to 100 µM.
-
Treatment: Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include wells with vehicle control (DMSO-containing medium) and untreated controls.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution (in sterile PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.[29]
Self-Validation Note: The inclusion of untreated and vehicle-only controls is crucial. The vehicle control establishes the baseline for 100% viability, ensuring that any observed cytotoxicity is due to the compound itself and not the solvent.
Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.[30] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[31][32] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) to detect these cells.[32] Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells where membrane integrity is compromised, staining the DNA.[31]
Caption: Principle of Annexin V / PI assay for apoptosis detection.
Protocol:
-
Cell Treatment: Seed a sensitive cell line (e.g., A549) in 6-well plates. Treat the cells with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 or 48 hours. Include an untreated control.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use gentle trypsinization. Combine all cells from each well.
-
Washing: Wash the cells (1-5 x 10⁵) once with cold 1X PBS. Centrifuge and carefully discard the supernatant.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.[33]
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5-10 µL of PI staining solution (e.g., 50 µg/mL).[34] Gently vortex the cells.
-
Incubation: Incubate the mixture for 15-20 minutes at room temperature in the dark.
-
Dilution & Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the samples immediately by flow cytometry. Use unstained and single-stained controls to set up compensation and gates.
Cell Cycle Analysis
Cytotoxic compounds often exert their effects by arresting the cell cycle at specific checkpoints (G1, S, or G2/M).[35] This can be analyzed by staining the DNA of fixed cells with a fluorescent dye like Propidium Iodide (PI) and measuring the fluorescence intensity by flow cytometry.[36] The amount of DNA in a cell correlates with its phase in the cell cycle (G1 cells have 2N DNA, G2/M cells have 4N DNA, and S-phase cells have an intermediate amount).
Protocol:
-
Cell Treatment: Seed and treat cells as described for the apoptosis assay.
-
Cell Harvesting: Collect all cells and wash once with cold PBS.
-
Fixation: Resuspend the cell pellet (approx. 1 x 10⁶ cells) in 1 mL of ice-cold 70% ethanol while gently vortexing.[37] Fix the cells for at least 30 minutes at 4°C (can be stored for longer).[37]
-
Washing: Centrifuge the fixed cells and wash twice with cold PBS to remove the ethanol.[37]
-
RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (e.g., 100 µg/mL) to degrade RNA, which PI can also bind to.[36][37] Incubate for 15-30 minutes at 37°C.[38]
-
PI Staining: Add PI staining solution to a final concentration of approximately 50 µg/mL.[37][38]
-
Analysis: Incubate for a few minutes and analyze by flow cytometry. Use software like ModFit or FlowJo to deconvolute the DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.[37]
Data Analysis and Interpretation
IC₅₀ Data Presentation
The primary output of the cytotoxicity screen will be the IC₅₀ values for the compound against each cell line. This data should be tabulated for clear comparison.
Table 1: Hypothetical IC₅₀ Values for this compound
| Cell Line | Cancer Type | IC₅₀ (µM) |
| A549 | Non-Small Cell Lung | 1.2 |
| MCF-7 | Breast | 8.5 |
| HCT116 | Colon | 2.5 |
| U-87 MG | Glioblastoma | > 50 |
| PC-3 | Prostate | 15.7 |
| HELA | Cervical | 5.3 |
Interpretation: In this hypothetical example, the compound shows potent activity against the A549 and HCT116 cell lines, moderate activity against HELA and MCF-7, and weak or no activity against PC-3 and U-87 MG. This suggests a degree of selectivity and points towards lung and colon cancer models as priorities for further investigation.
Mechanistic Insights and Next Steps
The results from the apoptosis and cell cycle assays will provide the first clues into the compound's mechanism of action.
-
Increased Annexin V+/PI- population: Suggests the compound induces early apoptosis.
-
Arrest in G2/M phase: Indicates the compound may interfere with microtubule dynamics or DNA damage checkpoints.
-
Arrest in G1 phase: May suggest inhibition of signaling pathways required for entry into the S phase, such as those involving cyclin-dependent kinases (CDKs).
Given the quinazoline scaffold, a primary hypothesis is the inhibition of a protein kinase. The Epidermal Growth Factor Receptor (EGFR) is a well-known target for many quinazoline drugs.[4][6][39] EGFR activation triggers downstream signaling cascades, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which are critical for cell proliferation and survival.[5][6][7]
Caption: Potential inhibition of the EGFR signaling pathway by a quinazoline derivative.
Logical Next Steps:
-
Kinase Profiling: Screen the compound against a panel of kinases (especially receptor tyrosine kinases like EGFR, VEGFR, etc.) to identify specific molecular targets.
-
Western Blot Analysis: In sensitive cell lines (e.g., A549), treat with the compound and probe for phosphorylation status of key signaling proteins like EGFR, AKT, and ERK to confirm pathway inhibition.
-
In Vivo Studies: If in vitro data is promising, advance the compound to xenograft models using a sensitive cell line to evaluate its efficacy and tolerability in a living system.
Conclusion
This guide outlines a systematic and scientifically rigorous approach for the initial exploratory screening of the novel compound this compound. By starting with a broad assessment of cytotoxicity across a diverse cancer cell line panel and progressing to focused mechanistic assays, researchers can efficiently gather the critical data needed to make informed decisions about the future development of this promising molecule. The combination of robust protocols, logical workflow, and a clear understanding of the underlying biological principles will maximize the potential for discovering a new and effective anticancer agent.
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The Strategic Role of Halogenation in Quinazoline Scaffolds: A Technical Guide to Polychlorinated and Polyfluorinated Derivatives
Introduction: The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2][3] Its versatile biological activity is often profoundly influenced by the nature and position of its substituents. Among the various modifications, the introduction of chlorine and fluorine atoms has proven to be a particularly powerful strategy for modulating the physicochemical and pharmacological properties of quinazoline derivatives. This technical guide provides an in-depth exploration of polychlorinated and polyfluorinated quinazolines, offering insights into their synthesis, chemical reactivity, and diverse biological applications for researchers, scientists, and drug development professionals.
Part 1: Synthesis of Polychlorinated and Polyfluorinated Quinazolines
The synthetic routes to halogenated quinazolines are diverse, often tailored to the desired substitution pattern and the nature of the halogen.
Synthesis of Polychlorinated Quinazolines
A prevalent method for the synthesis of chloroquinazolines involves the reaction of quinazolin-4(3H)-ones with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃).[4][5] This transformation proceeds through a two-stage mechanism that can be controlled by temperature.[4][5]
Mechanism Insight: The reaction initiates with the phosphorylation of the quinazolinone at temperatures below 25 °C under basic conditions, forming various phosphorylated intermediates.[4][5] Subsequent heating to 70-90 °C facilitates the clean conversion of these intermediates to the corresponding chloroquinazoline.[4][5] Kinetic studies have revealed that while both chloride ions and dichlorophosphoryloxy anions react with the intermediates, the formation of the final product arises exclusively from the reaction of O-phosphorylated intermediates with chloride ions.[4]
Experimental Protocol: Chlorination of 2-Methyl-4-quinazolone using POCl₃
-
To a solution of 2-methyl-4-quinazolone in a suitable solvent (e.g., toluene), add a tertiary amine base (e.g., triethylamine) and cool the mixture to below 25 °C.
-
Slowly add at least one molar equivalent of phosphorus oxychloride (POCl₃) while maintaining the temperature and basic conditions.
-
Monitor the formation of phosphorylated intermediates using techniques such as ¹H, ³¹P, and ¹⁹F NMR.[4]
-
Once the initial phosphorylation is complete, heat the reaction mixture to 70-90 °C.
-
Monitor the conversion to 4-chloro-2-methylquinazoline by TLC or LC-MS.
-
Upon completion, carefully quench the reaction with ice-water and extract the product with an organic solvent.
-
Purify the crude product by column chromatography or recrystallization.
Synthesis of Polyfluorinated Quinazolines
The introduction of fluorine atoms into the quinazoline ring system can be achieved through several strategies, including de novo synthesis from fluorinated precursors or halogen exchange reactions.
One common approach involves the cyclocondensation of fluorinated anthranilic acid derivatives with various reagents.[6] For instance, 2-fluoro-substituted benzoyl chlorides can undergo cyclocondensation with 2-amino-N-heterocycles to yield 4(3H)-quinazolinones, which can be further functionalized.[6]
Another powerful method is the reaction of polychlorinated quinazolines with a fluoride source, such as potassium fluoride, to achieve halogen exchange. For example, hexachloroquinazoline can be converted to hexafluoroquinazoline through this method.[6]
Experimental Protocol: Synthesis of a Fluorinated Quinazoline Derivative [7]
This protocol outlines a multi-step synthesis of a fluorinated quinazoline-based Trk inhibitor.
-
Step 1: Initial Synthesis: A racemic FLT3 inhibitor with off-target TrkA activity is used as the starting lead compound.
-
Step 2: Fluorination: A fluorinated derivative is synthesized in three steps with a 40% overall chemical yield.[7]
-
Step 3: Precursor for Radiosynthesis: The mesylate precursor required for radiosynthesis is obtained in six steps with a 36% overall yield.[7]
Part 2: Chemical Reactivity of Halogenated Quinazolines
The halogen atoms on the quinazoline ring, particularly at the 4-position, are excellent leaving groups, making these compounds valuable intermediates for further functionalization through nucleophilic aromatic substitution (SNAr) reactions. This reactivity allows for the introduction of a wide array of substituents, including amino, alkoxy, and thioalkoxy groups, leading to diverse libraries of quinazoline derivatives.
The 4-anilinoquinazoline scaffold, in particular, has emerged as a privileged structure in the development of kinase inhibitors.[8]
Diagram: Nucleophilic Aromatic Substitution on a 4-Chloroquinazoline
Caption: A generalized workflow for the nucleophilic aromatic substitution on a 4-chloroquinazoline.
Part 3: Biological Applications and Structure-Activity Relationships (SAR)
Halogenated quinazolines exhibit a broad spectrum of biological activities, with many derivatives showing promise as anticancer, antibacterial, and anti-inflammatory agents.[1][2][3] The nature and position of the halogen substituents play a crucial role in determining their potency and selectivity.
Anticancer Activity
The 4-anilinoquinazoline scaffold is a well-established pharmacophore for targeting tyrosine kinases, such as the epidermal growth factor receptor (EGFR).[8][9] Halogen substitution on the aniline ring is a common strategy to enhance inhibitory activity.
Structure-Activity Relationship (SAR) Insights for EGFR Inhibition:
| Position of Halogen | Effect on Activity | Reference |
| 3-chloro-4-fluoroaniline | Potent inhibitory activity | [9] |
| 3-chloroaniline | Favorable for inhibitory activity | [9] |
| 4-fluoroaniline | Favorable for inhibitory activity | [9] |
A study by Hou et al. synthesized 4-anilinoquinazoline compounds with a benzamide group at the 6-position, with one compound showing potent activity with an IC₅₀ of 5 nM and effectiveness against cell lines with EGFR mutations.[9]
Diagram: Simplified EGFR Signaling Pathway and Inhibition by a Quinazoline Derivative
Caption: Inhibition of EGFR signaling by a quinazoline-based tyrosine kinase inhibitor.
Antibacterial Activity
Fluorinated quinazoline derivatives have been investigated as potential antibacterial agents.[10] Studies have shown that the presence of fluoro and trifluoromethyl groups on a piperazine ring attached to the quinazoline scaffold can influence antibacterial activity.[10] Importantly, some of these synthesized compounds were found to be non-toxic to human cervical (HeLa) cells at their minimum inhibitory concentrations.[10]
Anti-inflammatory Activity
Certain halogenated quinazoline derivatives have demonstrated anti-inflammatory properties. For example, N-(4-fluorophenyl)quinazolin-4-amine was identified as a potent anti-inflammatory agent.[1]
Conclusion
Polychlorinated and polyfluorinated quinazolines represent a versatile and highly valuable class of compounds in drug discovery and development. The strategic introduction of halogen atoms provides a powerful tool to fine-tune the electronic, steric, and lipophilic properties of the quinazoline scaffold, thereby enhancing biological activity and selectivity. The synthetic methodologies and reactivity patterns discussed in this guide provide a solid foundation for the rational design and synthesis of novel halogenated quinazoline derivatives with therapeutic potential. Continued exploration of the structure-activity relationships of these compounds is expected to yield new and improved drug candidates for a variety of diseases.
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A Technical Guide to 7-Bromo-2,4,6-trichloro-8-fluoroquinazoline: A Versatile Fragment for Modern Drug Discovery
Executive Summary: Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening for identifying novel lead compounds. This approach leverages small, low-complexity molecules to probe a target's binding sites, providing high-quality starting points for chemical optimization.[1] Within the FBDD paradigm, the selection of a fragment library is paramount. This guide introduces 7-Bromo-2,4,6-trichloro-8-fluoroquinazoline, a highly substituted and synthetically versatile fragment. Its quinazoline core is a privileged scaffold found in numerous FDA-approved drugs, particularly kinase inhibitors.[2][3] The dense halogenation pattern provides a unique three-dimensional shape and multiple, orthogonal handles for rapid, structure-guided optimization. This document serves as a technical primer for researchers, scientists, and drug development professionals on the strategic application of this fragment, detailing its properties, screening protocols, and a logical hit-to-lead optimization workflow.
Part 1: The Quinazoline Scaffold: A Privileged Core in Medicinal Chemistry
The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, is a cornerstone of modern medicinal chemistry.[2] Its rigid structure and ability to form key hydrogen bond interactions have made it a favored scaffold for targeting a multitude of protein classes. This is particularly evident in the field of oncology, where quinazoline-based molecules have been successfully developed as potent protein kinase inhibitors.[4] Marketed drugs such as Gefitinib, Erlotinib, and Lapatinib validate the quinazoline core's ability to anchor within the ATP-binding site of kinases like the Epidermal Growth Factor Receptor (EGFR).[4][5]
The power of the quinazoline scaffold lies in its synthetic tractability and the profound impact of its substitution patterns on biological activity.[6] Modifications at the C2, C4, C6, and C7 positions have been extensively explored to modulate potency, selectivity, and pharmacokinetic properties, making it an ideal foundation for a fragment-based approach.[7]
Part 2: this compound: A High-Value Fragment Analyzed
This compound is not merely a starting point; it is a carefully engineered tool for chemical exploration. Its utility stems from a combination of its intrinsic properties and the synthetic opportunities it presents.
Physicochemical Properties
The compound's properties make it suitable for fragment screening campaigns, which often require solubility in organic solvents like DMSO for library preparation.[8][9]
| Property | Value | Source |
| Molecular Formula | C₈HBrCl₃FN₂ | [8][9] |
| Molecular Weight | 330.37 g/mol | [8] |
| Appearance | White Crystalline Powder | [8][9] |
| Calculated LogP | 3.93 - 4.49 | [8] |
| Solubility | Low in water; Soluble in DMSO, DMF | [8][9] |
| Storage Conditions | Inert atmosphere, store in freezer, under -20°C | [9][10] |
Strategic Structural Features for Medicinal Chemistry
From a synthetic chemist's perspective, the dense halogenation is the fragment's most compelling feature. Each halogen serves a distinct and valuable purpose:
-
C2 and C4 Chloro Substituents: These positions are highly activated towards nucleophilic aromatic substitution (SNAr). This allows for the rapid and straightforward introduction of diverse chemical functionalities, typically amines or alcohols, to probe the surrounding binding pocket. The differential reactivity between C2 and C4 can often be exploited for sequential, controlled modifications.[11]
-
C7 Bromo Substituent: The bromine atom is an ideal handle for modern cross-coupling chemistry, such as Suzuki, Sonogashira, or Buchwald-Hartwig reactions. This enables the introduction of aryl, heteroaryl, or alkyl groups, providing a vector for growth into adjacent sub-pockets of a target protein.
-
C6 Chloro & C8 Fluoro Substituents: These halogens are less reactive and serve to modulate the electronics of the ring system and the overall physicochemical properties of the molecule. The C8-fluorine, in particular, can be a powerful tool for improving metabolic stability and can form favorable hydrogen bonds or dipole interactions with a protein target.
The synthesis of this polysubstituted quinazoline can be achieved through multi-step sequences involving cyclization, chlorination, and halogenation from simpler precursors.[8][9][12]
Part 3: The Fragment-Based Drug Discovery (FBDD) Workflow
FBDD is a systematic process that begins with identifying low-affinity but high-quality binders (fragments) and iteratively optimizing them into high-potency lead compounds.[13] This approach contrasts with High-Throughput Screening (HTS) by focusing on binding efficiency rather than initial potency, which often leads to final compounds with superior drug-like properties.[14][1]
Part 4: A Self-Validating Screening Cascade for Hit Identification
Because fragments bind with weak affinity (high micromolar to millimolar), highly sensitive biophysical techniques are required for their detection.[15][16] A key principle of a robust screening campaign is orthogonal validation: a hit identified by one method should be confirmed by a second, independent technique. This builds confidence and eliminates artifacts before committing resources to expensive structural biology and synthetic chemistry efforts.
Protocol 4.1: Primary Screening via Thermal Shift Assay (TSA)
Rationale: TSA is a high-throughput, low-cost method to quickly identify fragments that bind to and stabilize a target protein, indicated by an increase in its melting temperature (Tm). It serves as an excellent primary filter for an entire fragment library.[15]
Methodology:
-
Protein Preparation: Prepare the target protein in a suitable buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl) to a final concentration of 2-5 µM.
-
Fragment Preparation: Prepare a 100 mM stock of this compound in 100% DMSO. Create a working plate by diluting to 10 mM in the assay buffer.
-
Assay Plate Setup: In a 96- or 384-well PCR plate, add the fluorescent dye (e.g., SYPRO Orange) to the protein solution.
-
Dispensing: Dispense 19 µL of the protein/dye mixture into each well. Add 1 µL of the fragment working stock to the sample wells and 1 µL of buffer with equivalent DMSO to the control wells. The final fragment concentration will be 500 µM with 5% DMSO. From experience, maintaining a consistent final DMSO concentration is critical to avoid artifacts.
-
Data Collection: Seal the plate and place it in a real-time PCR instrument. Run a temperature gradient from 25 °C to 95 °C, increasing by 0.5 °C per minute, while monitoring fluorescence.
-
Analysis: A binding event is considered a "hit" if the fragment induces a Tm shift (ΔTm) of ≥ 2 standard deviations above the mean of the control wells.
Protocol 4.2: Hit Confirmation via Protein-Observed NMR Spectroscopy
Rationale: This is a powerful secondary screen. Using an isotope-labeled protein, techniques like the ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment can unambiguously confirm a direct interaction and map the binding site on the protein surface.[17][18][19] This provides far more information than TSA and is essential for validating hits.
Methodology:
-
Protein Isotope Labeling: Express and purify the target protein in minimal media containing ¹⁵N-ammonium chloride as the sole nitrogen source.[17]
-
Sample Preparation: Prepare a 50-100 µM sample of the ¹⁵N-labeled protein in a deuterated NMR buffer (e.g., 50 mM NaPO₄ pH 7.0, 50 mM NaCl, 90% H₂O/10% D₂O).
-
Reference Spectrum: Acquire a baseline ¹H-¹⁵N HSQC spectrum of the protein alone. Each peak in this spectrum corresponds to a specific amide backbone N-H group in the protein.
-
Fragment Addition: Add a stoichiometric excess of the fragment (e.g., 5-10 fold molar excess, ~500 µM) from a concentrated DMSO-d₆ stock to the protein sample.
-
Test Spectrum: Acquire a second ¹H-¹⁵N HSQC spectrum after fragment addition.
-
Analysis: Overlay the reference and test spectra. A "hit" is confirmed if specific peaks show a chemical shift perturbation (CSP), meaning they move their position. The residues exhibiting CSPs directly identify the amino acids in the binding pocket, providing a structural footprint of the interaction.[19]
Protocol 4.3: Structural Validation via X-ray Crystallography
Rationale: X-ray crystallography is the gold standard for FBDD as it provides a high-resolution, three-dimensional picture of how the fragment binds to the target.[20][21] This atomic-level detail is indispensable for the subsequent structure-guided chemistry effort to optimize the fragment into a potent lead.[22]
Methodology:
-
Crystallization: Grow high-quality crystals of the target protein. This can be a significant bottleneck, and extensive screening of crystallization conditions may be required.[23]
-
Fragment Soaking: Prepare a "soaking solution" containing the crystallization buffer supplemented with 1-10 mM of the fragment. Transfer the protein crystals into this solution and allow them to incubate for a period ranging from minutes to hours. The optimal soaking time and fragment concentration must be determined empirically to maximize occupancy without damaging the crystal.
-
Cryo-protection and Freezing: Transfer the soaked crystal to a cryo-protectant solution (soaking solution plus an agent like glycerol or ethylene glycol) and flash-freeze it in liquid nitrogen.
-
Data Collection: Collect X-ray diffraction data at a synchrotron source.[24]
-
Structure Solution and Refinement: Process the diffraction data and solve the structure using molecular replacement with the apo-protein structure as a model. A clear, unambiguous electron density for the fragment in the difference map confirms its binding location and orientation.
Part 5: A Strategic Blueprint for Hit-to-Lead Optimization
With a validated crystal structure of this compound bound to a target (e.g., a protein kinase), the hit-to-lead phase begins. The goal is to "grow" the fragment by adding functionality that makes new, favorable interactions with the protein, thereby increasing binding affinity and potency.[25][26] The multiple reactive handles of the fragment allow for a logical and systematic exploration of the surrounding chemical space.
Hypothetical Optimization Campaign (Target: Protein Kinase)
-
Step 1: C4 Substitution via SNAr. The C4 position is often the most reactive site for nucleophilic substitution. The crystal structure might show this vector pointing towards the solvent-exposed region of the ATP binding site. A library of primary and secondary amines can be reacted with the fragment to install groups that improve solubility and begin to pick up interactions with the protein surface.
-
Step 2: C2 Substitution. On the most promising compounds from Step 1, the C2 position can be modified. This position often points deeper into the binding pocket. A smaller, more focused library of nucleophiles can be used here to target a specific hydrogen bond with the kinase hinge region, a classic interaction for quinazoline-based inhibitors.[5]
-
Step 3: C7 Elaboration via Cross-Coupling. For advanced leads, the C7-bromo position can be used to extend the molecule into an adjacent hydrophobic pocket. A Suzuki coupling with a panel of boronic acids could install aryl or heteroaryl groups to maximize van der Waals interactions and affinity.
This systematic approach, guided at each step by structural biology and bioassay data, is a hallmark of an efficient FBDD campaign.
Hypothetical Structure-Activity Relationship (SAR) Table
| Compound | R⁴ Substituent | R² Substituent | R⁷ Substituent | IC₅₀ (nM) |
| Fragment Hit | -Cl | -Cl | -Br | >100,000 |
| Cmpd 1 | -NH(CH₂)₂OH | -Cl | -Br | 5,200 |
| Cmpd 2 | -morpholine | -Cl | -Br | 8,500 |
| Cmpd 3 | -NH(CH₂)₂OH | -NHMe | -Br | 750 |
| Lead 4 | -NH(CH₂)₂OH | -NHMe | -phenyl | 45 |
Part 6: Conclusion
This compound represents a powerful tool in the arsenal of the modern medicinal chemist. It is more than a simple starting point; it is a pre-engineered scaffold designed for efficiency. Its quinazoline core provides a validated anchor for high-value targets, while its dense and chemically orthogonal halogenation provides a clear and logical roadmap for rapid, structure-guided optimization. By employing a robust, multi-tiered screening cascade, researchers can confidently identify its binding mode and systematically elaborate the fragment into novel, potent, and potentially patentable lead compounds. This fragment embodies the core principles of FBDD: starting small to win big.
References
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Erlanson, D. A., et al. (2016). Fragment-based drug discovery. Nature Reviews Drug Discovery. Available at: [Link]
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Li, W., et al. (2017). New efficient synthesis of polysubstituted 3,4-dihydroquinazolines and 4H-3,1-benzothiazines. Scientific Reports. Available at: [Link]
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Dominique, R. (2022). An Introduction to Fragment-Based Drug Discovery (FBDD). Drug Hunter. Available at: [Link]
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One Nucleus. (n.d.). Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. Available at: [Link]
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Singh, S., & Singh, P. (2015). Implication of Quinazoline-4(3H)-ones in Medicinal Chemistry: A Brief Review. OMICS International. Available at: [Link]
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Do, Q. T., et al. (2021). Application of Fragment-Based Drug Discovery to Versatile Targets. Frontiers in Molecular Biosciences. Available at: [Link]
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de Azevedo, W. F., et al. (2012). Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. Proceedings of the National Academy of Sciences. Available at: [Link]
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TSI Journals. (n.d.). Quinazoline-4(3H)-ones' Effect on Medicinal Chemistry: A Summing-Up. Available at: [Link]
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Asati, V., et al. (2022). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Molecules. Available at: [Link]
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Bian, Z., et al. (2024). Fragment-Based Drug Design: From Then until Now, and Toward the Future. Journal of Medicinal Chemistry. Available at: [Link]
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ResearchGate. (n.d.). Synthesis of polysubstituted quinazoline 3-oxides. Available at: [Link]
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Al-Suwaidan, I. A., et al. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Pharmaceuticals. Available at: [Link]
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Gao, J., et al. (2024). Protocol to perform fragment screening using NMR spectroscopy. STAR Protocols. Available at: [Link]
-
ResearchGate. (n.d.). Importance of quinazoline and quinazolinone derivatives in medicinal chemistry. Available at: [Link]
-
Harner, M. J., et al. (2013). Practical aspects of NMR-based fragment screening. Methods in Enzymology. Available at: [Link]
-
Kumar, A., et al. (2020). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry. Available at: [Link]
-
Rich, R. L., et al. (2020). Multiplexed experimental strategies for fragment library screening using SPR biosensors. Analytical Biochemistry. Available at: [Link]
-
Chen, Y-L., et al. (2016). Discovery of BPR1K871, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors. Oncotarget. Available at: [Link]
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Keri, R. S., et al. (2018). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. RSC Advances. Available at: [Link]
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Smith, B. R., et al. (2023). Fragment-based screening by protein-detected NMR spectroscopy. Methods in Enzymology. Available at: [Link]
-
Creative Biostructure. (n.d.). NMR Spectroscopy in Fragment-Based Drug Design. Available at: [Link]
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Samanta, S., et al. (2024). Hit-to-lead optimization of 2-aminoquinazolines as anti-microbial agents against Leishmania donovani. European Journal of Medicinal Chemistry. Available at: [Link]
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Kumar, A., & Zhang, K. Y. (2012). Fragment based drug design: from experimental to computational approaches. Current Medicinal Chemistry. Available at: [Link]
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Al-Ostath, O. A., et al. (2023). Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. Journal of Pharmaceutical Research International. Available at: [Link]
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ResearchGate. (n.d.). Protocol to perform fragment screening using NMR spectroscopy. Available at: [Link]
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Joseph-McCarthy, D., et al. (2014). Fragment-Based Drug Design: Computational and Experimental State of the Art. Journal of Chemical Information and Modeling. Available at: [Link]
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protocols.io. (2024). XChem crystallographic fragment screening. Available at: [Link]
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Yang, S-M., et al. (2019). Lead optimization and efficacy evaluation of quinazoline-based BET family inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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Al-Karmalawy, A. A., et al. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Molecules. Available at: [Link]
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Fares, M., et al. (2024). Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids. Pharmaceuticals. Available at: [Link]
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Vichem. (n.d.). Hit to lead optimization, patentable lead generation. Available at: [Link]
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Kumar, A., et al. (2020). Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. Current Organic Synthesis. Available at: [Link]
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PubChem. (n.d.). 7-Bromo-2,4-dichloro-6-fluoroquinazoline. National Center for Biotechnology Information. Available at: [Link]
-
Bentham Open. (2020). Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. Available at: [Link]
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OSTI.GOV. (2019). Lead optimization and efficacy evaluation of quinazoline-based BET family inhibitors for potential treatment of cancer and inflammatory diseases. U.S. Department of Energy, Office of Scientific and Technical Information. Available at: [Link]
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Ciulli, A. (2012). Fragment-Based Screening by Protein Crystallography: Successes and Pitfalls. Crystals. Available at: [Link]
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Semantic Scholar. (2019). Lead optimization and efficacy evaluation of quinazoline-based BET family inhibitors for potential treatment of cancer and inflammatory diseases. Available at: [Link]
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Wlodawer, A., et al. (2008). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. FEBS Journal. Available at: [Link]
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CrystalsFirst. (n.d.). Fragment HIT Identification in FBDD. Available at: [Link]
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Selvita. (n.d.). X-ray Crystallography Fragment Screening. Available at: [Link]
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Methodological & Application
"synthetic route for gram-scale production of 7-Bromo-2,4,6-trichloro-8-fluoroquinazoline"
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Peer-Reviewed Scientific Journals: Publications from reputable sources like the American Chemical Society (ACS), Royal Society of Chemistry (RSC), and Elsevier often contain detailed experimental procedures.
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Application Note: Strategic Functionalization of Polyhalogenated Heterocycles via Suzuki-Miyaura Coupling
Topic: Regioselective Suzuki-Miyaura Coupling of 7-Bromo-2,4,6-trichloro-8-fluoroquinazoline for the Synthesis of Advanced Intermediates
Introduction: The Quinazoline Scaffold in Modern Chemistry
The quinazoline core is a privileged heterocyclic motif, forming the structural backbone of numerous biologically active compounds and approved pharmaceuticals.[1] Its derivatives are prominent in medicinal chemistry, notably as potent tyrosine kinase inhibitors for cancer therapy, antibacterial agents, and modulators of various cellular receptors.[2] The development of efficient, regioselective methods to functionalize the quinazoline skeleton is therefore of paramount importance for drug discovery and materials science.
The Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of C(sp²)–C(sp²) bonds.[1][3] Its advantages, including mild reaction conditions, exceptional functional group tolerance, and the use of stable and generally non-toxic organoboron reagents, have made it an indispensable tool in synthetic chemistry.[4][5]
This application note provides a detailed protocol and technical guide for the Suzuki-Miyaura coupling of This compound , a highly functionalized and electron-deficient substrate. We will explore the inherent reactivity hierarchy of its multiple halogen substituents to achieve selective mono-arylation, furnishing advanced intermediates for further synthetic elaboration.
Substrate Analysis: Predicting Reactivity in a Polyhalogenated System
The reactivity of this compound in Suzuki-Miyaura coupling is governed by the electronic properties of the quinazoline core and the distinct nature of each carbon-halogen bond.
-
Electronic Deficieny: The presence of two nitrogen atoms in the pyrimidine ring, combined with the strong inductive-withdrawing effects of five halogen atoms (three chloro, one bromo, one fluoro), renders the entire heterocyclic system highly electron-deficient. This property significantly enhances the rate of the initial, often rate-limiting, oxidative addition step of the palladium catalyst to the C-X bond.[6][7]
-
Halogen Reactivity Hierarchy: The rate of oxidative addition in Suzuki couplings follows a well-established trend: C–I > C–Br > C–Cl.[7] Therefore, the C7-Br bond is the most labile and kinetically favored site for initial coupling, allowing for high regioselectivity over the more stable C-Cl bonds under controlled conditions.
-
Positional Electrophilicity: Within the quinazoline scaffold, the C4 and C2 positions are known to be particularly electrophilic and susceptible to nucleophilic attack and cross-coupling.[1][2] Following the initial reaction at C7, the C4-Cl bond is predicted to be the next most reactive site, followed by the C2-Cl and then the C6-Cl bonds. The C8-F bond is largely considered inert to standard Suzuki coupling conditions.
This predictable reactivity allows for a strategic, stepwise functionalization of the quinazoline core, beginning with the most reactive C7-Br position.
Mechanistic Considerations for an Electron-Deficient Substrate
The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a Pd(0)/Pd(II) couple.[4][8] The key steps are (1) Oxidative Addition , (2) Transmetalation , and (3) Reductive Elimination .
For this compound, the high electrophilicity of the C7 carbon facilitates the initial oxidative addition step, often allowing the reaction to proceed efficiently under mild conditions. The choice of base is critical for the transmetalation step, where it activates the boronic acid to form a more nucleophilic boronate species.[9][10]
Experimental Protocol: Selective Mono-Arylation at the C7 Position
This protocol details a general method for the selective Suzuki-Miyaura coupling at the C7 position. Optimization may be required for particularly challenging or sterically hindered boronic acids.
Materials and Reagents
| Reagent | Purpose | Stoichiometry (Equiv.) | Purity/Grade |
| This compound | Electrophile (Substrate) | 1.0 | >98% |
| Arylboronic Acid or Pinacol Ester | Nucleophile | 1.2 - 1.5 | >97% |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ([Pd(dppf)Cl₂]) | Catalyst Precursor | 0.03 - 0.05 (3-5 mol%) | Catalyst Grade |
| Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) | Base | 2.0 - 3.0 | Anhydrous, >99% |
| 1,4-Dioxane | Organic Solvent | - | Anhydrous, >99.8% |
| Deionized Water | Aqueous Solvent | - | Degassed |
| Nitrogen or Argon | Inert Atmosphere | - | High Purity |
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), [Pd(dppf)Cl₂] (0.05 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Under a positive pressure of inert gas, add the anhydrous 1,4-dioxane and degassed water via syringe to achieve a final solvent ratio of approximately 4:1 (dioxane:water) and a substrate concentration of 0.1 M.
-
Reaction: Place the sealed flask in a preheated oil bath at 80-90 °C. Stir the mixture vigorously for the required time (typically 4-12 hours).
-
Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with water and then with brine.
-
Purification: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel, typically using a hexanes/ethyl acetate gradient, to isolate the pure 7-aryl-2,4,6-trichloro-8-fluoroquinazoline product.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Experimental Workflow Diagram
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | Inactive catalyst; Insufficiently anhydrous/degassed solvents; Ineffective base. | Use a fresh batch of catalyst. Ensure solvents are properly dried and degassed. Try a stronger base like Cs₂CO₃ or K₃PO₄. Increase reaction temperature. |
| Protodeboronation of Boronic Acid | Presence of excess water or acidic impurities; Prolonged reaction time/high temp. | Use meticulously dried solvents and reagents. Use K₃PO₄ or KF as the base. Consider using the corresponding boronic acid pinacol ester. |
| Homocoupling of Boronic Acid | Presence of oxygen in the reaction vessel. | Ensure the reaction setup is rigorously purged with inert gas before heating. Use freshly degassed solvents. |
| Formation of Byproducts | Reaction at other C-Cl positions; Hydrolysis of C-Cl bonds. | Lower the reaction temperature and shorten the reaction time. Use a milder base. Ensure strict stoichiometric control of the boronic acid (≤1.2 equiv). |
Conclusion
The protocol described provides a robust and reliable method for the regioselective mono-arylation of this compound at the C7 position. This strategic approach leverages the inherent reactivity differences of the carbon-halogen bonds to achieve controlled functionalization. The resulting 7-aryl-2,4,6-trichloro-8-fluoroquinazoline products are highly valuable, poly-functionalized building blocks, primed for subsequent diversification at the remaining C-Cl positions. This methodology opens the door to the rapid synthesis of complex quinazoline libraries for screening in drug discovery and the development of novel functional materials.
References
-
Kaur, J., & Singh, P. (2014). Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. Molecules, 19(11), 17438-17478. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
El-Shishtawy, R. M., et al. (2016). New Tricyclic Aryl Quinazoline Derivatives by Suzuki‐Miyaura Cross‐Coupling. ChemistryOpen, 5(5), 458-467. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 47(26), 4849-4852. [Link]
-
ResearchGate. (n.d.). Selected examples for the site selective SM cross‐coupling with electron‐deficient and neutral aryl boronic acids. [Link]
-
Zhang, T., et al. (2012). Room‐Temperature Suzuki–Miyaura Coupling of Heteroaryl Chlorides and Tosylates. Angewandte Chemie International Edition, 51(42), 10577-10581. [Link]
-
ResearchGate. (2014). Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. [Link]
-
ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?. [Link]
-
Allali, M., et al. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Catalysts, 7(5), 146. [Link]
-
Bellina, F., & Rossi, R. (2004). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Pure and Applied Chemistry, 76(3), 569-582. [Link]
-
Norris, J. (2018). The Suzuki reaction. YouTube. [Link]
-
Reddy, C. R., et al. (2023). Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein. ACS Omega, 8(12), 11379-11390. [Link]
-
ResearchGate. (2015). Synthesis of 4-phenylthieno[2,3-c]quinolines via Suzuki–Miyaura cross-couplings. [Link]
-
Royal Society of Chemistry. (2021). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. [Link]
-
National Institutes of Health. (2017). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]
-
MDPI. (2014). Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. [Link]
-
ResearchGate. (2019). Suzuki cross-coupling reactions of quinazoline derivatives (2a–e) with... [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
R Discovery. (n.d.). Suzuki Coupling Research Articles. [Link]
-
National Institutes of Health. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
ResearchGate. (2019). Synthesis of aryl substituted quinolines and tetrahydroquinolines through Suzuki-Miyaura coupling reactions. [Link]
-
National Institutes of Health. (2011). Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. [Link]
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- 2. Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. Suzuki Coupling [organic-chemistry.org]
"protocol for assessing kinase inhibitory activity of 7-Bromo-2,4,6-trichloro-8-fluoroquinazoline"
Application Notes and Protocols
Topic: Protocol for Assessing the Kinase Inhibitory Activity of 7-Bromo-2,4,6-trichloro-8-fluoroquinazoline
For: Researchers, scientists, and drug development professionals.
Abstract
The quinazoline scaffold is a foundational structure in the development of potent and selective protein kinase inhibitors, with several approved drugs targeting key oncogenic pathways.[1][2] This document provides a comprehensive, field-proven guide for assessing the kinase inhibitory activity of a novel, heavily halogenated quinazoline derivative, This compound . We present a multi-stage experimental workflow, beginning with broad-panel primary screening to identify potential kinase targets, followed by detailed dose-response analysis to determine inhibitory potency (IC₅₀), and concluding with a binding assay to elucidate the mechanism of action. The protocols are grounded in established, high-throughput assay technologies, including the luminescence-based ADP-Glo™ Kinase Assay and the TR-FRET-based LanthaScreen® Eu Kinase Binding Assay, ensuring data robustness and reproducibility. This guide is designed to equip researchers with the scientific rationale and step-by-step methodologies required to thoroughly characterize the inhibitory profile of this compound.
Compound Profile: this compound
This compound is a halogenated quinazoline derivative with the following properties:
-
Molecular Formula: C₈HBrCl₃FN₂[3]
-
Molecular Weight: 330.37 g/mol [3]
-
Solubility: Low solubility in water; soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF)[3][4]
-
Storage: Due to its chemical nature, it should be stored in an inert atmosphere, under -20°C.[4][5]
The extensive halogenation of the quinazoline core is a key structural feature. Halogen atoms can significantly modulate a molecule's physicochemical properties, including its lipophilicity and ability to form halogen bonds, potentially enhancing its binding affinity and selectivity for specific biological targets.[3]
Scientific Rationale and Strategy
Protein kinases are a major class of therapeutic targets, particularly in oncology, due to their central role in regulating cellular signaling pathways.[6] Dysregulation of kinase activity is a hallmark of many cancers.[7] The quinazoline core has proven to be a "privileged scaffold" for developing ATP-competitive kinase inhibitors.[1][8] Marketed drugs such as Gefitinib and Erlotinib, which target the Epidermal Growth Factor Receptor (EGFR), feature a 4-anilinoquinazoline core that binds to the ATP pocket of the kinase domain, inhibiting its activity.[1][8]
Given the structural precedent, it is hypothesized that this compound may also function as a kinase inhibitor. Our assessment strategy is designed to systematically test this hypothesis.
Overall Experimental Workflow
The workflow progresses from a broad, high-throughput screen to more focused, mechanistic studies. This approach efficiently identifies promising "hits" and prioritizes them for in-depth characterization, saving time and resources.
Caption: A three-phase workflow for kinase inhibitor characterization.
Detailed Experimental Protocols
Protocol 1: Primary Kinase Inhibition Screening (ADP-Glo™ Assay)
Objective: To identify potential kinase targets of this compound from a broad panel of kinases by measuring inhibition at a single, high concentration.
Principle: The ADP-Glo™ Kinase Assay is a luminescence-based method that quantifies the amount of ADP produced during a kinase reaction.[9][10] The amount of ADP is directly proportional to kinase activity. The assay is performed in two steps: first, the kinase reaction is stopped and remaining ATP is depleted; second, the ADP is converted back to ATP, which is then used to generate a light signal via a luciferase reaction.[10][11] A decrease in luminescence in the presence of the test compound indicates inhibition.
Materials:
-
This compound
-
100% DMSO (Anhydrous)
-
Kinase panel of interest (recombinant enzymes)
-
Corresponding kinase-specific peptide substrates
-
ATP (Ultra-Pure)
-
Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega, Cat. No. V9101 or similar)[11]
-
White, opaque 384-well assay plates (low volume)
-
Plate reader with luminescence detection capabilities
Method:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
For the primary screen, create an intermediate dilution to achieve a final assay concentration of 10 µM with a final DMSO concentration ≤1%. For example, dilute the 10 mM stock to 1 mM in DMSO, then dilute this 1:100 into the kinase reaction.
-
Prepare controls: a known broad-spectrum inhibitor (e.g., Staurosporine) as a positive control and a "DMSO only" vehicle control.[12]
-
-
Kinase Reaction Setup (5 µL total volume):
-
In a 384-well plate, add 1.25 µL of 4x Kinase/Substrate mixture (containing the specific kinase and its corresponding peptide substrate in Kinase Assay Buffer).
-
Add 2.5 µL of 2x ATP solution (concentration should be at or near the Km for each specific kinase to ensure assay sensitivity).
-
Add 1.25 µL of 4x test compound (or control) solution.
-
Controls:
-
100% Activity Control: Substitute compound with DMSO vehicle.
-
0% Activity Control (Background): Substitute kinase enzyme with buffer.
-
Positive Inhibition Control: Use Staurosporine instead of the test compound.
-
-
-
Reaction and Termination:
-
Incubate the plate at 30°C for 60 minutes (or as optimized for each kinase).
-
Equilibrate the plate to room temperature.
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.[11]
-
-
Signal Generation and Detection:
-
Add 10 µL of Kinase Detection Reagent to each well. This converts ADP to ATP and generates a luminescent signal.[10]
-
Incubate at room temperature for 30-60 minutes.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for the test compound relative to the controls using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Background) / (Signal_DMSO - Signal_Background))
-
Identify kinases showing significant inhibition (e.g., >50%) as "hits" for follow-up studies.
-
Protocol 2: IC₅₀ Value Determination
Objective: To quantify the potency of the test compound against the "hit" kinases identified in the primary screen. The IC₅₀ is the concentration of an inhibitor required to reduce enzyme activity by 50%.[13]
Method:
-
Compound Dilution:
-
Starting with the 10 mM stock in DMSO, prepare a 10-point, 1:3 serial dilution series.[12] This creates a range of concentrations to test, for example, from 100 µM down to 5 nM.
-
Ensure the final DMSO concentration remains constant across all wells.
-
-
Assay Execution:
-
Perform the ADP-Glo™ Kinase Assay as described in Protocol 1.
-
Instead of a single concentration, add the serial dilutions of the test compound to the appropriate wells.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration point as in Protocol 1.
-
Plot percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism, Origin).[14]
-
The IC₅₀ value is determined from the curve fit as the concentration at which inhibition is 50%.[13]
-
Protocol 3: ATP-Competitive Binding Assay (LanthaScreen® Eu)
Objective: To determine if the compound inhibits the kinase by competing with ATP for the same binding site.
Principle: The LanthaScreen® Eu Kinase Binding Assay is a TR-FRET-based immunoassay that measures the displacement of a fluorescently labeled, ATP-competitive tracer from the kinase active site.[15][16] A europium (Eu)-labeled antibody binds to the kinase, and when the Alexa Fluor® 647-labeled tracer is also bound, FRET occurs. An inhibitor that competes with the tracer for the ATP binding site will displace it, causing a loss of FRET signal.[15][16]
Materials:
-
Tagged recombinant kinase of interest
-
LanthaScreen® Eu-anti-Tag Antibody
-
Kinase Tracer (specific for the kinase or kinase family)
-
Test compound serial dilutions
-
TR-FRET compatible microplate reader
Method:
-
Reagent Preparation: Prepare all reagents (kinase/antibody mix, tracer, compound dilutions) at 3x the final desired concentration in the appropriate assay buffer.
-
Assay Assembly (15 µL total volume):
-
Add 5 µL of the test compound serial dilutions (or DMSO control) to the wells of a suitable assay plate.
-
Add 5 µL of the Kinase/Eu-Antibody mixture.
-
Add 5 µL of the Tracer solution to initiate the binding reaction.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Measure the TR-FRET signal on a compatible plate reader, recording emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).[17]
-
-
Data Analysis:
-
Calculate the emission ratio (665 nm / 615 nm).
-
Plot the emission ratio against the log of the inhibitor concentration and fit to a dose-response curve to determine the IC₅₀ value for tracer displacement.
-
A dose-dependent decrease in the FRET signal indicates that the compound binds in the ATP pocket, displacing the tracer.
-
Data Presentation
Results should be summarized in a clear, tabular format. This allows for easy comparison of the compound's potency and selectivity across different kinases.
| Kinase Target | Primary Screen (% Inhibition @ 10 µM) | IC₅₀ (nM) | Control IC₅₀ (nM) (Staurosporine) |
| Kinase A (e.g., EGFR) | 95% | 15 | 5 |
| Kinase B (e.g., VEGFR2) | 88% | 45 | 10 |
| Kinase C | 12% | >10,000 | 20 |
| Kinase D | 5% | >10,000 | 2 |
| Kinase E | 45% | 850 | 15 |
Table 1: Example inhibitory activity profile for this compound. Data is hypothetical.
Biological Context: Signaling Pathway
Understanding which signaling pathways are affected is crucial for drug development. Quinazoline inhibitors frequently target Receptor Tyrosine Kinases (RTKs) like EGFR and VEGFR, which are upstream regulators of critical cancer pathways like the RAS-RAF-MEK-ERK and PI3K-Akt pathways.[18]
References
- 1. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 2. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy this compound | 1698028-11-3 [smolecule.com]
- 4. 1698028-11-3 | this compound [fluoromart.com]
- 5. This compound | 1698028-11-3 [sigmaaldrich.com]
- 6. mdpi.com [mdpi.com]
- 7. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 10. promega.com [promega.com]
- 11. promega.com [promega.com]
- 12. benchchem.com [benchchem.com]
- 13. courses.edx.org [courses.edx.org]
- 14. researchgate.net [researchgate.net]
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- 16. LanthaScreen Eu Kinase Binding Assay | Thermo Fisher Scientific - KR [thermofisher.com]
- 17. caymanchem.com [caymanchem.com]
- 18. benchchem.com [benchchem.com]
Application Notes & Protocols: Developing a Cell-Based Assay for 7-Bromo-2,4,6-trichloro-8-fluoroquinazoline
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust cell-based assay for the novel compound 7-Bromo-2,4,6-trichloro-8-fluoroquinazoline. Given that the quinazoline scaffold is a well-established pharmacophore in kinase inhibitors, particularly in oncology, this guide proposes a strategic, multi-tiered approach.[1][2][3][4][5] We begin with broad-spectrum cytotoxicity screening to ascertain the compound's general anti-proliferative effects, followed by targeted assays to elucidate its potential mechanism of action, with a focus on kinase inhibition pathways. This document provides detailed, step-by-step protocols, data interpretation guidelines, and validation strategies to ensure the generation of reliable and reproducible results.
Introduction: The Scientific Rationale
This compound is a halogenated quinazoline derivative.[6][7][8] The quinazoline core is a privileged structure in medicinal chemistry, forming the backbone of numerous FDA-approved anticancer drugs that function as protein kinase inhibitors.[2][3][4][5] Kinases, particularly receptor tyrosine kinases (RTKs) like EGFR and VEGFR, are crucial regulators of cell signaling pathways involved in cell proliferation, survival, and angiogenesis.[2][4] Their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention.
The extensive halogenation of this compound may enhance its binding affinity and selectivity for specific biological targets.[6] However, without prior experimental data, its precise mechanism of action remains unknown. Therefore, a logical and systematic approach is required to develop a meaningful cell-based assay.
Our proposed strategy is a three-tiered approach:
-
Tier 1: Foundational Cytotoxicity Screening. The initial step is to determine if the compound exhibits cytotoxic or cytostatic effects against a panel of cancer cell lines. This provides a broad understanding of its potency and spectrum of activity.
-
Tier 2: Mechanistic Elucidation. Based on the quinazoline scaffold's known activities, this tier focuses on assays to investigate the compound's effect on key cellular pathways, particularly those regulated by kinases.
-
Tier 3: Target Validation and Selectivity. Once a putative mechanism is identified, more specific assays are employed to validate the molecular target and assess the compound's selectivity.
This structured workflow ensures a cost-effective and scientifically rigorous evaluation of this novel compound.
Tier 1: Foundational Cytotoxicity Screening
The primary objective of this tier is to quantify the dose-dependent effect of this compound on cancer cell viability and proliferation.
Rationale and Experimental Design
A panel of human cancer cell lines should be selected to represent different cancer types and, ideally, with known dependencies on various kinase signaling pathways. For example:
-
A549 (Non-small cell lung cancer): Known to have a wild-type EGFR status.
-
H1975 (Non-small cell lung cancer): Carries the L858R/T790M double mutation in EGFR, conferring resistance to first-generation EGFR inhibitors.[3]
-
MCF-7 (Breast cancer): Estrogen receptor-positive and sensitive to PI3K/Akt/mTOR signaling.
-
MDA-MB-231 (Breast cancer): Triple-negative breast cancer with a more aggressive phenotype.[9]
-
HepG2 (Hepatocellular carcinoma): A well-characterized liver cancer cell line.[3]
The output of this screening will be the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that reduces cell viability by 50%.[10]
Protocol: Cell Viability Assay (MTS-based)
This protocol utilizes a colorimetric method to assess cell viability based on the metabolic activity of living cells.[11] The MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay is a reliable and high-throughput compatible method.
Materials:
-
Selected cancer cell lines
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (dissolved in DMSO to create a 10 mM stock solution)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
96-well clear-bottom cell culture plates
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of the this compound stock solution in complete medium to achieve final concentrations ranging from, for example, 0.01 µM to 100 µM.
-
Include a vehicle control (DMSO at the same concentration as the highest compound concentration) and a no-cell control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the diluted compound or control solutions.
-
Incubate for 48-72 hours at 37°C and 5% CO2.
-
-
MTS Assay:
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C and 5% CO2, protected from light.
-
Measure the absorbance at 490 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the no-cell control wells from all other wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance_treated / Absorbance_vehicle) * 100
-
-
Plot the percentage of viability against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.
-
Visualization: Tier 1 Workflow
Caption: Hypothesized inhibition of the EGFR signaling pathway.
Tier 3: Target Validation and Selectivity
If the Tier 2 results suggest inhibition of a specific kinase (e.g., EGFR), this tier aims to confirm this finding and assess the compound's selectivity.
Rationale and Experimental Design
-
In-vitro Kinase Assay: A direct, cell-free biochemical assay using a purified recombinant kinase enzyme will confirm whether the compound directly inhibits the kinase's activity.
-
Cellular Thermal Shift Assay (CETSA): This assay measures the thermal stability of proteins in intact cells. Direct binding of a compound to its target protein typically increases the protein's stability, which can be detected by a shift in its melting temperature.
-
Counter-Screening: To assess selectivity, the compound should be tested against a panel of other kinases, particularly those with high structural similarity to the primary target.
Protocol: Cellular Thermal Shift Assay (CETSA)
Materials:
-
Sensitive cancer cell line
-
This compound
-
PBS (Phosphate-Buffered Saline)
-
Protease inhibitor cocktail
-
Equipment for heating cell lysates (e.g., PCR thermocycler)
-
Equipment for protein analysis (e.g., SDS-PAGE and Western blotting)
-
Antibody against the target protein (e.g., total EGFR)
Procedure:
-
Cell Treatment:
-
Culture cells to 80-90% confluency.
-
Treat one set of cells with the compound at a high concentration (e.g., 10x IC50) and another set with vehicle (DMSO) for 2-4 hours.
-
-
Heating and Lysis:
-
Harvest the cells and resuspend them in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C) for 3 minutes, then cool to room temperature.
-
Lyse the cells by freeze-thaw cycles.
-
-
Protein Analysis:
-
Centrifuge the lysates to pellet the precipitated proteins.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble target protein at each temperature using Western blotting with a specific antibody.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
For both vehicle- and compound-treated samples, plot the percentage of soluble protein against the temperature.
-
A shift in the melting curve to a higher temperature in the compound-treated sample indicates target engagement.
-
Data Presentation and Validation
All quantitative data should be presented in a clear and organized manner.
Summary of IC50 Values
| Cell Line | Primary Cytotoxicity IC50 (µM) | Phospho-EGFR Inhibition IC50 (µM) | Phospho-ERK Inhibition IC50 (µM) | Phospho-Akt Inhibition IC50 (µM) |
| A549 | Value | Value | Value | Value |
| H1975 | Value | Value | Value | Value |
| MCF-7 | Value | Value | Value | Value |
| MDA-MB-231 | Value | Value | Value | Value |
| HepG2 | Value | Value | Value | Value |
Assay Validation Parameters
To ensure the reliability of the developed assay, especially for high-throughput screening, it is crucial to determine key validation parameters. [12][13][14][15][16][17]
-
Z'-factor: A statistical measure of the quality of a high-throughput screening assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.
-
Z' = 1 - (3 * (SD_positive + SD_negative)) / |Mean_positive - Mean_negative|
-
Where SD is the standard deviation, and positive and negative refer to the positive and negative controls, respectively.
-
-
Signal-to-Background Ratio (S/B): The ratio of the signal from the positive control to the signal from the negative control. A higher S/B ratio is desirable.
-
Coefficient of Variation (%CV): A measure of the variability of the data. A %CV of less than 15% is generally acceptable.
Conclusion
This application note outlines a systematic and logical workflow for developing a comprehensive cell-based assay for the novel compound this compound. By progressing from broad cytotoxicity screening to specific mechanistic and target validation assays, researchers can efficiently characterize the compound's biological activity. The provided protocols and validation guidelines are designed to ensure the generation of high-quality, reproducible data, thereby accelerating the drug discovery and development process.
References
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- ResearchGate. (n.d.). (PDF) Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery.
- PubMed. (n.d.). Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties.
- PubMed. (n.d.). A Protocol for a High-Throughput Multiplex Cell Viability Assay.
- Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (n.d.).
- Smolecule. (2023, August 16). Buy this compound | 1698028-11-3.
- SciELO. (2024, December 13). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery.
- MDPI. (2024, February 16). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present).
- Thermo Fisher Scientific. (n.d.). Cytotoxicity Assays.
- ResearchGate. (2025, August 10). High Throughput Screening: Methods and Protocols.
- ResearchGate. (2025, May 27). exploring the protein kinase inhibitory activity of quinazolines as anticancer agents: fda-approved drugs and promising reported compounds.
- MDPI. (n.d.). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models.
- Quinazoline derivatives as anticancer drugs: a patent review (2011 – present). (n.d.).
- Reaction Biology. (n.d.). Cell-based Assays for Drug Discovery.
- Miltenyi Biotec. (n.d.). Cytotoxicity and cell viability | Drug discovery.
- PubMed. (n.d.). Development of a Novel Cell-Based Assay System for High-Throughput Screening of Compounds Acting on Background Two-Pore Domain K+ Channels.
- Promega Corporation. (n.d.). How to Measure Cell Viability.
- Danaher Life Sciences. (n.d.). Cell Viability and Proliferation Assays in Drug Screening.
- Abcam. (n.d.). Cell viability assays.
- PubMed. (n.d.). In Vitro Assays for Screening Small Molecules.
- Shop Genomics. (2025, November 22). High Throughput Screening: Everything You Need to Know.
- NIH. (n.d.). A review for cell-based screening methods in drug discovery - PMC.
- UCSF. (n.d.). High-throughput Screening Steps | Small Molecule Discovery Center (SMDC).
- Google Books. (n.d.). High Throughput Screening: Methods and Protocols.
- Cell-Based Assay Design for High-Content Screening of Drug Candidates. (n.d.).
- ResearchGate. (n.d.). Validation of Cell-Based Assays in the GLP Setting: A Practical Guide.
- Marin Biologic Laboratories. (n.d.). Design and Validate a GMP Cell Based Assay.
- Creative Bioarray. (n.d.). Role of Cell-Based Assays in Drug Discovery and Development.
- Analytical Methods for Cell Therapies: Method Development and Validation Challenges. (2021, June 18).
- Applying analytical method validation to cell-based potency assays. (2024, August 15).
- A guide for potency assay development of cell-based product candidates. (n.d.).
- ResearchGate. (n.d.). Synthesis of series of quinazoline derivatives and evaluation of....
- Fluoromart. (n.d.). This compound.
- An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (n.d.).
- NIH. (n.d.). Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities.
- NIH. (2022, February 9). Development of newly synthesised quinazolinone-based CDK2 inhibitors with potent efficacy against melanoma.
- Sigma-Aldrich. (n.d.). This compound | 1698028-11-3.
- MDPI. (n.d.). Design, Synthesis, and Biological Evaluation of N-Acyl-Hydrazone-Linked Quinazolinone Derivatives with Antioxidant, Antimicrobial, and Anticancer Potential.
- China Shanghai Caerulum Pharma. (n.d.). This compound.
- Advanced ChemBlocks. (n.d.). This compound 97%.
- BLD Pharm. (n.d.). 1698028-11-3|this compound.
- ChemScene. (n.d.). 1698028-11-3 | this compound.
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"application of 7-Bromo-2,4,6-trichloro-8-fluoroquinazoline in materials science"
An Application Guide for the Strategic Use of 7-Bromo-2,4,6-trichloro-8-fluoroquinazoline in Advanced Materials Science
Introduction: Unveiling a Versatile Scaffold for Functional Materials
This compound is a polyhalogenated heterocyclic compound featuring a quinazoline core, which is a fused bicyclic structure of benzene and pyrimidine rings.[1][2][3] While extensively recognized in medicinal chemistry as a scaffold for therapeutic agents[4][5][6], the true potential of this specific derivative in materials science lies in its identity as a highly versatile and reactive building block.[7][8] Its dense halogenation makes it an ideal precursor for creating complex, polysubstituted functional molecules through selective, site-specific chemical modifications.[9]
This guide provides an in-depth exploration of this compound, not as an end-product, but as a strategic starting material for the synthesis of novel organic electronic and polymeric materials. We will detail the chemical rationale, experimental protocols, and characterization workflows for its application, empowering researchers to leverage its unique structural and electronic properties.
Physicochemical Properties Summary
| Property | Value | Source |
| Molecular Formula | C₈HBrCl₃FN₂ | [1][10] |
| Molecular Weight | 330.37 g/mol | [1][11] |
| Appearance | White crystalline powder | [1][10] |
| Solubility | Low in water; Soluble in DMSO, DMF | [1][10] |
| Calculated LogP | 3.93 - 4.49 | [1][11] |
| Thermal Stability | Calculated boiling point: 351.8 ± 42.0°C | [1] |
Core Concept: The Power of Sequential Cross-Coupling
The primary utility of this compound in materials synthesis stems from the differential reactivity of its carbon-halogen bonds in metal-catalyzed cross-coupling reactions. The generally accepted order of reactivity for these reactions (e.g., Suzuki, Stille, Buchwald-Hartwig) is C–I > C–Br >> C–Cl.[9] This hierarchy allows for selective, stepwise functionalization.
The C-Br bond at the 7-position is significantly more reactive than the C-Cl bonds at the 2, 4, and 6-positions. This enables a synthetic strategy where the bromine is first replaced with a desired functional group under milder conditions, leaving the chlorine atoms untouched for subsequent, more forcing reaction conditions. This selectivity is the cornerstone of creating complex, non-symmetrical molecules for advanced applications.
Caption: Sequential cross-coupling workflow.
Application Note 1: A Building Block for High-Performance OLED Emitters
Quinazoline-based molecules are of significant interest in the field of organic light-emitting diodes (OLEDs) due to their rigid structure and tunable electronic properties.[12][13] They have been successfully incorporated into materials exhibiting thermally activated delayed fluorescence (TADF) and as host materials for phosphorescent emitters.[2][14] Polyhalogenated quinazolines serve as the primary starting materials for these fluorescent compounds.[12][15] By strategically replacing the halogen atoms on the this compound scaffold with electron-donating and electron-withdrawing groups, novel donor-acceptor emitters can be synthesized with tailored photophysical properties.[16][17]
Protocol 1: Synthesis of a Donor-Acceptor Type Fluorescent Emitter
This protocol describes a two-step synthesis of a potential blue fluorescent emitter using this compound as the core, carbazole as a donor group, and phenyl groups for further functionalization.
Step 1a: Selective Suzuki Coupling at the C7-Br Position
-
Reagent Preparation: In a nitrogen-purged glovebox, add this compound (1.0 eq), 9H-carbazole-9-boronic acid pinacol ester (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (3.0 eq) to a flame-dried Schlenk flask.
-
Solvent Addition: Add anhydrous toluene and 1,4-dioxane (3:1 v/v) to the flask.
-
Reaction: Heat the mixture to 90°C and stir under a nitrogen atmosphere for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Rationale: The milder conditions and the higher reactivity of the C-Br bond ensure selective coupling at the 7-position.[9] K₂CO₃ is a standard base for Suzuki reactions, and the Pd(PPh₃)₄ is a versatile catalyst for this type of coupling.
-
-
Work-up and Purification: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the intermediate, 7-(9H-carbazol-9-yl)-2,4,6-trichloro-8-fluoroquinazoline.
Step 1b: Suzuki Coupling at the C2, C4, and C6-Cl Positions
-
Reagent Setup: To a new flame-dried Schlenk flask, add the intermediate from Step 1a (1.0 eq), phenylboronic acid (4.0 eq), Pd₂(dba)₃ (0.10 eq), and SPhos (0.20 eq).
-
Solvent and Base: Add anhydrous toluene and a 2M aqueous solution of K₃PO₄.
-
Reaction: Degas the mixture with nitrogen for 15 minutes. Heat to 110°C and stir vigorously for 24-48 hours.
-
Rationale: Higher temperatures and a more active catalyst system (Pd₂(dba)₃/SPhos) are required to activate the less reactive C-Cl bonds for coupling.[9] Phenylboronic acid is used here to cap the remaining positions, creating a fully arylated, stable final product.
-
-
Purification: Following a similar work-up procedure as in Step 1a, purify the final product by column chromatography, followed by recrystallization or sublimation to achieve high purity suitable for device fabrication.
Expected Photophysical Properties
The final product's properties can be estimated based on existing quinazoline-based emitters.[16][17][18] Attaching a donor like carbazole to the quinazoline acceptor core is expected to induce intramolecular charge transfer (ICT), resulting in fluorescence.
| Property | Expected Range | Rationale / Reference |
| Absorption Max (λ_abs) | 350 - 400 nm | Typical for π-π* transitions in conjugated quinazoline systems.[13][16] |
| Emission Max (λ_em) | 420 - 480 nm (Blue) | Donor-acceptor structure tunes emission into the blue region.[16][17] |
| Photoluminescence Quantum Yield (Φ_PL) | > 60% | Similar quinazoline fluorophores show high quantum yields.[17][18] |
| Stokes Shift | 40 - 80 nm | A moderate Stokes shift is characteristic of such emitters.[18] |
Application Note 2: A Cross-linking Agent for Functional Polymers
The multiple reactive sites on this compound make it an excellent candidate for use as a monomer or a cross-linking agent in the synthesis of functional polymers. Incorporating the rigid, electron-deficient quinazoline core into a polymer backbone can impart desirable thermal stability and electronic properties, making the resulting materials suitable for applications in organic electronics or as sensing materials.[15]
Protocol 2: Synthesis of a Quinazoline-Containing Conjugated Polymer via Suzuki Polycondensation
This protocol outlines the synthesis of a conjugated polymer by reacting the tetra-functional quinazoline monomer with a diboronic acid ester.
-
Monomer Preparation: The starting material is this compound. The co-monomer is a commercially available aromatic linker such as 1,4-phenylenediboronic acid bis(pinacol) ester.
-
Polymerization Setup: In a glovebox, combine this compound (1.0 eq), 1,4-phenylenediboronic acid bis(pinacol) ester (2.0 eq, assuming reaction at both Br and all Cl sites for a cross-linked network), Pd(PPh₃)₄ (0.05 eq), and anhydrous K₂CO₃ (8.0 eq) in a Schlenk tube.
-
Solvent and Reaction: Add anhydrous, degassed DMF. The mixture is subjected to three freeze-pump-thaw cycles to remove all oxygen. Heat the reaction to 120-140°C and stir for 48-72 hours. An increase in viscosity or precipitation of the polymer indicates reaction progress.
-
Rationale: Suzuki polycondensation is a robust method for forming C-C bonds to create conjugated polymers. The high temperature is necessary to activate all C-Cl and C-Br bonds. DMF is used for its high boiling point and ability to dissolve the growing polymer chains.
-
-
Polymer Isolation and Purification: Cool the reaction mixture and pour it into a large volume of methanol to precipitate the polymer. Filter the solid polymer and wash extensively with methanol, acetone, and hexane to remove the catalyst and unreacted monomers. Further purification can be achieved by Soxhlet extraction with appropriate solvents. The final polymer is dried under vacuum.
Caption: Polymer network from a tetra-functional monomer.
Conclusion
This compound represents a powerful and underutilized platform for innovation in materials science. Its true value is realized when viewed as a multi-functional scaffold, enabling the precise, stepwise construction of complex organic molecules. The protocols and rationales presented here demonstrate clear pathways for its use in creating next-generation OLED emitters and functional polymers. By leveraging the principles of selective organometallic cross-coupling, researchers can unlock a vast chemical space for the design of materials with tailored optoelectronic and physical properties.
References
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Application Notes & Protocols: Strategic Derivatization of 7-Bromo-2,4,6-trichloro-8-fluoroquinazoline for Structure-Activity Relationship (SAR) Studies
Introduction: The Quinazoline Scaffold as a Privileged Core in Drug Discovery
The quinazoline ring system, a fusion of benzene and pyrimidine rings, is a cornerstone of modern medicinal chemistry.[1][2] Its rigid, planar structure and multiple points for substitution make it a "privileged scaffold," capable of interacting with a wide array of biological targets. This versatility is evidenced by its presence in numerous FDA-approved drugs targeting various diseases, from cancer to hypertension.[2][3][4]
Halogenated quinazolines, in particular, are of immense interest as they often exhibit enhanced biological activity and offer synthetic handles for further modification.[2][4][5] The subject of this guide, 7-Bromo-2,4,6-trichloro-8-fluoroquinazoline , is a highly functionalized and strategically designed starting material for the efficient construction of compound libraries for Structure-Activity Relationship (SAR) studies.[6][7] Its physical properties, such as being a white crystalline powder with low water solubility but good solubility in organic solvents like DMSO and DMF, make it amenable to a variety of reaction conditions.[7]
The key to this scaffold's utility lies in the differential reactivity of its five halogen substituents. This allows for a predictable, stepwise, and regioselective derivatization, enabling researchers to systematically probe the chemical space around the quinazoline core and determine which structural features are critical for biological activity.
Strategic Framework for Derivatization
The foundation of a successful SAR study is the ability to selectively modify a core scaffold at distinct positions. The this compound is engineered for this purpose. The reactivity of its halogen atoms follows a well-defined hierarchy, which can be exploited to achieve controlled, sequential functionalization.
Hierarchy of Halogen Reactivity:
-
C4-Chloride (Most Reactive for SNAr): The chlorine atom at the C4 position is the most electrophilic site on the ring.[8][9] Its reactivity is significantly enhanced by the electron-withdrawing effect of the adjacent nitrogen atoms (N1 and N3), making it highly susceptible to Nucleophilic Aromatic Substitution (SNAr) reactions under mild conditions.[10]
-
C2-Chloride (Moderately Reactive for SNAr): The C2-Cl is also activated towards SNAr but is generally less reactive than the C4-Cl.[8] Substitution at this position typically requires more forcing conditions, such as higher temperatures or stronger nucleophiles.[10]
-
C7-Bromide (Ideal for Cross-Coupling): The carbon-bromine bond is significantly more reactive than carbon-chlorine bonds in the oxidative addition step of palladium-catalyzed cross-coupling reactions.[11] This makes the C7 position the primary site for introducing aryl, heteroaryl, or alkyl groups via reactions like Suzuki-Miyaura, Heck, or Sonogashira couplings.[12]
-
C6-Chloride & C8-Fluoride (Least Reactive): The C6-Cl and C8-F bonds are the most stable on the scaffold. The C-F bond, in particular, is exceptionally strong and generally unreactive under standard conditions, providing a fixed point for SAR studies or requiring highly specialized methods for modification.
This predictable reactivity allows for an orthogonal synthetic strategy, where one type of reaction can be performed selectively in the presence of other reactive sites.
Logical Workflow for SAR Library Synthesis
The following diagram illustrates the strategic workflow for building a diverse chemical library from the starting scaffold.
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Application Notes and Protocols: The Use of 7-Bromo-2,4,6-trichloro-8-fluoroquinazoline as a Covalent Chemical Probe for Target Discovery and Validation
For correspondence: [email protected]
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 7-Bromo-2,4,6-trichloro-8-fluoroquinazoline as a novel covalent chemical probe. Due to its highly electrophilic nature, stemming from the extensively halogenated quinazoline scaffold, this compound is proposed as a reactive tool for identifying and validating novel therapeutic targets. These notes detail its putative mechanism of action, protocols for target identification using chemical proteomics, and methods for confirming target engagement in a cellular context.
Introduction: The Rationale for a Quinazoline-Based Covalent Probe
The quinazoline scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous approved drugs, particularly kinase inhibitors targeting pivotal cancer pathways like EGFR and VEGFR.[1][2][3] The renewed interest in covalent drugs, which form a stable bond with their protein target, offers advantages such as prolonged pharmacodynamic effects and the ability to target proteins with shallow binding pockets.[4][5][6]
This compound (herein referred to as QC-BrCF) is a halogenated quinazoline derivative with the molecular formula C₈HBrCl₃FN₂.[7][8] Its structure is notable for multiple halogen substituents, which are anticipated to enhance its chemical reactivity and potential for biological activity.[7] We hypothesize that the electron-withdrawing nature of the chlorine and fluorine atoms renders the quinazoline ring highly susceptible to nucleophilic attack from amino acid residues within a protein's binding site, such as cysteine, lysine, or serine. This positions QC-BrCF as an ideal candidate for a covalent chemical probe to discover new druggable sites across the proteome.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈HBrCl₃FN₂ | [7][8] |
| Molecular Weight | 330.37 g/mol | [7][9] |
| Appearance | White crystalline powder | [7][8] |
| Solubility | Low in water; Soluble in DMSO, DMF | [7][8] |
| Storage | -20°C, inert atmosphere | [8] |
Putative Mechanism of Covalent Modification
The core principle behind using QC-BrCF as a chemical probe lies in its potential to form a covalent bond with a target protein. The highly halogenated quinazoline ring is electron-deficient, making it an electrophile. We propose a two-step mechanism for target engagement:
-
Non-covalent Binding: The probe first reversibly binds to a pocket on the target protein, driven by interactions such as hydrogen bonding, van der Waals forces, and hydrophobic interactions.
-
Irreversible Covalent Bonding: A suitably positioned nucleophilic amino acid residue (e.g., the thiol group of a cysteine) attacks one of the carbon atoms on the quinazoline ring, displacing a halogen atom (likely a chlorine) and forming a stable, irreversible covalent bond.
This covalent interaction allows for the durable labeling of target proteins, enabling their subsequent identification and characterization.[10]
Experimental Workflows and Protocols
The successful application of QC-BrCF as a chemical probe requires a systematic approach to identify its protein targets and validate these interactions within a biological system. The following sections provide detailed protocols for a comprehensive workflow.
Overall Experimental Workflow
The diagram below outlines the key stages in utilizing QC-BrCF for target discovery and validation, from initial proteome-wide screening to specific target engagement confirmation in live cells.
Caption: Workflow for target discovery and validation using QC-BrCF.
Synthesis of an Alkyne-Tagged QC-BrCF Probe for Chemical Proteomics
To facilitate target identification via chemical proteomics, QC-BrCF must be functionalized with a "handle" for enrichment. An alkyne group is ideal as it allows for bio-orthogonal "click chemistry" ligation to a reporter tag like biotin.[11] This requires modifying the QC-BrCF structure, for instance, by replacing one of the chloro groups with a linker terminating in an alkyne.
Note: The synthesis of this derivative is a prerequisite and is not detailed here. For the purposes of this protocol, we assume the availability of an alkyne-tagged probe (QC-BrCF-Alkyne).
Protocol 1: Target Identification by Compound-Centric Chemical Proteomics (CCCP)
This protocol outlines the identification of proteins that covalently bind to the QC-BrCF-Alkyne probe from a complex biological sample, such as a cell lysate.[12][13]
Materials:
-
QC-BrCF-Alkyne probe (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Parent QC-BrCF (for competition experiment)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Cultured cells of interest (e.g., a cancer cell line)
-
Click chemistry reagents: Biotin-azide, copper(II) sulfate, TBTA ligand, sodium ascorbate
-
Streptavidin-agarose beads
-
Wash buffers (e.g., PBS with varying concentrations of SDS)
-
Ammonium bicarbonate
-
Dithiothreitol (DTT) and Iodoacetamide (IAA)
-
Sequencing-grade trypsin
-
LC-MS/MS system
Procedure:
-
Cell Lysis: Harvest cells and prepare a clarified cell lysate by sonication or douncing, followed by centrifugation to remove insoluble debris. Determine protein concentration using a BCA or Bradford assay.
-
Probe Incubation:
-
In separate microcentrifuge tubes, dilute the cell lysate to a final concentration of 1-2 mg/mL.
-
Treat the lysate with either QC-BrCF-Alkyne (e.g., 10 µM final concentration) or DMSO vehicle control.
-
For a competition experiment, pre-incubate a sample with a 100-fold excess of the parent QC-BrCF for 1 hour before adding the QC-BrCF-Alkyne probe. This will help distinguish specific targets from non-specific binders.
-
Incubate all samples for 1-2 hours at room temperature with gentle rotation.
-
-
Click Chemistry Reaction:
-
To each sample, add the click chemistry reagents in the following order: biotin-azide, copper(II) sulfate, TBTA, and freshly prepared sodium ascorbate.
-
Incubate for 1 hour at room temperature to conjugate biotin to the probe-labeled proteins.
-
-
Enrichment of Labeled Proteins:
-
Add pre-washed streptavidin-agarose beads to each sample and incubate for 2-4 hours at 4°C to capture the biotinylated proteins.
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads extensively to remove non-specifically bound proteins. A typical wash series would be: 1% SDS in PBS, 4M Urea in PBS, and finally PBS alone.
-
-
On-Bead Digestion:
-
Resuspend the beads in ammonium bicarbonate buffer.
-
Reduce the proteins by adding DTT and incubating at 56°C.
-
Alkylate the proteins by adding IAA and incubating in the dark at room temperature.
-
Add trypsin and incubate overnight at 37°C to digest the proteins into peptides.
-
-
LC-MS/MS Analysis:
-
Collect the peptide-containing supernatant.
-
Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to identify and quantify the proteins in each sample.
-
True targets of QC-BrCF will be significantly enriched in the QC-BrCF-Alkyne sample compared to the DMSO control and will show reduced enrichment in the competition sample.[11]
-
Protocol 2: Target Engagement Validation using Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm that a compound binds to its target in intact cells.[14] The principle is that ligand binding stabilizes a protein, increasing its resistance to thermal denaturation.[15][16]
Materials:
-
QC-BrCF (stock solution in DMSO)
-
Cultured cells expressing the target protein identified in Protocol 1
-
Complete cell culture medium
-
PBS
-
Lysis buffer (containing protease inhibitors)
-
Equipment for heating (e.g., PCR thermocycler)
-
Equipment for protein quantification (e.g., Western blot apparatus or mass spectrometer)
Procedure:
-
Cell Treatment:
-
Plate cells and grow to 70-80% confluency.
-
Treat the cells with the desired concentration of QC-BrCF (e.g., 10 µM) or DMSO vehicle control in fresh medium.
-
Incubate for a sufficient time to allow for cell penetration and target binding (e.g., 2 hours).
-
-
Heat Challenge:
-
Harvest the cells by gentle scraping, wash with PBS, and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of different temperatures for 3 minutes (e.g., from 40°C to 70°C in 3°C increments) using a thermocycler. Leave one aliquot at room temperature as a non-heated control.
-
Immediately cool the samples on ice for 3 minutes.
-
-
Lysis and Separation:
-
Lyse the cells by freeze-thaw cycles or addition of lysis buffer.
-
Separate the soluble protein fraction from the precipitated (denatured) proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
-
Quantification of Soluble Protein:
-
Carefully collect the supernatant (soluble fraction).
-
Quantify the amount of the specific target protein remaining in the soluble fraction. This is typically done by Western blot using an antibody specific to the target protein. Alternatively, proteomic methods can be used.[17]
-
-
Data Analysis and Curve Generation:
-
Measure the band intensity (for Western blot) for each temperature point.
-
Normalize the data to the non-heated control.
-
Plot the percentage of soluble protein versus temperature for both the DMSO-treated and QC-BrCF-treated samples.
-
The resulting "CETSA melt curve" for the QC-BrCF-treated sample should show a shift to the right (higher temperature) compared to the DMSO control, indicating thermal stabilization upon probe binding.[18][19]
-
Caption: Representative CETSA melt curves showing target stabilization.
Concluding Remarks
This compound represents a promising, albeit uncharacterized, tool for chemical biology and drug discovery. Its highly electrophilic nature makes it a strong candidate for a covalent chemical probe. The protocols detailed in these application notes provide a robust framework for its systematic evaluation, from the unbiased discovery of its protein targets in complex proteomes to the rigorous validation of target engagement in a cellular setting. By following these workflows, researchers can effectively harness the potential of QC-BrCF to uncover novel biological insights and identify new therapeutic avenues.
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- Efficient Synthetic Protocol and Mechanistic Study of Quinazoline Analogues and their Biological Importance. (n.d.). Bentham Science Publishers.
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"analytical methods for detecting 7-Bromo-2,4,6-trichloro-8-fluoroquinazoline in biological samples"
Application Note: AN-047B
Quantitative Analysis of 7-Bromo-2,4,6-trichloro-8-fluoroquinazoline in Biological Matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Abstract
This application note presents a robust and sensitive method for the quantification of this compound in common biological matrices, such as human plasma and urine. Given the potential of halogenated quinazoline derivatives as therapeutic agents, a validated bioanalytical method is critical for supporting preclinical and clinical drug development, including pharmacokinetic and toxicokinetic studies.[1] The described method utilizes liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), which provides high selectivity and sensitivity for detecting the analyte at low concentrations.[2] Detailed protocols for sample preparation using both Protein Precipitation (PPT) and Liquid-Liquid Extraction (LLE) are provided to offer flexibility for different laboratory throughput and sensitivity requirements. The method validation framework is based on the U.S. Food and Drug Administration (FDA) Guidance for Industry on Bioanalytical Method Validation, ensuring data integrity and reliability.[3][4]
Introduction
This compound is a complex halogenated heterocyclic compound. Quinazoline derivatives are a significant class of compounds in medicinal chemistry, with many exhibiting a wide range of biological activities, including potential as anticancer agents.[1][5] The extensive halogenation of this particular molecule (C₈HBrCl₃FN₂) suggests it may possess unique physicochemical properties that influence its biological activity and metabolic fate.
Accurate measurement of drug and metabolite concentrations in biological fluids is fundamental to drug development.[4] LC-MS/MS has become the gold standard for bioanalysis due to its superior sensitivity, specificity, and speed. This document provides a comprehensive guide for the extraction and quantification of this compound, establishing a foundation for its rigorous evaluation in a research or regulated environment.
Analyte Physicochemical Properties & Method Rationale
-
Molecular Formula: C₈HBrCl₃FN₂
-
Molecular Weight: 330.37 g/mol
-
Structure: A quinazoline core with bromine, chlorine, and fluorine substituents.
-
Predicted Properties: The multiple halogen atoms confer significant hydrophobicity (high logP), suggesting good retention on reversed-phase chromatographic columns and efficient extraction into organic solvents. The nitrogen atoms in the quinazoline ring provide basic sites that can be readily protonated, making the molecule highly suitable for analysis by positive mode electrospray ionization (ESI+).
Based on these properties, a reversed-phase LC-MS/MS method was selected. A C18 stationary phase provides the necessary hydrophobic interaction for chromatographic retention, while ESI+ offers sensitive ionization for detection by the mass spectrometer.
Overall Analytical Workflow
The general procedure involves extraction of the analyte from the biological matrix, separation by HPLC, and detection by MS/MS.
Caption: General workflow for sample analysis.
Materials, Reagents, and Instrumentation
Materials & Reagents
-
This compound analytical standard (≥98% purity)
-
Internal Standard (IS): A structurally similar, stable isotope-labeled version of the analyte is ideal. If unavailable, another quinazoline derivative with similar properties (e.g., Gefitinib-d6) may be used.
-
Solvents: Acetonitrile (ACN), Methanol (MeOH), Methyl tert-butyl ether (MTBE) - all LC-MS grade.
-
Reagents: Formic acid (≥98%), Ammonium hydroxide (NH₄OH), Ammonium acetate - all analytical grade.
-
Water: Deionized water, 18.2 MΩ·cm resistivity or better.
-
Biological Matrices: Blank human plasma and urine (verified to be free of analyte and interferences).
-
96-well collection plates or 1.5 mL microcentrifuge tubes.
Instrumentation
-
Liquid Chromatograph: A UHPLC system capable of delivering reproducible gradients at pressures up to 1000 bar.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm particle size).
-
Data System: Software for instrument control, data acquisition, and processing.
Sample Preparation Protocols
Sample preparation is a critical step to remove matrix components like proteins and phospholipids that can interfere with analysis.[6][7] Two validated methods are presented below.
Protocol 1: Protein Precipitation (PPT)
This method is fast, simple, and suitable for high-throughput analysis.[8][9] It is often the first choice for discovery-phase studies.
Caption: Step-by-step Protein Precipitation workflow.
Detailed Steps (PPT):
-
Aliquot 50 µL of biological sample (plasma, urine, standards, or QCs) into a 1.5 mL microcentrifuge tube or a 96-well plate.
-
Add 10 µL of the internal standard working solution (e.g., 100 ng/mL in 50% ACN).
-
Add 200 µL of ice-cold acetonitrile containing 0.1% formic acid to each sample. The 4:1 solvent-to-sample ratio ensures efficient protein removal.[8]
-
Vortex vigorously for 2 minutes to ensure complete protein denaturation and precipitation.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm or ~18,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[10]
-
Carefully aspirate the clear supernatant and transfer it to a new set of tubes or a clean 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of reconstitution solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex briefly, centrifuge to pellet any insoluble material, and inject onto the LC-MS/MS system.
Protocol 2: Liquid-Liquid Extraction (LLE)
LLE provides a cleaner sample extract than PPT by partitioning the analyte into an immiscible organic solvent, leaving many endogenous interferences behind in the aqueous phase.[2][11]
Caption: Step-by-step Liquid-Liquid Extraction workflow.
Detailed Steps (LLE):
-
Aliquot 100 µL of biological sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard working solution.
-
Add 100 µL of a basifying agent, such as 5% ammonium hydroxide, to raise the pH. This ensures the quinazoline nitrogens are deprotonated, maximizing partitioning into the organic solvent.
-
Add 600 µL of an appropriate organic solvent (e.g., MTBE or ethyl acetate).
-
Cap and vortex vigorously for 5 minutes to facilitate extraction.
-
Centrifuge at 4000 rpm for 5 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean tube, taking care not to disturb the aqueous layer or protein interface.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of reconstitution solvent.
-
Vortex, centrifuge, and inject onto the LC-MS/MS system.
LC-MS/MS Analytical Method
Chromatographic Conditions
The goal is to achieve sharp, symmetrical peaks with good retention and separation from any early-eluting matrix components.
| Parameter | Recommended Condition |
| Column | Reversed-Phase C18 (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| LC Gradient | See Table Below |
Table 1: UHPLC Gradient Program
| Time (min) | % Mobile Phase B |
|---|---|
| 0.0 | 5 |
| 0.5 | 5 |
| 2.5 | 95 |
| 3.5 | 95 |
| 3.6 | 5 |
| 4.5 | 5 |
Mass Spectrometric Conditions
The instrument should be tuned for the specific mass of the analyte and internal standard. Multiple Reaction Monitoring (MRM) is used for quantification, providing excellent selectivity.
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temp | 500°C |
| IonSpray Voltage | +5500 V |
| Curtain Gas | 35 psi |
| Collision Gas | Nitrogen, Medium |
| Nebulizer Gas (GS1) | 50 psi |
| Heater Gas (GS2) | 50 psi |
Table 2: MRM Transitions and Parameters (Hypothetical) MRM transitions must be empirically determined by infusing a standard solution of the analyte and IS.
| Compound | Precursor Ion (Q1) | Product Ion (Q3) | DP (V) | CE (eV) | CXP (V) |
| Analyte (Quantifier) | m/z 331.8¹ | m/z value | 80 | 35 | 12 |
| Analyte (Qualifier) | m/z 331.8¹ | m/z value | 80 | 45 | 12 |
| Internal Standard | m/z value | m/z value | 85 | 40 | 14 |
¹Based on the monoisotopic mass of the protonated molecule [M+H]⁺. The exact m/z will depend on the isotopic pattern of Br and Cl.
Method Validation
A full validation should be performed according to regulatory guidelines to ensure the method is reliable for its intended purpose.[3][4][12]
Table 3: Summary of Bioanalytical Method Validation Parameters and Acceptance Criteria
| Validation Parameter | Purpose | Acceptance Criteria (FDA Guidance) |
| Selectivity | Ensure no interference from endogenous matrix components at the retention time of the analyte and IS. | Response in blank samples should be <20% of the LLOQ for the analyte and <5% for the IS. |
| Linearity & Range | Establish the relationship between concentration and response. | At least 6 non-zero standards; correlation coefficient (r²) ≥ 0.99. |
| Lower Limit of Quantitation (LLOQ) | The lowest concentration that can be measured with acceptable accuracy and precision. | Analyte response should be ≥5x the blank response. Accuracy within ±20%, Precision ≤20% CV. |
| Accuracy & Precision | Determine the closeness of measured values to the nominal value and the variability of the measurements. | At LLOQ: within ±20% of nominal. At other QCs (Low, Mid, High): within ±15% of nominal. Precision (CV) should not exceed 20% at LLOQ and 15% for other QCs. |
| Matrix Effect | Assess the ion suppression or enhancement caused by the biological matrix. | The coefficient of variation (CV) of the IS-normalized matrix factor should be ≤15%. |
| Recovery | The efficiency of the extraction procedure. | Should be consistent and reproducible, though not necessarily 100%. |
| Stability | Evaluate analyte stability under various conditions (freeze-thaw, bench-top, long-term storage). | Mean concentration at each stability level must be within ±15% of the nominal concentration. |
Conclusion
The LC-MS/MS method described provides a selective, sensitive, and robust approach for the quantification of this compound in plasma and urine. The provision of both a rapid protein precipitation protocol and a cleaner liquid-liquid extraction protocol allows researchers to select the most appropriate technique based on their analytical needs. Adherence to the outlined validation principles will ensure the generation of high-quality, reliable data suitable for regulatory submission in drug development programs.
References
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. [Link]
- Zhao, L., & Juck, M. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Agilent Technologies, Inc.
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- SciTechnol. (n.d.).
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- MDPI. (2019). The Optimized Workflow for Sample Preparation in LC-MS/MS-Based Urine Proteomics.
- LCGC International. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2.
- A comparative study of 5 different extraction methods for system
- This SOP applies to sample protein precipitation for global metabolomics analysis by reverse phase or HILIC.
- Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep.
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American Society for Clinical Pharmacology & Therapeutics. (2022). FDA News: Issue 21-1, November 2022. [Link]
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U.S. Food and Drug Administration. (n.d.). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
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News-Medical.net. (2018). A Simple, Sensitive And Reliable LC-MS/MS Method For The Determination Of 7-bromo-5-chloroquinolin-8-ol (CLBQ14), A Potent And Selective Inhibitor …. [Link]
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- III Analytical Methods.
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Application Notes & Protocols: A Framework for In Vivo Preclinical Evaluation of 7-Bromo-2,4,6-trichloro-8-fluoroquinazoline
Section 1: Introduction and Compound Profile
The quinazoline scaffold is a cornerstone in modern medicinal chemistry, representing a "privileged structure" due to its ability to interact with a wide range of biological targets.[1][2][3] This versatility has led to the development of several FDA-approved drugs, particularly in oncology, such as gefitinib and erlotinib, which target epidermal growth factor receptor (EGFR) tyrosine kinases.[4][5] Quinazoline derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][6]
This document provides a comprehensive guide for designing and executing foundational in vivo studies for the novel compound 7-Bromo-2,4,6-trichloro-8-fluoroquinazoline . Given its structural class, the primary hypothesized application is in oncology, and the protocols herein are structured to rigorously evaluate its preclinical potential in this context.[6][7]
Compound Profile: this compound
| Property | Description | Source |
| Molecular Formula | C₈HBrCl₃FN₂ | [7] |
| Molecular Weight | 330.37 g/mol | [7] |
| Appearance | White crystalline powder | [7][8] |
| Solubility | Low solubility in water; Soluble in organic solvents (e.g., DMSO, DMF) | [7][8] |
| Storage | Store in an inert atmosphere, at or below -20°C | [8] |
| Chemical Structure | A bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrimidine ring, with extensive halogenation. | [9] |
The extensive halogenation of this molecule, including bromine, chlorine, and fluorine atoms, is a key structural feature.[7] Halogen atoms can significantly influence a compound's pharmacokinetic properties and binding affinity for biological targets, potentially enhancing its therapeutic efficacy.[7][9]
Section 2: Guiding Principles for In Vivo Experimental Design
The transition from promising in vitro data to a viable clinical candidate is a multi-stage process where robust preclinical in vivo testing is paramount.[10][11][12] The primary objectives of these initial studies are to establish a compound's safety profile, understand its pharmacokinetic (PK) and pharmacodynamic (PD) behavior, and demonstrate preliminary efficacy in a relevant disease model.[13]
All animal studies must be conducted in compliance with institutional and national animal welfare regulations, adhering to the principles of the 3Rs (Replacement, Reduction, and Refinement). For regulatory submissions, studies must often be performed under Good Laboratory Practice (GLP) guidelines as stipulated by agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[13][14][15][16]
The logical progression of in vivo studies for a novel small molecule like this compound is designed to be sequential, with data from each phase informing the design of the next.
Section 3: Phase 1 - Formulation and Preliminary In Vivo Tolerability
The first critical step in any in vivo program is to develop a stable, homogenous formulation suitable for administration and to determine the compound's safety window.[17] The poor aqueous solubility of this compound necessitates the use of a non-aqueous vehicle.[7][8]
Protocol 1: Vehicle Formulation and Acute Tolerability Study
Objective: To prepare a suitable vehicle for administration and to determine the Maximum Tolerated Dose (MTD) of the compound in a rodent model. The MTD is the highest dose that does not cause unacceptable toxicity or more than 10-15% body weight loss over the study period.
Rationale: Establishing the MTD is essential for selecting a safe and effective dose range for subsequent PK and efficacy studies.[18] An inappropriate dose can lead to misleading results, either by causing overt toxicity that masks efficacy or by being too low to engage the biological target.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), sterile
-
Polyethylene glycol 400 (PEG400)
-
Tween 80
-
Sterile Saline (0.9% NaCl)
-
6-8 week old female BALB/c mice (or other appropriate strain)
-
Standard animal housing and monitoring equipment
Step-by-Step Protocol:
-
Vehicle Preparation (Example: 10% DMSO / 40% PEG400 / 5% Tween 80 / 45% Saline):
-
In a sterile tube, dissolve the required amount of the test compound in DMSO by vortexing.
-
Add PEG400 and vortex until the solution is clear.
-
Add Tween 80 and mix thoroughly.
-
Add sterile saline dropwise while vortexing to prevent precipitation.
-
Causality Note: This multi-component vehicle is designed to first solubilize the lipophilic compound in DMSO/PEG400 and then create a stable emulsion/suspension with Tween 80 for administration.
-
-
Animal Acclimatization:
-
Acclimatize animals to the facility for at least 5-7 days before the study begins.
-
Ensure free access to food and water.
-
-
Dose Escalation Study Design:
-
Randomize animals into cohorts of 3-5 mice each.
-
A typical starting dose for a novel quinazoline might be 20-50 mg/kg.[18] The dose escalation can proceed as shown in the table below.
-
Administer a single dose of the compound or vehicle via the intended route (e.g., oral gavage (PO) or intraperitoneal (IP) injection).
-
| Cohort | Treatment Group | Dose (mg/kg) | N (mice) |
| 1 | Vehicle Control | 0 | 5 |
| 2 | Test Compound | 25 | 3 |
| 3 | Test Compound | 50 | 3 |
| 4 | Test Compound | 100 | 3 |
| 5 | Test Compound | 200 | 3 |
| ... | Continue escalation until MTD is reached | ... | 3 |
-
Monitoring and Data Collection:
-
Record body weight and perform clinical observations (e.g., changes in posture, activity, fur) daily for 7-14 days.
-
Note any signs of toxicity, such as lethargy, ataxia, or labored breathing.
-
At the end of the study, perform a gross necropsy. For higher doses, consider collecting major organs (liver, kidney, spleen) for histopathological analysis. Some quinazoline derivatives have been noted to cause changes in hematological and hepatobiliary systems at high doses, making this a key area of observation.[19][20]
-
-
MTD Determination:
-
Analyze the body weight data and clinical observations. The MTD is defined as the highest dose that meets the criteria stated in the objective.
-
Section 4: Phase 2 - Pharmacokinetic (PK) Profiling
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of the compound after a single administration.[12][15]
Rationale: A compound is only effective if it can reach its target tissue at a sufficient concentration and for an adequate duration. PK studies are crucial to understand key parameters like maximum concentration (Cmax), time to reach Cmax (Tmax), and elimination half-life (t1/2).[18] This information is vital for designing an effective dosing schedule (e.g., once vs. twice daily) for efficacy studies. The bioavailability of quinazoline derivatives can vary widely, with some showing low oral absorption and others demonstrating good bioavailability.[21][22]
Protocol 2: Single-Dose Pharmacokinetic Study in Mice
Materials:
-
Formulated test compound at a dose below the MTD (e.g., 50 mg/kg).
-
6-8 week old female BALB/c mice with jugular vein catheters (optional, for serial sampling) or sufficient naive mice for terminal bleeds.
-
Blood collection tubes (e.g., K2-EDTA coated).
-
Centrifuge, pipettes, and storage vials.
-
Bioanalytical method (LC-MS/MS) for quantifying the compound in plasma.
Step-by-Step Protocol:
-
Animal Dosing:
-
Fast animals overnight (with access to water) before dosing to reduce variability in absorption.
-
Administer a single dose of the formulated compound via the chosen route (e.g., PO or IP). An intravenous (IV) cohort is often included to determine absolute bioavailability.
-
-
Blood Sample Collection:
-
Collect blood samples (~50-100 µL) at predetermined time points. A sparse sampling design with terminal bleeds is common.
-
Causality Note: The time points are chosen to capture the absorption, distribution, and elimination phases of the drug. Early time points capture the Cmax, while later points define the elimination half-life.
-
| Time Point | Route: Oral (PO) | Route: Intravenous (IV) |
| 1 | Pre-dose (0 min) | Pre-dose (0 min) |
| 2 | 15 min | 2 min |
| 3 | 30 min | 5 min |
| 4 | 1 hr | 15 min |
| 5 | 2 hr | 30 min |
| 6 | 4 hr | 1 hr |
| 7 | 8 hr | 4 hr |
| 8 | 24 hr | 8 hr |
-
Plasma Processing:
-
Immediately place blood samples on ice.
-
Centrifuge at ~2,000 x g for 10 minutes at 4°C to separate plasma.
-
Carefully collect the plasma supernatant and store it at -80°C until bioanalysis.
-
-
Bioanalysis and Data Analysis:
-
Quantify the concentration of the parent compound in each plasma sample using a validated LC-MS/MS method.
-
Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key PK parameters (Cmax, Tmax, AUC, t1/2, Clearance, etc.).
-
Section 5: Phase 3 - In Vivo Efficacy Evaluation
Objective: To assess the anti-tumor activity of this compound in a relevant cancer model.
Rationale: The ultimate goal of a potential anticancer agent is to inhibit tumor growth in vivo.[6][23] A subcutaneous xenograft model, using human cancer cells implanted in immunodeficient mice, is a standard and robust method for initial efficacy testing.[4] The dosing regimen for this study will be directly informed by the MTD and PK data.
Protocol 3: Murine Xenograft Tumor Model Efficacy Study
Materials:
-
Human cancer cell line (e.g., A549 lung cancer or MGC-803 gastric cancer, which are commonly used for quinazoline derivatives).[4][5]
-
Matrigel (or similar basement membrane matrix).
-
6-8 week old female athymic nude mice.
-
Formulated test compound, vehicle, and a positive control (e.g., Erlotinib).
-
Digital calipers for tumor measurement.
Step-by-Step Protocol:
-
Tumor Cell Implantation:
-
Harvest cancer cells during their logarithmic growth phase.
-
Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5-10 x 10⁷ cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
-
Tumor Growth and Group Randomization:
-
Monitor tumor growth every 2-3 days using digital calipers. Tumor volume is calculated using the formula: (Length x Width²)/2.
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 per group) with similar mean tumor volumes.
-
-
Treatment Administration:
-
Prepare fresh formulations of the vehicle, positive control, and test compound daily.
-
Administer treatment according to the schedule determined from PK/MTD studies (e.g., 50 mg/kg, daily, PO) for 14-21 days.
-
| Group | Treatment | Dose (mg/kg) | Route | Schedule |
| 1 | Vehicle Control | 0 | PO | Daily |
| 2 | Test Compound | 25 | PO | Daily |
| 3 | Test Compound | 50 | PO | Daily |
| 4 | Positive Control (e.g., Erlotinib) | 50 | PO | Daily |
-
Efficacy Monitoring:
-
Measure tumor volumes and animal body weights 2-3 times per week.
-
Monitor for any signs of toxicity.
-
The primary efficacy endpoint is Tumor Growth Inhibition (TGI).
-
Euthanize animals if tumors exceed a predetermined size (~2000 mm³) or become ulcerated, or if body weight loss exceeds 20%.
-
-
Data Analysis:
-
Plot mean tumor volume ± SEM for each group over time.
-
Plot mean body weight change for each group over time.
-
Calculate the %TGI at the end of the study. At the end of the study, consider collecting tumors for pharmacodynamic (biomarker) analysis, such as measuring the phosphorylation status of EGFR, to confirm target engagement.[18]
-
Section 6: Data Interpretation and Next Steps
The successful completion of this three-phase in vivo evaluation provides a foundational dataset for this compound.
-
Tolerability: The MTD study defines the therapeutic window.
-
Pharmacokinetics: The PK profile determines if the compound has drug-like exposure properties.
-
Efficacy: The xenograft study provides proof-of-concept for its anti-tumor activity.
A positive outcome—characterized by a well-tolerated dose that achieves significant tumor growth inhibition at exposures shown to be achievable in the PK study—would strongly support advancing the compound into more comprehensive IND-enabling toxicology studies and further preclinical development.[12][14]
Section 7: References
-
PharmaFeatures. (2024, September 20). Navigating the Molecular Pathway: Small Molecule Drug Discovery from Hit Identification to Clinical Development. [Link]
-
PPD. (n.d.). Preclinical Studies in Drug Development. Retrieved January 2, 2026, from [Link]
-
Spectroscopy Online. (2022, October 1). Drug Development Process: Nonclinical Development of Small-Molecule Drugs. [Link]
-
Upperton Pharma Solutions. (n.d.). Small Molecule Drug Development. Retrieved January 2, 2026, from [Link]
-
PPD. (n.d.). Drug Discovery and Development Process. Retrieved January 2, 2026, from [Link]
-
Social Science Research Institute, Duke University. (n.d.). Preclinical Regulatory Requirements. Retrieved January 2, 2026, from [Link]
-
Jackman, A. L., et al. (1993). The pharmacokinetics of the quinazoline antifolate ICI D 1694 in mice and rats. British Journal of Cancer, 68(5), 859–866. [Link]
-
Neuland Labs. (2025, May 19). Small Molecule Drug Development: Process, Strengths, and CDMO Role. [Link]
-
SlidePlayer. (n.d.). Regulatory Guidelines For Preclinical And Clinical Validation of Traditional Medicines. Retrieved January 2, 2026, from [Link]
-
Gabitova, A. R., et al. (2023). Assessment of Acute Toxicity of Quinazoline Derivative 3-[2-oxo-2-(4-Phenylpiperazine-1-yl)Ethyl]quinazoline-4(3h)-oh Active against Opportunistic Microorganisms. Antibiotiki i Khimioterapiia, 68(5-6), 23-28. [Link]
-
NAMSA. (2025, April 10). Guide to Understanding FDA Preclinical Study Requirements for Medical Devices. [Link]
-
AMSbiopharma. (2025, August 11). Preclinical research strategies for drug development. [Link]
-
El-Sayed, N. F., et al. (2023). Novel quinazolinone Derivatives: Design, synthesis and in vivo evaluation as potential agents targeting Alzheimer disease. Bioorganic Chemistry, 141, 106881. [Link]
-
Zhou, Y., et al. (2025). The current landscape of quinazoline derivatives with in vivo anticancer therapeutic potential-part I. European Journal of Medicinal Chemistry, 281, 116893. [Link]
-
MDPI. (n.d.). Design, Synthesis, and Biological Evaluation of N-Acyl-Hydrazone-Linked Quinazolinone Derivatives with Antioxidant, Antimicrobial, and Anticancer Potential. Retrieved January 2, 2026, from [Link]
-
Gavit, S. P., & Jagdale, A. S. (2024). Novel quinazoline derivatives: key pharmacological activities. ResearchGate. [Link]
-
Vartak, A., et al. (2024). Design, Synthesis, and Biological Investigation of Quinazoline Derivatives as Multitargeting Therapeutics in Alzheimer's Disease Therapy. ACS Chemical Neuroscience, 15(5), 1018-1043. [Link]
-
Royal Society of Chemistry. (n.d.). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. Retrieved January 2, 2026, from [Link]
-
Journal of Pharmaceutical Negative Results. (2022). The Medicinal Functionality of Quinazolines. [Link]
-
ResearchGate. (n.d.). Assessment of Acute Toxicity of Quinazoline Derivative 3-[2-oxo-2-(4-Phenylpiperazine-1-yl)Ethyl]quinazoline-4(3h)-oh Active against Opportunistic Microorganisms. Retrieved January 2, 2026, from [Link]
-
International Journal of Pharmaceutical Chemistry. (2017). Design, synthesis and in vivo antitumor activity of novel 3, 4 di-substituted quinazoline derivatives. [Link]
-
PubMed. (2024). A literature review on pharmacological aspects, docking studies, and synthetic approaches of quinazoline and quinazolinone derivatives. [Link]
-
National Center for Biotechnology Information. (2022). Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. [Link]
-
MDPI. (n.d.). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Retrieved January 2, 2026, from [Link]
-
National Center for Biotechnology Information. (2022). Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. [Link]
-
ResearchGate. (2025). Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. [Link]
-
PubMed. (2017). Quinazoline derivatives as selective CYP1B1 inhibitors. [Link]
-
PubMed. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. [Link]
-
National Center for Biotechnology Information. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. [Link]
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- 4. Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 7-Bromo-2,4,6-trichloro-8-fluoroquinazoline
Welcome to the technical support center for the synthesis of 7-Bromo-2,4,6-trichloro-8-fluoroquinazoline. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this complex, highly halogenated heterocyclic intermediate. Given its utility as a versatile building block in the development of targeted therapeutics, particularly kinase inhibitors, achieving a high-yield, high-purity synthesis is critical.
This document provides a plausible synthetic strategy, detailed troubleshooting guides for common experimental hurdles, and answers to frequently asked questions. The insights provided are grounded in established principles of heterocyclic chemistry and aim to provide both practical solutions and a deeper understanding of the reaction mechanisms at play.
Proposed Synthetic Workflow
The synthesis of a polysubstituted quinazoline such as this compound is a multi-step process that requires careful control over reaction conditions to ensure high yield and regioselectivity. The following workflow represents a logical and chemically sound approach, starting from a substituted anthranilic acid derivative.
Caption: Plausible synthetic workflow for this compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis in a practical question-and-answer format.
Step 1: Cyclization Issues
Question 1: My cyclization reaction to form the quinazoline-2,4-dione has a very low yield, and I recover a significant amount of the starting anthranilic acid. What's going wrong?
Answer: This is a common issue often related to insufficient reaction temperature or time. The condensation of an anthranilic acid with urea to form the quinazoline-2,4-dione ring system is a dehydration reaction that requires significant thermal energy.
-
Causality: The reaction proceeds through an intermediate acylurea, which must then cyclize with the elimination of water. If the temperature is too low or the reaction time too short, the equilibrium may not favor the cyclized product, or the reaction may not reach completion. High reaction temperatures can also lead to decomposition.[1]
-
Troubleshooting Steps:
-
Verify Temperature: Ensure your reaction mixture is reaching the target temperature of 180-220°C. Use a high-boiling point solvent like diphenyl ether or consider a solvent-free melt condition. For solvent-free reactions, ensure efficient stirring to promote homogeneity.
-
Increase Reaction Time: Monitor the reaction using Thin Layer Chromatography (TLC) or LC-MS. Extend the reaction time in increments of 1-2 hours until the starting material is consumed.
-
Ensure Anhydrous Conditions: Although water is a byproduct, starting with wet reagents can hinder the reaction. Ensure your anthranilic acid and urea are thoroughly dried.[1]
-
Question 2: I am observing a dark, tar-like substance in my cyclization reaction instead of a solid product. What causes this and how can I prevent it?
Answer: The formation of tar or polymeric material is indicative of decomposition, which typically occurs when the reaction temperature is too high or held for an excessively long period. The highly substituted nature of the starting material can make it susceptible to side reactions like decarboxylation or intermolecular polymerization at extreme temperatures.
-
Causality: At temperatures exceeding 220-230°C, anthranilic acids can decarboxylate. The resulting substituted aniline can then undergo various side reactions.
-
Troubleshooting Steps:
-
Optimize Temperature: Carefully reduce the reaction temperature in 10°C increments. The ideal temperature will be a balance between achieving a reasonable reaction rate and minimizing decomposition.
-
Use a High-Boiling Point Solvent: Switching from a solvent-free melt to a high-boiling solvent (e.g., Dowtherm A, diphenyl ether) can provide more uniform heating and better temperature control, preventing localized overheating.
-
Microwave-Assisted Synthesis: Consider using a microwave reactor. Microwave synthesis can often dramatically reduce reaction times and temperatures, thereby minimizing the formation of degradation byproducts.[2]
-
Step 2: Chlorination Problems
Question 3: The chlorination of my quinazoline-2,4-dione intermediate is incomplete. I see a mix of mono-chlorinated and di-chlorinated products. How can I drive the reaction to completion?
Answer: Incomplete chlorination is a frequent challenge, especially with electron-deficient quinazoline systems. The conversion of the second amide/hydroxyl group to a chloride is often more difficult than the first.
-
Causality: The quinazoline-2,4-dione exists in a tautomeric equilibrium with the 2,4-dihydroxyquinazoline. The chlorination with phosphorus oxychloride (POCl₃) proceeds via phosphorylation of the hydroxyl groups. The electron-withdrawing effects of the multiple halogen substituents on the benzene ring deactivate the system, making the second phosphorylation/chlorination step sluggish.
-
Troubleshooting Steps:
-
Increase Equivalents of POCl₃: Instead of using POCl₃ as both a reagent and a solvent, ensure you are using a significant excess (10-20 equivalents) when using it as a reagent in another solvent, or use it as the solvent itself.
-
Add a Tertiary Amine Base: The addition of a high-boiling tertiary amine, such as N,N-diethylaniline or N,N-diisopropylethylamine (DIPEA), is crucial. The base serves two purposes: it neutralizes the HCl generated during the reaction, and it can act as a catalyst to activate the POCl₃.
-
Introduce a Catalyst: A catalytic amount of N,N-dimethylformamide (DMF) can accelerate the reaction. DMF reacts with POCl₃ to form the Vilsmeier reagent in situ, which is a more powerful chlorinating agent than POCl₃ alone.
-
Increase Temperature and Time: Safely increase the reflux temperature and extend the reaction time. Monitor the reaction progress by quenching a small aliquot and analyzing it with LC-MS until the starting material and mono-chlorinated species are no longer observed.
-
| Parameter | Standard Condition | Optimized Condition | Rationale |
| Chlorinating Agent | POCl₃ (10 eq.) | POCl₃ (as solvent) | Ensures a large excess to drive the reaction. |
| Catalyst | None | DMF (0.1 - 0.2 eq.) | Forms the more reactive Vilsmeier reagent. |
| Base | None | N,N-Diethylaniline (1.2 eq.) | Neutralizes HCl and activates POCl₃. |
| Temperature | 100 °C | 110-120 °C (Reflux) | Provides sufficient energy for the second chlorination. |
| Time | 4-6 hours | 12-24 hours (Monitor by LC-MS) | Allows the slower second chlorination to complete. |
| Caption: Table of standard vs. optimized conditions for the chlorination step. |
Step 3: Purification Difficulties
Question 4: My final product is difficult to purify. It co-elutes with an impurity on the silica gel column. What are my options?
Answer: Purifying highly halogenated, non-polar compounds can be challenging due to their similar chromatographic behavior.
-
Causality: The target compound and potential byproducts (e.g., an isomer from incomplete chlorination) can have very similar polarities, making separation by standard silica gel chromatography difficult. The final product is a white crystalline powder, so impurities may be visually apparent.[3][4]
-
Troubleshooting Steps:
-
Optimize Chromatography:
-
Solvent System: Use a very non-polar solvent system, such as hexane/ethyl acetate or hexane/dichloromethane, with a shallow gradient.
-
Alternative Stationary Phase: Consider using a different stationary phase, such as alumina or a C18-functionalized reverse-phase silica, which can offer different selectivity.
-
-
Recrystallization: This is often the most effective method for purifying crystalline solids.[3] Experiment with a range of solvent systems. Good options for a compound like this might include:
-
Ethanol or isopropanol
-
Toluene or xylene
-
A solvent/anti-solvent system like Dichloromethane/Hexane or Ethyl Acetate/Hexane.
-
-
Trituration: If a full recrystallization is not feasible, suspending the crude solid in a solvent where the product is sparingly soluble but the impurity is more soluble (e.g., cold hexanes or diethyl ether), followed by filtration, can effectively wash away the impurity.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the chlorination reaction with POCl₃ and DMF?
A1: The addition of catalytic DMF transforms the reaction mechanism. POCl₃ reacts with DMF to form the Vilsmeier-Haack reagent, an electrophilic chloroiminium salt. This species is a much more potent activating/chlorinating agent for the tautomeric hydroxyl groups of the quinazoline-2,4-dione than POCl₃ alone. This pathway is generally more efficient and requires milder conditions.
Caption: Simplified mechanism involving the Vilsmeier reagent in chlorination.
Q2: Are there alternative, potentially milder, methods for quinazoline synthesis?
A2: Yes, modern organic synthesis offers several alternatives to high-temperature condensations. Many methods rely on transition-metal catalysis, which can offer milder conditions and broader functional group tolerance.[5] For example, ruthenium-catalyzed dehydrogenative coupling of 2-aminophenyl ketones with amines is an efficient route.[6] Similarly, copper and manganese-based catalysts have been employed for the synthesis of quinazolines from simple starting materials like 2-aminobenzylamines and alcohols.[5][7] While these may not be directly applicable to this specific target without significant adaptation, they represent valuable strategies for related structures.
Q3: What are the primary safety concerns when performing this synthesis?
A3: The primary hazards are associated with the chlorination step.
-
Phosphorus Oxychloride (POCl₃): This is a highly corrosive and toxic substance. It reacts violently with water to release HCl gas. All manipulations must be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including heavy-duty gloves, a lab coat, and chemical splash goggles.
-
Reaction Quenching: The work-up, which involves quenching the reaction mixture with ice/water, is highly exothermic and releases large volumes of HCl gas. This must be done slowly, in a fume hood, and with adequate cooling in an ice bath.
-
Halogenated Solvents/Reagents: Many of the solvents and the final product are halogenated organic compounds. Handle them with care to avoid inhalation and skin contact.[8]
Q4: How can I best monitor the progress of these reactions?
A4: A combination of techniques is recommended:
-
Thin Layer Chromatography (TLC): This is the quickest method for qualitative monitoring. Use a UV lamp to visualize the spots, as the aromatic rings are chromophoric. Find a solvent system (e.g., 3:1 Hexane:Ethyl Acetate) that gives good separation between your starting material, intermediates, and product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful tool. It provides confirmation of the mass of the desired product and can detect intermediates and byproducts, giving you a much clearer picture of the reaction's progress and purity than TLC alone. This is especially critical for confirming the completion of the di-chlorination step.
References
-
Organic Chemistry Portal. (n.d.). Synthesis of quinazolines. Retrieved from [Link]
-
Arachchige, P. T. K., & Yi, C. S. (2019). Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative Coupling Reaction of 2-Aminophenyl Ketones and 2-Aminobenzamides with Amines. Organic Letters, 21(9), 3337-3341. [Link]
-
Scilit. (n.d.). Synthesis of Quinazoline Derivatives. Retrieved from [Link]
-
Wikipedia. (n.d.). Quinazoline. Retrieved from [Link]
- Hamed, M. (2021). Synthesis and Applications of Quinazoline Derivatives. Research and Reviews: Journal of Chemistry, 10(3).
-
MDPI. (2024). Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. Molecules, 29(10), 2353. [Link]
-
ResearchGate. (n.d.). Mechanism involved in the formation of quinazoline (1). Retrieved from [Link]
-
NanoWorld Journal. (2023). Synthesis of Quinazolines Scaffold Using Green and Sustainable Heterogenous Nano-catalysts. NanoWorld Journal, 9(S5). [Link]
-
Sharma, V., Kumar, V., & Singh, P. (2020). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry, 8, 593. [Link]
-
Kumar, A., & Kumar, A. (2021). Transition-metal-catalyzed synthesis of quinazolines: A review. RSC Advances, 11(42), 26099-26123. [Link]
-
Al-Suwaidan, I. A., Abdel-Aziz, A. A.-M., & El-Azab, A. S. (2018). A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. Molecules, 23(11), 2919. [Link]
-
Frontiers in Chemistry. (2022). Recent advances and prospects in the organocatalytic synthesis of quinazolinones. Frontiers in Chemistry, 10. [Link]
-
Bentham Science. (n.d.). Synthesis of Quinazoline Derivatives. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. Retrieved from [Link]
-
Khan, I., & Ibrar, A. (2020). Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. Current Organic Synthesis, 17(6), 432-452. [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Synthesis of Quinazoline and Quinazolinone Derivatives. Retrieved from [Link]
-
Capot Chemical. (2025). MSDS of this compound. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy this compound | 1698028-11-3 [smolecule.com]
- 4. 1698028-11-3 | this compound [fluoromart.com]
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- 6. pubs.acs.org [pubs.acs.org]
- 7. Transition-metal-catalyzed synthesis of quinazolines: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. capotchem.com [capotchem.com]
Technical Support Center: Chromatographic Purification of 7-Bromo-2,4,6-trichloro-8-fluoroquinazoline
Welcome to the technical support guide for the chromatographic purification of 7-Bromo-2,4,6-trichloro-8-fluoroquinazoline (CAS: 1698028-11-3). This resource is designed for researchers, scientists, and drug development professionals who may encounter challenges during the purification of this complex, polyhalogenated heterocyclic compound. The following question-and-answer format addresses specific issues, providing not just solutions but also the underlying scientific rationale to empower your method development and troubleshooting efforts.
Compound Properties Overview
Before diving into troubleshooting, understanding the physicochemical properties of the target molecule is critical for designing a logical purification strategy.
| Property | Value / Description | Implication for Chromatography |
| Molecular Formula | C₈HBrCl₃FN₂[1][2] | High molecular weight (330.37 g/mol ) suggests standard pore size silica should be adequate.[2][3] |
| Calculated LogP | 3.93 to 4.49[3][4] | Highly lipophilic/hydrophobic. This strongly suggests that Reversed-Phase HPLC (RP-HPLC) will be the most effective purification mode. The compound will be strongly retained on non-polar stationary phases like C18. |
| Solubility | Insoluble in water; Soluble in DMSO, DMF.[1][3] | Sample preparation requires dissolution in a strong organic solvent. The injection solvent must be miscible with the mobile phase to prevent sample precipitation on the column, which can cause pressure spikes and peak distortion.[5] |
| Structure | Polyhalogenated quinazoline core.[3] | The aromatic system allows for π-π interactions. The multiple halogens are strong electron-withdrawing groups, affecting the molecule's polarity and potential interactions with the stationary phase. |
| pKa | Not readily available, but the quinazoline nitrogen atoms are basic. | The basicity of the molecule can lead to peak tailing on silica-based columns due to interaction with acidic silanol groups. Mobile phase modifiers may be necessary. |
| Storage | Store at -20°C under an inert atmosphere.[1] | Indicates potential sensitivity to temperature, moisture, or oxidation. Chromatography should ideally be performed without excessive heat. |
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Category 1: Method Development & Initial Setup
Question 1: I'm starting from scratch. What is the best initial chromatographic mode and column to purify this compound?
Answer: Given the high lipophilicity (LogP ~4.5) of the molecule, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the recommended starting point.[3][4] A standard C18 (octadecylsilane) column is the workhorse for this type of separation due to its strong hydrophobic retention capabilities.
Recommended Starting Conditions:
-
Column: C18, 5 µm particle size, 100-120 Å pore size. Dimensions depend on the scale (e.g., 4.6 x 250 mm for analytical, larger for prep).
-
Mobile Phase A (Aqueous): Water with 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid.
-
Mobile Phase B (Organic): Acetonitrile (ACN) or Methanol (MeOH). Acetonitrile often provides better peak shape and lower backpressure.
-
Initial Gradient: Start with a high organic percentage due to the compound's hydrophobicity. A good scouting gradient would be 70-95% B over 15-20 minutes.
-
Flow Rate: 1.0 mL/min for a 4.6 mm ID analytical column.
-
Detection: UV detection. Monitor at multiple wavelengths (e.g., 220 nm, 254 nm, 280 nm) to find the optimal absorbance.
-
Injection Solvent: Dissolve the sample in a solvent compatible with the mobile phase, such as a mixture of ACN/Water or pure ACN if necessary. Ensure the injection volume is minimal to avoid solvent effects.
Causality: The high LogP value indicates the compound will partition favorably into a non-polar stationary phase from a polar mobile phase.[6] The acidic modifier (TFA or formic acid) is crucial. It protonates the basic nitrogen atoms on the quinazoline ring, preventing their interaction with residual acidic silanol groups on the silica support. This minimizes peak tailing and results in sharper, more symmetrical peaks.[7]
Question 2: My sample won't dissolve in the initial mobile phase. How should I prepare my sample for injection?
Answer: This is a common issue for highly lipophilic compounds. The compound is soluble in strong organic solvents like DMSO and DMF, but these are generally poor injection solvents for RP-HPLC as they can cause peak distortion and are not always miscible with the mobile phase.[1][3]
Step-by-Step Sample Preparation Protocol:
-
Minimal Strong Solvent: Dissolve the crude material in the absolute minimum volume of a strong, compatible solvent like Acetonitrile (ACN) or Tetrahydrofuran (THF).
-
Dilute with Mobile Phase: If possible, dilute this concentrated solution with a solvent that mimics the initial mobile phase composition (e.g., 70% ACN in water). This helps ensure the sample is fully solubilized in a medium that is compatible with the column's environment.
-
Filter: Always filter the sample through a 0.22 or 0.45 µm syringe filter (PTFE for organic solvents) before injection to remove particulates that could clog the column frit.[8]
-
Check for Precipitation: After dilution, observe the sample carefully. If any precipitate forms, you may need to use a higher percentage of organic solvent for the injection or accept using a stronger, less ideal solvent like pure ACN or THF and keep the injection volume very small (<10 µL on an analytical column).
Causality: Injecting a sample dissolved in a solvent much stronger than the mobile phase causes the sample band to spread out at the column inlet before chromatography begins, leading to broad or split peaks.[5] By matching the injection solvent to the mobile phase as closely as possible, you ensure the sample focuses into a tight band at the head of the column, leading to optimal separation efficiency.
Category 2: Common Chromatographic Problems
Question 3: I am seeing significant peak tailing. What are the likely causes and how can I fix it?
Answer: Peak tailing for a basic compound like this quinazoline derivative is most often caused by secondary interactions with the stationary phase or by column overload.
Troubleshooting Flowchart for Peak Tailing:
Caption: Systematic workflow for diagnosing high system backpressure.
Common Causes & Solutions:
-
Column Frit Blockage: The most common cause. Particulates from the sample or precipitated buffer can clog the inlet frit of the column.
-
Solution: First, try backflushing the column (reversing the flow direction, disconnected from the detector). If that fails, the frit may need to be carefully replaced, or the entire column may need replacement. Using guard columns and always filtering your samples can prevent this. [5]* Sample Precipitation: If the sample is not fully soluble in the mobile phase, it can precipitate at the column head upon injection.
-
Solution: Re-evaluate your sample preparation protocol as described in Question 2.
-
-
Mobile Phase Issue: Precipitated buffer salts (if used) or microbial growth in the aqueous phase can cause blockages.
-
Solution: Always use freshly prepared, filtered mobile phases. [9]
-
Category 3: Compound Stability
Question 6: Could my compound be degrading on the column or during the purification process?
Answer: While specific stability data for this compound is limited, related quinazoline structures can be susceptible to hydrolysis, particularly under harsh pH conditions. [10] Factors to Consider:
-
pH Stability: While acidic conditions (pH 2-3) are necessary to control peak shape, extremely low or high pH combined with long run times could potentially lead to hydrolysis of the chloro-substituents at the 2 and 4 positions, which are activated towards nucleophilic substitution.
-
Stationary Phase Activity: Highly acidic, non-end-capped silica columns could potentially catalyze degradation.
-
Temperature: Elevated column temperatures, sometimes used to reduce viscosity and improve efficiency, can also accelerate degradation.
How to Check for On-Column Degradation:
-
Peak Shape Analysis: Look for "fronting" peaks or the appearance of new, small peaks that grow over time or with repeated injections.
-
Flow-Stop Experiment: Inject the sample, and once the peak is partway through the column, stop the flow for an extended period (e.g., 30-60 minutes). Then, resume the flow. If the peak is significantly broader or shows new impurity shoulders compared to a normal run, on-column degradation is likely occurring.
-
Vary Conditions: Run the purification at room temperature if you are using elevated temperatures. Try using formic acid instead of the stronger TFA to see if the impurity profile changes.
Preventative Measures: Use modern, high-purity stationary phases and keep run times as short as is practical. If stability is a major concern, consider alternative purification techniques like flash chromatography on a less reactive stationary phase if purity requirements allow.
References
-
This compound - China Shanghai Caerulum Pharma. (n.d.). Retrieved from [Link]
-
Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials - RSC Publishing. (2019, November 18). Retrieved from [Link]
-
Troubleshooting Guide - Phenomenex. (n.d.). Retrieved from [Link]
-
Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - alwsci. (2024, May 10). Retrieved from [Link]
-
Mobile Phase Optimization: A Critical Factor in HPLC - Phenomenex. (2025, June 6). Retrieved from [Link]
-
Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography - Research Journal of Pharmacy and Technology. (n.d.). Retrieved from [Link]
-
How to Choose the Best Mobile Phase in HPLC for Optimal Results - Mastelf. (2024, September 23). Retrieved from [Link]
-
HPLC Troubleshooting Guide - Regis Technologies. (n.d.). Retrieved from [Link]
-
HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum. (2015, May 7). Retrieved from [Link]
-
TROUBLESHOOTING GUIDE - Phenomenex. (n.d.). Retrieved from [Link]
-
Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! - PharmaCores. (2025, May 23). Retrieved from [Link]
-
2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PMC - PubMed Central. (2022, June 10). Retrieved from [Link]
-
Study of the stability of the substance 3-[2-(4-phenyl-1-piperazino)-2-oxoethyl]quinazoline-4(3н)-one under stressful conditions - Pharmacy & Pharmacology. (n.d.). Retrieved from [Link]
-
TROUBLESHOOTING GUIDE – HPLC - Armelle Vallat. (2007, May). Retrieved from [Link]
-
Common Issues in HPLC Analysis - Medikamenter Quality Services. (2025, July 25). Retrieved from [Link]
-
DETERMINATION OF CHROMATOGRAPHIC CONDITIONS FOR QUANTITATIVE ASSESSMENT OF ACTIVE COMPONENTS IN COMPLEX NASAL SPRAY AFTER MANUFA - ResearchGate. (n.d.). Retrieved from [Link]
-
STUDY OF THE STABILITY OF THE SUBSTANCE 3-[2-(4-PHENYL-1-PIPERAZINO)-2-OXOETHYL]QUINAZOLINE-4(3Н)-ONE UNDER STRESSFUL CONDITIONS | Gendugov | Pharmacy & Pharmacology. (n.d.). Retrieved from [Link]
Sources
- 1. 1698028-11-3 | this compound [fluoromart.com]
- 2. This compound - China Shanghai Caerulum Pharma [caerulumpharm.com]
- 3. Buy this compound | 1698028-11-3 [smolecule.com]
- 4. chemscene.com [chemscene.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 7. rjptonline.org [rjptonline.org]
- 8. medikamenterqs.com [medikamenterqs.com]
- 9. lcms.cz [lcms.cz]
- 10. STUDY OF THE STABILITY OF THE SUBSTANCE 3-[2-(4-PHENYL-1-PIPERAZINO)-2-OXOETHYL]QUINAZOLINE-4(3Н)-ONE UNDER STRESSFUL CONDITIONS | Gendugov | Pharmacy & Pharmacology [pharmpharm.ru]
Technical Support Center: Addressing Poor Aqueous Solubility of 7-Bromo-2,4,6-trichloro-8-fluoroquinazoline
Welcome to the technical support center for 7-Bromo-2,4,6-trichloro-8-fluoroquinazoline. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the poor aqueous solubility of this compound. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you successfully incorporate this compound into your experimental workflows.
Introduction: Understanding the Solubility Challenge
This compound is a halogenated quinazoline derivative characterized as a white crystalline powder.[1] Its molecular structure, rich in halogen substituents, contributes to a highly lipophilic nature, resulting in low water solubility but good solubility in organic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[1][2] This poor aqueous solubility is a common hurdle in drug development, as it can significantly impact bioavailability and the reliability of in vitro assays.[3] This guide provides systematic approaches to overcome these solubility limitations.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so poorly soluble in aqueous buffers?
A1: The poor aqueous solubility is primarily due to its chemical structure. The presence of multiple halogen atoms (bromo, chloro, and fluoro) makes the molecule highly lipophilic (hydrophobic).[1] This nonpolar nature makes it difficult for the polar water molecules in aqueous buffers to surround and dissolve the compound.
Q2: What is the first and most critical step when I encounter solubility issues with this compound in my experiments?
A2: The universally recommended first step is to prepare a high-concentration stock solution in a water-miscible organic solvent.[4] Dimethyl sulfoxide (DMSO) is the most common choice for this purpose.[4] Once you have a dissolved stock solution, you can perform serial dilutions into your aqueous buffer to reach the desired final concentration.
Q3: My compound precipitates out of solution when I dilute my DMSO stock into my aqueous buffer. What should I do?
A3: This phenomenon, known as "precipitation upon dilution," is a clear indicator that the final concentration of the compound exceeds its solubility limit in the final buffer composition. Here are a few immediate strategies to address this:
-
Lower the Final Concentration: The most straightforward approach is to reduce the final concentration of the compound in your assay.
-
Optimize the Dilution Process: Add the DMSO stock to your aqueous buffer in a stepwise or gradual manner while continuously vortexing or stirring. This can help to avoid localized high concentrations that promote precipitation.
-
Adjust the Final DMSO Concentration: While it's crucial to keep the final DMSO concentration low to avoid artifacts in biological assays, a slight increase (e.g., from 0.1% to 0.5% v/v) might be sufficient to maintain solubility.
Q4: Can adjusting the pH of my buffer help improve solubility?
A4: Yes, for many quinazoline derivatives, solubility is pH-dependent.[4] The quinazoline scaffold contains basic nitrogen atoms, which can become protonated at acidic pH, leading to increased aqueous solubility.[4][5][6] It is advisable to experimentally determine the pH-solubility profile of this compound to see if a lower pH buffer system can be used without compromising your experimental integrity.
In-Depth Troubleshooting and Solubilization Strategies
If basic troubleshooting steps are insufficient, a more systematic approach to formulation development is necessary. The following sections provide detailed strategies and protocols.
Strategy 1: The Use of Co-solvents
Co-solvents are water-miscible organic solvents that, when added to an aqueous solution in small amounts, reduce the overall polarity of the solvent system, thereby increasing the solubility of hydrophobic compounds.[7][8][9]
Causality: By reducing the polarity of the aqueous buffer, co-solvents can better accommodate the nonpolar this compound molecule, leading to enhanced solubility.[10]
Common Co-solvents:
Protocol for Co-solvent Screening
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Prepare a series of your primary aqueous buffer (e.g., PBS, pH 7.4) containing varying concentrations of a co-solvent (e.g., 1%, 2%, 5%, and 10% v/v of PEG 400).
-
Add the DMSO stock solution to each of the co-solvent-buffer mixtures to achieve a target final concentration (e.g., 100 µM). Ensure the final DMSO concentration is constant across all samples (e.g., 1%).
-
Equilibrate the samples by gentle mixing or shaking for 1-2 hours at a controlled temperature.
-
Visually inspect for precipitation.
-
Quantify the soluble fraction by centrifuging the samples to pellet any precipitate, and then measure the concentration of the compound in the supernatant using a suitable analytical method like HPLC-UV.
Strategy 2: Surfactant-Mediated Solubilization
Surfactants are amphiphilic molecules that can form micelles in aqueous solutions above a certain concentration known as the critical micelle concentration (CMC).[12] These micelles have a hydrophobic core that can encapsulate poorly soluble compounds, thereby increasing their apparent solubility.[13]
Causality: The hydrophobic this compound partitions into the hydrophobic core of the micelles, while the hydrophilic exterior of the micelles keeps them suspended in the aqueous buffer.[12] Non-ionic surfactants are generally preferred for biological assays due to their lower potential for protein denaturation compared to ionic surfactants.[14]
Recommended Non-ionic Surfactants:
-
Polysorbate 80 (Tween® 80)[15]
-
Polysorbate 20 (Tween® 20)
-
Pluronic® F-68
Protocol for Surfactant Screening
-
Prepare a 10 mM stock solution of the compound in 100% DMSO.
-
Prepare a series of your aqueous buffer containing different concentrations of a surfactant (e.g., 0.01%, 0.05%, 0.1%, and 0.5% w/v of Tween® 80). These concentrations should ideally bracket the CMC of the chosen surfactant.
-
Add the DMSO stock to each surfactant-containing buffer to a desired final concentration, keeping the final DMSO percentage constant.
-
Equilibrate the samples with gentle mixing for 1-2 hours.
-
Assess solubility visually and quantitatively as described in the co-solvent protocol.
Strategy 3: Complexation with Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity.[16] They can form inclusion complexes with poorly soluble molecules, effectively "hiding" the hydrophobic part of the guest molecule from the aqueous environment.[17]
Causality: The lipophilic this compound molecule can fit into the hydrophobic cavity of the cyclodextrin, forming a more water-soluble complex.[18] Modified cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are often used due to their enhanced aqueous solubility and safety profiles compared to native cyclodextrins.[19]
Commonly Used Cyclodextrins:
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)[4]
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD)
-
Randomly methylated-β-cyclodextrin (RAMEB)[20]
Protocol for Cyclodextrin Complexation
-
Prepare a 10 mM stock solution of the compound in 100% DMSO.
-
Prepare aqueous buffer solutions containing various concentrations of HP-β-CD (e.g., 1, 5, 10, 20 mM).
-
Add the DMSO stock to each cyclodextrin solution to the target final concentration.
-
Pre-incubation is key: Allow the compound and cyclodextrin to interact and form complexes by incubating the mixture for at least 30-60 minutes with gentle agitation before any further dilutions or additions.[4]
-
Evaluate the solubility as previously described.
Summary of Solubilization Strategies
| Strategy | Mechanism of Action | Recommended Excipients | Typical Concentration Range | Key Consideration |
| Co-solvents | Reduces solvent polarity.[10] | Ethanol, Propylene Glycol, PEG 400 | 1-10% (v/v) | Potential for toxicity or interference in biological assays at higher concentrations. |
| Surfactants | Micellar encapsulation of the compound.[12] | Tween® 80, Tween® 20, Pluronic® F-68 | 0.01-0.5% (w/v) | Must be used above the Critical Micelle Concentration (CMC). |
| Cyclodextrins | Formation of inclusion complexes.[17] | HP-β-CD, SBE-β-CD | 1-20 mM | Requires a pre-incubation step for efficient complex formation. |
Visualizing the Workflow: A Decision-Making Diagram
The following diagram outlines a systematic workflow for addressing the solubility of this compound.
Caption: Decision workflow for solubilizing the compound.
Quantitative Assessment of Solubility
Visual inspection is a good first indicator, but a quantitative measurement of solubility is essential for reproducible science.
Recommended Method: Shake-Flask with HPLC Analysis
The shake-flask method is a common technique for determining equilibrium solubility.
Protocol for Solubility Determination
-
Prepare Supersaturated Solutions: Add an excess amount of solid this compound to vials containing your chosen buffer systems (e.g., buffer alone, buffer with 5% PEG 400, buffer with 0.1% Tween® 80, buffer with 10 mM HP-β-CD).
-
Equilibration: Seal the vials and place them on a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: After equilibration, let the vials stand to allow the excess solid to settle. Alternatively, centrifuge the samples at high speed (e.g., >10,000 x g) for 15-20 minutes to pellet the undissolved compound.[21]
-
Sample Collection: Carefully collect an aliquot of the clear supernatant. Be cautious not to disturb the solid pellet.
-
Dilution and Analysis: Dilute the supernatant with a suitable solvent (e.g., acetonitrile or methanol) and analyze the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve.
Visualizing the Experimental Protocol
Caption: Protocol for quantitative solubility determination.
Final Recommendations
The poor aqueous solubility of this compound is a significant but surmountable challenge. A systematic approach, starting with the preparation of a DMSO stock solution and progressing through the screening of co-solvents, surfactants, and cyclodextrins, will enable you to identify an appropriate formulation for your experimental needs. Always validate the chosen formulation to ensure it does not interfere with your specific assay.
References
-
Carvajal, M. T., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 114. [Link]
-
CD Formulation. (n.d.). Solubilizer Excipients. Retrieved from [Link]
-
CIBTech. (n.d.). STUDY ON THE SOLUBILITY CHARACTERISTICS OF SOME QUINAZOLINE DERIVATIVES AND THERMODYNAMIC STUDY IN DIFFERENT ORGANIC SOLVENTS. Retrieved from [Link]
-
Gattefossé. (n.d.). Excipients: Enhancing the New, Poorly Soluble APIs. Retrieved from [Link]
-
IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. Retrieved from [Link]
-
JOCPR. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research, 16(12), 19-21. Retrieved from [Link]
-
JoVE. (2015). Determining the Solubility Rules of Ionic Compounds. Retrieved from [Link]
-
MDPI. (n.d.). Surfactant–Particle Engineering Hybrids: Emerging Strategies for Enhancing Solubility and Oral Bioavailability of Poorly Water-Soluble Drugs. Retrieved from [Link]
-
NIH. (n.d.). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. Retrieved from [Link]
-
Protheragen. (n.d.). Solubilizer Excipients. Retrieved from [Link]
-
ResearchGate. (2017). Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Retrieved from [Link]
-
Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Retrieved from [Link]
-
Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]
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- 21. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Technical Support Center: Optimizing 7-Bromo-2,4,6-trichloro-8-fluoroquinazoline for Cell Culture Experiments
Welcome to the technical support center for 7-Bromo-2,4,6-trichloro-8-fluoroquinazoline. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on refining the dosage of this compound for your cell culture experiments. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the accuracy and reproducibility of your results.
Introduction: The Criticality of Dosage Refinement
This compound is a halogenated quinazoline derivative with potential applications in medicinal chemistry, particularly as a building block for novel therapeutic agents.[1] Like many quinazoline-based compounds, it is being investigated for its potential as an anticancer agent.[1] The success of any in vitro study hinges on determining the precise concentration at which a compound elicits a specific biological response without inducing widespread, non-specific cytotoxicity. This guide will walk you through the essential steps to determine the optimal dosage range for your specific cell line and experimental goals.
Frequently Asked Questions (FAQs)
Q1: What are the physical and chemical properties of this compound that I should be aware of?
A1: this compound is a white, crystalline powder.[1][2] It is important to note its poor solubility in water.[1][2] For cell culture applications, it is readily soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[1][2] For long-term stability, the compound should be stored in an inert atmosphere at -20°C.[2]
Q2: How should I prepare a stock solution of this compound?
A2: Given its solubility, a high-concentration stock solution should be prepared in anhydrous, high-purity DMSO.[1][2][3] A common starting concentration for a stock solution is 10 mM. To minimize the effects of repeated freeze-thaw cycles which can degrade the compound, it is best practice to aliquot the stock solution into single-use vials and store them at -20°C or -80°C.[3][4]
Q3: What is a reasonable starting concentration range for my initial experiments?
A3: For a novel compound like this, it is advisable to start with a broad concentration range to determine its potency. A common approach is to perform a dose-response curve using serial dilutions.[5] A suggested starting range would be from 1 nM to 100 µM, using 10-fold dilutions.[3][6] This wide range will help identify the concentrations at which the compound has no effect, a partial effect, and a maximal effect or becomes toxic.
Q4: How can I be sure that the observed cellular effects are due to the compound and not the DMSO solvent?
A4: This is a crucial control in any cell culture experiment involving a solvent. You must include a "vehicle control" in your experimental design. This control should contain the same final concentration of DMSO as your highest compound concentration.[4][5] Typically, the final concentration of DMSO in the culture medium should not exceed 0.5% to avoid solvent-induced cytotoxicity.[4][5]
Q5: What are the first signs of cytotoxicity I should look for?
A5: Visual inspection of your cells under a microscope can provide early clues. Look for changes in cell morphology, such as rounding up, detachment from the culture surface, or the appearance of cellular debris. A more quantitative approach is to perform a cell viability assay to determine the concentration at which the compound becomes toxic.[5]
Troubleshooting Guide
This section addresses common issues you may encounter when working with this compound.
Issue 1: I am not observing any effect of the compound, even at high concentrations.
-
Possible Cause: Compound Instability or Degradation.
-
Possible Cause: Poor Solubility in Assay Medium.
-
Troubleshooting Step: Although soluble in DMSO, the compound may precipitate when diluted into your aqueous cell culture medium. Visually inspect your working solutions for any signs of precipitation.[5] To avoid this, you can perform serial dilutions in the medium, vortexing gently between each step.[4]
-
-
Possible Cause: The biological target is not present or not critical in your chosen cell line.
-
Troubleshooting Step: If the mechanism of action is known, confirm that your cell line expresses the target protein. If the target is unknown, consider screening a panel of different cell lines to find a sensitive model.
-
Issue 2: I am observing significant cell death even at very low concentrations.
-
Possible Cause: High Sensitivity of the Cell Line.
-
Troubleshooting Step: Your chosen cell line may be particularly sensitive to this compound. Perform a more detailed dose-response curve with a narrower and lower concentration range (e.g., picomolar to low nanomolar) to identify a non-toxic working concentration.
-
-
Possible Cause: Off-Target Effects.
-
Troubleshooting Step: At high concentrations, many small molecules can have off-target effects leading to cytotoxicity.[7] To confirm that the observed effect is on-target, you can try to identify a structurally different compound that targets the same pathway or perform rescue experiments if the target is known.[5]
-
Issue 3: My results are inconsistent between experiments (high variability).
-
Possible Cause: Inconsistent Cell Seeding Density.
-
Possible Cause: Variation in Cell Passage Number.
-
Troubleshooting Step: Use cells within a defined and low passage number range. Continuous passaging can lead to genetic drift and altered sensitivity to compounds.[5]
-
-
Possible Cause: Inconsistent Incubation Time.
-
Troubleshooting Step: Standardize the incubation time with the compound across all experiments. A time-course experiment can help determine the optimal duration of treatment.[5]
-
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution
-
Calculate the required mass: The molecular weight of this compound is 330.37 g/mol .[1][9][10] To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = 10 mmol/L * 0.001 L * 330.37 g/mol = 0.0033037 g = 3.30 mg
-
-
Weigh the compound: Carefully weigh out 3.30 mg of the compound using a calibrated analytical balance.
-
Dissolve in DMSO: Add the weighed compound to a sterile microcentrifuge tube. Add 1 mL of high-purity, anhydrous DMSO.
-
Ensure complete dissolution: Vortex the solution until the compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.
-
Aliquot and store: Aliquot the stock solution into single-use, light-protected tubes and store at -20°C or -80°C.[4]
Protocol 2: Determining the IC50 using a Resazurin-Based Viability Assay
This protocol is a guideline and should be optimized for your specific cell line.[11]
-
Cell Seeding: Seed your cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.[8]
-
Compound Dilution: Prepare a serial dilution of your compound in cell culture medium. A common starting point is a 10-point, 3-fold dilution series starting from 100 µM. Remember to include a vehicle control (medium with DMSO) and a no-treatment control.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the compound.
-
Incubation: Incubate the plate for a predetermined time (e.g., 48 or 72 hours).[3]
-
Viability Assay: Add the resazurin-based reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Data Acquisition: Measure the fluorescence using a microplate reader.
-
Data Analysis: Plot the cell viability (%) against the log of the compound concentration and fit a dose-response curve to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
Data Presentation
Table 1: Recommended Starting Concentration Ranges for Initial Screening
| Experiment Type | Suggested Concentration Range | Dilution Scheme |
| Initial Dose-Response | 1 nM - 100 µM | 10-fold serial dilutions |
| Refined IC50 Determination | Centered around the estimated IC50 from the initial screen | 2- or 3-fold serial dilutions |
| Non-toxic Mechanistic Studies | Below the determined IC50 value | Based on functional assays |
Visualizations
Caption: Workflow for determining the IC50 of this compound.
Caption: Troubleshooting logic for addressing experimental variability.
References
-
PubMed. Optimization of Cell Viability Assays for Drug Sensitivity Screens. [Link]
-
SpringerLink. Optimization of Cell Viability Assays for Drug Sensitivity Screens. [Link]
-
PhytoTech Labs. Preparing Stock Solutions. [Link]
-
National Institutes of Health. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. [Link]
-
Radboud University Medical Center. Preparation stock solution solid compound(s). [Link]
-
ResearchGate. PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). [Link]
-
G-Biosciences. Stock Solutions 101: Everything You Need to Know. [Link]
-
Sorger Lab at Harvard Medical School. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. [Link]
-
YouTube. Calculating Amount of Drug Needed for Cell Culture: Practical Guide. [Link]
-
Caerulum Pharma. This compound. [Link]
-
PromoCell. Troubleshooting guide for cell culture. [Link]
-
National Institutes of Health. Dosing Methods to Enable Cell-Based In Vitro Testing of Complex Substances: A Case Study with a PAH Mixture. [Link]
-
Semantic Scholar. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens. [Link]
-
PubChem. 7-Bromo-2,4-dichloro-6-fluoroquinazoline. [Link]
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"minimizing degradation of 7-Bromo-2,4,6-trichloro-8-fluoroquinazoline during storage"
Welcome to the technical support center for 7-Bromo-2,4,6-trichloro-8-fluoroquinazoline (CAS No. 1698028-11-3). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on minimizing degradation during storage and handling. As a highly substituted and reactive halogenated quinazoline, maintaining the integrity of this compound is paramount for reproducible and reliable experimental outcomes.
This guide is structured to address common challenges and questions, providing not just protocols but the underlying scientific principles to empower you to make informed decisions in your laboratory.
Section 1: Understanding the Stability of this compound
This compound is a white crystalline powder with a molecular formula of C₈HBrCl₃FN₂ and a molecular weight of 330.37 g/mol .[1][2] Its extensive halogenation contributes to its chemical reactivity and potential biological activity, particularly as an anticancer agent.[1] However, this high degree of halogenation also introduces specific stability considerations. The compound is relatively insoluble in water but soluble in organic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[1][2]
Quinazoline derivatives, in general, exhibit good stability under normal conditions.[1] However, the multiple halogen substituents on this particular molecule make it susceptible to certain degradation pathways. The key to its preservation lies in controlling its environment, specifically exposure to moisture, oxygen, light, and elevated temperatures.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: Based on the chemistry of halogenated heterocyclic compounds, the primary degradation pathways for this compound are anticipated to be:
-
Hydrolysis: The quinazoline ring can be susceptible to hydrolysis, especially in the presence of strong acids or bases, or upon prolonged exposure to moisture.[3][4] The chlorine atoms, particularly at the 2 and 4 positions, are potential sites for nucleophilic substitution by water, which can lead to the formation of less active or inactive byproducts.
-
Nucleophilic Substitution: The chlorine atoms on the quinazoline ring are susceptible to displacement by various nucleophiles.[1][5] This is a crucial aspect of its intended reactivity in synthesis but can be an unwanted side reaction during storage if exposed to nucleophilic contaminants.
-
Thermal Degradation: While the compound is reported to be stable at room temperature and can withstand moderate heating up to approximately 100°C, prolonged exposure to higher temperatures can lead to decomposition.[1][6]
Q2: What are the ideal storage conditions for long-term stability?
A2: To ensure maximum stability and prevent degradation, this compound should be stored under the following conditions:
-
Temperature: Store in a freezer at -20°C.[2]
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen.[2] This is critical to prevent reactions with atmospheric oxygen and moisture.
-
Container: Use a tightly sealed, amber glass vial to protect from light and moisture ingress.[7]
-
Environment: The storage location should be dry and dark.[8]
| Parameter | Recommendation | Rationale |
| Temperature | -20°C | Minimizes thermal degradation and slows down potential hydrolytic and oxidative reactions.[2] |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents degradation from atmospheric moisture and oxygen.[8][9] |
| Light | Amber vial / Dark place | Protects against potential photodegradation.[7] |
| Container | Tightly sealed glass vial | Prevents ingress of moisture and other atmospheric contaminants.[7] |
Q3: Can I handle this compound on the open bench?
A3: Due to its sensitivity to air and moisture, it is strongly recommended to handle this compound in an inert atmosphere, such as inside a glovebox.[9] A glovebox provides a controlled environment with very low levels of oxygen and water.[9] If a glovebox is not available, work can be performed on a Schlenk line using appropriate techniques to maintain an inert atmosphere.[8] Brief handling in the open air should be avoided if possible, but if necessary, it should be done quickly in a low-humidity environment.
Q4: The compound has changed color (e.g., from white to off-white or yellow). What does this indicate?
A4: A color change is often an indicator of chemical degradation. This could be due to oxidation, hydrolysis, or other decomposition reactions. If you observe a color change, it is crucial to re-analyze the compound's purity before use. Analytical techniques such as HPLC, NMR, or mass spectrometry can be used to assess the extent of degradation and identify potential impurities.
Section 2: Troubleshooting Guide
This section provides a systematic approach to troubleshooting common issues related to the degradation of this compound.
Issue 1: Inconsistent or Poor Experimental Results
Symptoms:
-
Low yields in subsequent synthetic steps.
-
Unexpected side products.
-
Reduced biological activity in assays.
Possible Cause: Degradation of the starting material.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent experimental results.
Issue 2: Visible Changes in the Solid Compound
Symptoms:
-
Change in color from white to yellow or brown.
-
Clumping or change in texture, suggesting moisture absorption.
Possible Cause: Exposure to air, moisture, or light.
Recommended Actions:
-
Isolate the material: Prevent further degradation by ensuring the container is tightly sealed and stored under the recommended conditions.
-
Purity Analysis: Perform analytical testing (HPLC is often the most straightforward) to quantify the level of degradation.
-
Consider Purification: If the degradation is minor, purification via recrystallization or column chromatography may be possible. However, this should be done with caution, as the degradation products are unknown. It is often more reliable to use a fresh, pure batch.
-
Review Handling Procedures: Identify and rectify any lapses in the handling protocol that may have led to the exposure. Were vials left open? Was the inert atmosphere in the glovebox compromised?
Section 3: Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of this compound. The exact conditions may need to be optimized for your specific HPLC system.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Formic acid (optional, for pH adjustment)
-
C18 reverse-phase HPLC column
-
HPLC system with UV detector
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the compound.
-
Dissolve in a suitable solvent in which it is fully soluble, such as DMSO or ACN, to a final concentration of 1 mg/mL.
-
Further dilute with the mobile phase to a working concentration of approximately 0.1 mg/mL.
-
-
HPLC Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start with a suitable ratio of A:B (e.g., 50:50), and run a gradient to increase the percentage of B over 15-20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Scan for an optimal wavelength, or use a standard wavelength such as 254 nm.
-
Injection Volume: 10 µL
-
-
Analysis:
-
Run a blank (mobile phase) to establish a baseline.
-
Inject the sample and record the chromatogram.
-
Purity can be calculated based on the area percentage of the main peak relative to the total area of all peaks.
-
Protocol 2: Safe Handling and Aliquoting in a Glovebox
This protocol outlines the steps for safely handling and aliquoting the air- and moisture-sensitive compound.
Equipment:
-
Glovebox with an inert atmosphere (<10 ppm O₂, <10 ppm H₂O)
-
Analytical balance
-
Spatulas
-
Pre-dried amber glass vials with screw caps
-
Labeling materials
Procedure:
-
Preparation:
-
Ensure all necessary equipment (vials, spatulas, etc.) is brought into the glovebox antechamber and properly purged.
-
Allow the stock container of this compound to equilibrate to the glovebox temperature before opening to prevent condensation.
-
-
Aliquoting:
-
Inside the glovebox, carefully open the main stock container.
-
Using a clean, dry spatula, weigh the desired amount of the compound into a pre-labeled, tared amber vial.
-
Tightly seal the new vial.
-
-
Storage:
-
Securely close the main stock container.
-
Remove the newly created aliquot vial and the stock container from the glovebox via the antechamber.
-
Immediately place both in the designated -20°C freezer.
-
Caption: Workflow for safe aliquoting of the compound.
By adhering to these guidelines and protocols, you can significantly minimize the risk of degradation of this compound, ensuring the integrity of your starting materials and the reliability of your research outcomes.
References
-
Molecular Inorganic Chemistry. (2008-04-12). Working with air and moisture sensitive compounds. [Link]
-
Chemistry Stack Exchange. (2023-11-04). Storage of air and temperature sensitive reagents [closed]. [Link]
-
ScienceDirect. Simultaneous Degradation, Dehalogenation, and Detoxification of Halogenated Antibiotics by Carbon Dioxide Radical Anions. [Link]
-
SciSpace. Quinazoline derivatives & pharmacological activities: a review. [Link]
-
University of Pittsburgh. (2014-02-22). Techniques for Handling Air- and Moisture-Sensitive Compounds - Wipf Group. [Link]
-
NIH. Synthesis of Novel Quinazoline Derivatives via Pyrimidine ortho-Quinodimethane. [Link]
-
PMC - PubMed Central. A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. [Link]
-
PMC - PubMed Central. Quinazoline derivatives: synthesis and bioactivities. [Link]
-
PMC - PubMed Central. Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions. [Link]
-
ResearchGate. (2025-08-05). Determination of the Stabilities of New Quinazoline Derivatives by HPLC. [Link]
-
MDPI. Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. [Link]
-
MDPI. (2024-06-12). Insights into Halogen-Induced Changes in 4-Anilinoquinazoline EGFR Inhibitors: A Computational Spectroscopic Study. [Link]
-
MDPI. Halogen-Induced Controllable Cyclizations as Diverse Heterocycle Synthetic Strategy. [Link]
-
PMC - NIH. Biodegradation of halogenated organic compounds. [Link]
-
ResearchGate. (2009-04-23). Analytical and biological characterization of quinazoline semicarbazone derivatives. [Link]
-
University of St Andrews. Guidance on Safe Storage of Chemicals in Laboratories. [Link]
-
Synthesis Spotlight. (2025-08-25). Heterocycles Halogenated, Hassles Removed. [Link]
-
e-Publications@Marquette. Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative C. [Link]
-
ResearchGate. Green halogenation of aromatic heterocycles using ammonium halide and hydrogen peroxide in acetic acid solvent. [Link]
-
IEDU. Instructions and Guidelines for Chemical Storage and Handling. [Link]
-
NY.Gov. (2016-04-07). Chemical Storage and Handling Recommendations. [Link]
-
Oriental Journal of Chemistry. Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes. [Link]
-
MDPI. Design, Synthesis, and Biological Evaluation of N-Acyl-Hydrazone-Linked Quinazolinone Derivatives with Antioxidant, Antimicrobial, and Anticancer Potential. [Link]
-
NIH. (2024-07-04). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. [Link]
-
MDPI. (2023-01-05). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. [Link]
-
MDPI. Thermal Degradation and Organic Chlorine Removal from Mixed Plastic Wastes. [Link]
-
PubMed. (2018-05-15). Thermal degradation of chloramphenicol in model solutions, spiked tissues and incurred samples. [Link]
-
UW-Milwaukee. Specific Chemical Handling and Storage - FAA USA Safety and Health Programs. [Link]
-
University of Toronto Scarborough. chemical handling and storage section 6. [Link]
-
PubMed. Thermo-chemical destruction of polychlorinated biphenyls (PCBs) in waste insulating oil. [Link]
-
ResearchGate. (2025-11-08). Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria. [Link]
-
PubMed. The effects of packaging on the stability of a moisture sensitive compound. [Link]
-
PubMed. Effect of pharmaceutical excipients on the stability of trichlormethiazide tablets under humid conditions. [Link]
-
Digital Commons @ Michigan Tech. (2022-08-21). Thermal Degradation and Organic Chlorine Removal from Mixed Plastic Wastes. [Link]
-
ResearchGate. (2025-08-09). Effect of Moisture on the Stability of Solid Dosage Forms. [Link]
-
NIH. Effects of Moisture Content on the Storage Stability of Dried Lipoplex Formulations. [Link]
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Technical Support Center: Optimization of Crystallization Conditions for 7-Bromo-2,4,6-trichloro-8-fluoroquinazoline
Introduction
Welcome to the technical support center for the crystallization of 7-Bromo-2,4,6-trichloro-8-fluoroquinazoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) related to the crystallization of this specific halogenated quinazoline derivative. As a Senior Application Scientist, my goal is to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions during your experiments.
This compound is a white, crystalline powder with a complex substitution pattern that influences its solubility and crystal packing.[1][2] It is relatively insoluble in water but soluble in organic solvents like DMSO and DMF.[1][2] The extensive halogenation of the quinazoline core contributes significantly to its chemical properties and potential biological activity, making precise control over its crystalline form crucial for research and development.[2]
This guide is structured to address common challenges and questions in a direct, question-and-answer format, combining theoretical knowledge with practical, field-proven advice.
Troubleshooting Guide: Common Crystallization Issues and Solutions
This section addresses specific problems you may encounter during the crystallization of this compound.
Q1: My compound "oils out" instead of crystallizing. What's happening and how can I fix it?
A1: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid.[3] This typically happens when the melting point of your compound is lower than the temperature of the solution, or when the solution is supersaturated to a degree that favors liquid-liquid phase separation over solid nucleation.[3][4] For a highly substituted, relatively non-polar molecule like this compound, this can be a common issue, especially with rapid cooling or in solvents where it has high solubility at elevated temperatures.
Causality & Solutions:
-
High Supersaturation: Rapid cooling or using a solvent in which the compound is excessively soluble at high temperatures can lead to a state of high supersaturation where oiling out is kinetically favored over crystallization.
-
Solution: Reheat the mixture to dissolve the oil, add a small amount of additional solvent to reduce the concentration, and allow it to cool much more slowly.[4] An insulated container or a dewar can be used to slow the cooling process.
-
-
Solvent Choice: The boiling point of your solvent might be too high, keeping the solution temperature above the compound's melting point.
-
Impurities: The presence of impurities can lower the melting point of your compound and promote oiling out.[4]
-
Solution: Ensure your starting material is of high purity.[6] If necessary, perform a preliminary purification step like column chromatography before attempting crystallization.
-
Experimental Workflow for Addressing Oiling Out:
Caption: Troubleshooting workflow for "oiling out".
Q2: I'm getting an amorphous precipitate or a fine powder instead of well-defined crystals. What should I do?
A2: The formation of an amorphous solid or a microcrystalline powder indicates that the nucleation rate is too high, leading to rapid precipitation rather than ordered crystal growth.[6][7] This is often a result of the solution being too concentrated or cooling too quickly.[3]
Causality & Solutions:
-
Excessive Supersaturation: A very high level of supersaturation leads to a burst of nucleation, leaving little opportunity for individual crystals to grow.
-
Solution 1: Reduce Concentration: Use a larger volume of solvent to create a less concentrated solution. This will lower the supersaturation level upon cooling.
-
Solution 2: Slow Down the Process: For cooling crystallization, slow down the cooling rate. For anti-solvent crystallization, add the anti-solvent more slowly and with vigorous stirring to ensure localized supersaturation is minimized.
-
-
Solvent System: The chosen solvent may not be ideal for promoting ordered crystal packing.
-
Solution: Experiment with different solvent systems. A mixture of a "good" solvent (in which the compound is soluble) and a "poor" solvent (in which it is less soluble) can provide finer control over the solubility gradient.[8]
-
Experimental Protocol for Solvent Screening:
-
Place a small amount (e.g., 10-20 mg) of your compound into several small test tubes.
-
Add a small volume (e.g., 0.5 mL) of a different solvent to each tube.
-
Observe the solubility at room temperature. A good solvent will dissolve the compound completely or almost completely.
-
Heat the tubes with the undissolved solid to the boiling point of the solvent. A suitable crystallization solvent will dissolve the compound at this higher temperature.
-
Allow the solutions to cool slowly to room temperature, and then in an ice bath.
-
The best solvent will yield a good crop of crystals upon cooling.
Q3: My crystallization yield is very low. How can I improve it?
A3: A low yield can be attributed to several factors, primarily related to the solubility of your compound in the chosen solvent system.[3]
Causality & Solutions:
-
Excessive Solvent: Using too much solvent will result in a significant portion of your compound remaining in the mother liquor even after cooling.[3][4]
-
Solution: Use the minimum amount of hot solvent required to fully dissolve your compound. If you have already completed the crystallization and still have the mother liquor, you can try to recover more product by slowly evaporating some of the solvent to increase the concentration and then cooling again.[4]
-
-
Premature Filtration: Filtering the crystals before crystallization is complete will naturally lead to a lower yield.
-
Solution: Ensure the solution has been given adequate time to cool and for crystal formation to cease. Cooling in an ice bath for a period after reaching room temperature can help maximize the yield.
-
-
Inappropriate Solvent: The solubility of your compound in the cold solvent may still be too high.
-
Solution: Re-evaluate your choice of solvent. Ideally, the compound should be highly soluble in the hot solvent but have very low solubility in the cold solvent.
-
Frequently Asked Questions (FAQs)
Q4: How do I choose the best solvent for crystallizing this compound?
A4: The principle of "like dissolves like" is a good starting point.[9] Given the halogenated aromatic structure of this compound, it is a relatively non-polar molecule. Therefore, solvents with moderate to low polarity are likely to be good candidates.
Solvent Selection Strategy:
-
Initial Screening: Based on the compound's known solubility in DMSO and DMF, these are likely good solvents for initial dissolution but may not be ideal for crystallization due to their high boiling points and strong solvating power.[1][2] A good approach is to use a solvent system where the compound is soluble when hot but sparingly soluble when cold.[10]
-
Solvent Systems to Consider:
-
Single Solvents: Toluene, ethyl acetate, and possibly alcohols like ethanol could be effective.[5]
-
Solvent Mixtures: A mixture of a more polar solvent (like ethyl acetate or acetone) with a non-polar solvent (like hexanes or heptane) can be very effective.[8] You would dissolve the compound in the "good" solvent and then slowly add the "poor" solvent (anti-solvent) until the solution becomes turbid, then heat to clarify and cool slowly.
-
-
Impact of Halogens: The presence of multiple halogens (Br, Cl, F) will influence the intermolecular interactions, such as halogen bonding, which can play a significant role in crystal packing.[11][12][13] The choice of solvent can affect these interactions. Aromatic solvents like toluene might interact with the quinazoline ring system through π-π stacking.
Table of Potential Solvents:
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Rationale |
| Toluene | 111 | 2.4 | Good for aromatic compounds, but high boiling point can be a risk for oiling out.[5] |
| Ethyl Acetate | 77 | 6.0 | A versatile solvent with moderate polarity and a reasonable boiling point.[5] |
| Acetone | 56 | 21 | Good dissolving power, but its low boiling point might lead to rapid evaporation and small crystals.[5] |
| Ethanol | 78 | 24.5 | The hydroxyl group can engage in hydrogen bonding, which might influence crystal packing.[5] |
| Hexanes/Heptane | 69 / 98 | ~1.9 | Good as anti-solvents when used with more polar solvents.[5] |
Q5: What is the role of temperature in the crystallization process?
A5: Temperature is a critical parameter that affects both solubility and the kinetics of nucleation and crystal growth.[14] The solubility of most organic compounds, including quinazoline derivatives, increases with temperature.[15][16]
Key Effects of Temperature:
-
Solubility: Higher temperatures increase the amount of solute that can be dissolved in a given solvent. The goal of cooling crystallization is to exploit this temperature-dependent solubility.
-
Nucleation and Growth: The rate of cooling significantly impacts the final crystal size and quality.
-
Slow Cooling: Promotes the formation of a smaller number of nuclei, allowing them to grow into larger, more well-ordered crystals.
-
Rapid Cooling: Leads to a high rate of nucleation, resulting in a large number of small crystals or an amorphous precipitate.[3]
-
-
Metastable Zone: There is a "metastable zone" of supersaturation where spontaneous nucleation is unlikely, but existing crystals will grow. Slow cooling allows the solution to remain in this zone for a longer period, favoring crystal growth over new nucleation.
General Crystallization Workflow:
Caption: General workflow for cooling crystallization.
Q6: How can I scale up my crystallization protocol?
A6: Scaling up a crystallization process requires careful consideration of heat and mass transfer, which differ in larger volumes.
Key Considerations for Scale-Up:
-
Heating and Cooling: Larger volumes of solvent will take longer to heat and cool. The cooling rate will be slower, which can be beneficial for crystal growth. However, temperature gradients within the vessel can occur, potentially leading to non-uniform crystallization.
-
Solution: Use a vessel with appropriate stirring to ensure uniform temperature distribution.
-
-
Solvent to Compound Ratio: Maintain the same solvent-to-compound ratio that was optimized at the small scale.
-
Seeding: In larger-scale crystallizations, it is often beneficial to add a small number of "seed" crystals to a slightly supersaturated solution.[6] This provides a template for crystal growth and can lead to a more uniform particle size distribution.
-
Stirring: The rate and type of stirring can influence nucleation and crystal breakage. Gentle stirring is generally preferred to avoid the formation of too many fine particles.
References
- Vertex AI Search. (n.d.). Recrystallization.
- Fluoromart. (n.d.). This compound.
- NIH National Library of Medicine. (n.d.). Efficient optimization of crystallization conditions by manipulation of drop volume ratio and temperature.
- (n.d.). Recrystallization1.
- Benchchem. (n.d.). Technical Support Center: Crystallization of Small Organic Molecules.
- Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use.
- University of Rochester Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- sathee jee. (n.d.). Chemistry Crystallization.
- Quora. (2018, November 13). How to choose a solvent for crystallization of an organic compound.
- Smolecule. (2023, August 16). This compound.
- CIBTech. (n.d.). STUDY ON THE SOLUBILITY CHARACTERISTICS OF SOME QUINAZOLINE DERIVATIVES AND THERMODYNAMIC STUDY IN DIFFERENT ORGANIC SOLVENTS.
- MDPI. (n.d.). Halogen and Hydrogen Bonding Interplay in the Crystal Packing of Halometallocenes.
- ACS Publications. (n.d.). Influence of Halogen and Its Position on Crystal Packing: Proposals for Molecular-Level Crystallization Mechanisms of Isomeric Halogenated Benzoximes.
- (n.d.). Guide for crystallization.
- Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
- Chemistry LibreTexts. (2023, January 29). Recrystallization.
- ACS Publications. (2016, December 6). Impact of Hydrogen and Halogen Bonding Interactions on the Packing and Ionicity of Charge-Transfer Cocrystals.
- Benchchem. (n.d.). Troubleshooting Crystallization: A Technical Guide for Hispidanin B.
- Achieve Chem. (2024, September 5). What Problems Might Occur If Crystallization Occurs Too Rapidly?.
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Technical Support Center: Enhancing the Selectivity of 7-Bromo-2,4,6-trichloro-8-fluoroquinazoline
Document ID: TSS-BTQ-08F-V1.2 Last Updated: January 2, 2026
Welcome to the technical support guide for 7-Bromo-2,4,6-trichloro-8-fluoroquinazoline (herein referred to as Compound BTQ-08F). This document is designed for researchers, medicinal chemists, and drug development professionals actively working with this novel quinazoline-based inhibitor.
As a highly substituted quinazoline, BTQ-08F was designed to exhibit potent inhibitory activity.[1] However, achieving a high degree of selectivity is a common and critical challenge in the development of kinase inhibitors to minimize off-target effects and potential toxicities.[2][3][4] This guide provides structured troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions to help you systematically enhance the selectivity of BTQ-08F for its intended molecular target.
For the purpose of this guide, we will proceed with a common scenario in oncology drug discovery: BTQ-08F is a potent inhibitor of Epidermal Growth Factor Receptor (EGFR) with a common activating mutation (e.g., L858R), but it exhibits undesirable cross-reactivity with wild-type EGFR and other closely related kinases like HER2. The quinazoline scaffold is a well-established core for EGFR inhibitors.[5][6][7]
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions researchers may have when encountering selectivity issues with BTQ-08F.
Q1: We've observed potent inhibition of our target, EGFR L858R, but our initial kinase panel screen shows significant activity against wild-type EGFR and HER2. Is this expected?
A1: Yes, this is a common challenge with ATP-competitive kinase inhibitors, especially those based on scaffolds like quinazoline that are known to target the highly conserved ATP-binding pocket.[8] The high degree of homology between the ATP-binding sites of kinases within the same family, such as the ErbB family (EGFR, HER2), often leads to polypharmacology.[9] The goal of your subsequent experiments will be to identify and exploit the subtle differences between these kinase active sites to improve the selectivity profile of BTQ-08F.[10]
Q2: What is the most critical first step to address the observed off-target activity?
A2: The most critical first step is to obtain robust, quantitative data to confirm and precisely measure the off-target activity. A single-point kinase panel screen is a good starting point, but it's not sufficient. You need to determine the IC50 or Ki values for your primary target (EGFR L858R) and the key off-targets (EGFR-WT, HER2, and any other kinases flagged in the initial screen). This quantitative data will serve as the baseline against which all optimization efforts are measured.
Q3: Should we focus on biochemical assays or cell-based assays first?
A3: Begin with biochemical assays.[11][12] These assays, using purified enzymes, provide a direct measure of the inhibitor's potency against its targets without the complexities of a cellular environment (e.g., membrane permeability, efflux pumps, intracellular ATP concentration). Once you have identified analogs with improved biochemical selectivity, you can advance them to cell-based assays to confirm that the improved selectivity translates to a more targeted effect in a physiological context.
Q4: Our compound, BTQ-08F, is heavily halogenated. How might this influence its selectivity profile?
A4: The extensive halogenation (Bromo, Chloro, Fluoro groups) significantly influences the compound's electronic and steric properties.[1] These halogens can form halogen bonds or engage in specific hydrophobic interactions within the ATP-binding pocket. It's possible that the current substitution pattern fits well into the active sites of both the target and off-target kinases. Structure-Activity Relationship (SAR) studies will be crucial to probe which of these halogen positions can be modified to disfavor binding to off-targets while maintaining or improving affinity for the primary target.[13][14]
Part 2: Troubleshooting Guides & Experimental Protocols
This section provides in-depth, step-by-step guidance for specific experimental challenges.
Guide 1: Poor Selectivity Ratio Between Mutant and Wild-Type EGFR
Issue: BTQ-08F shows less than a 10-fold selectivity for EGFR L858R over EGFR-WT in biochemical assays.
Goal: Achieve a >100-fold selectivity for the mutant over the wild-type kinase.
Caption: Workflow for enhancing mutant EGFR selectivity.
This protocol describes a luminescent-based biochemical assay to determine IC50 values.[8]
-
Reagent Preparation:
-
Prepare kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
Reconstitute purified, recombinant EGFR-L858R and EGFR-WT enzymes in kinase buffer to a working concentration (e.g., 2-5 ng/µL).
-
Prepare a solution of the substrate (e.g., Poly(Glu,Tyr) 4:1) in kinase buffer.
-
Prepare ATP solution at a concentration equal to the Km for each enzyme.[15]
-
Serially dilute BTQ-08F and its analogs in 100% DMSO, followed by a final dilution in kinase buffer.
-
-
Assay Procedure (384-well format):
-
Add 2.5 µL of the diluted compound or DMSO vehicle control to the appropriate wells.
-
Add 2.5 µL of the enzyme solution to each well and pre-incubate for 15 minutes at room temperature.[8]
-
Initiate the kinase reaction by adding 5 µL of the ATP/substrate mixture.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
Read luminescence on a plate reader.
-
-
Data Analysis:
-
Normalize the data using DMSO (0% inhibition) and no-enzyme (100% inhibition) controls.
-
Plot the normalized data against the logarithm of the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50 value.
-
The goal is to identify modifications that decrease the potency against EGFR-WT more than they affect the potency against EGFR-L858R.
| Compound ID | Modification | EGFR L858R IC50 (nM) | EGFR-WT IC50 (nM) | Selectivity Ratio (WT/L858R) |
| BTQ-08F | (Parent) | 5 | 25 | 5 |
| BTQ-08F-A1 | C6-Cl → C6-OCH3 | 8 | 950 | 118.8 |
| BTQ-08F-A2 | C7-Br → C7-H | 55 | 600 | 10.9 |
| BTQ-08F-A3 | C2-Cl → C2-NH(CH3) | 2 | 5 | 2.5 |
Analysis: In this hypothetical data, substituting the chloro group at the C6 position with a methoxy group (BTQ-08F-A1) dramatically reduced its activity against wild-type EGFR while only slightly decreasing its potency against the mutant, resulting in a significant improvement in selectivity.[16] This analog should be prioritized for further studies.
Guide 2: Confirming Target Engagement in a Cellular Context
Issue: An analog shows excellent biochemical selectivity, but its cellular activity does not reflect this profile, suggesting poor cell permeability or rapid metabolism.
Goal: Directly verify that the compound is binding to its intended target inside intact cells.
CETSA is a powerful method to assess target engagement in a cellular environment. The principle is that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.[17][18][19][20]
-
Cell Treatment:
-
Culture cells expressing your target kinase (e.g., NCI-H1975, which harbors the L858R/T790M EGFR mutations) to ~80% confluency.
-
Treat the cells with the desired concentration of your inhibitor (e.g., 10x the cellular IC50) or DMSO vehicle. Incubate for 1-2 hours at 37°C.
-
-
Heat Challenge:
-
Harvest the cells and resuspend them in a buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of different temperatures (e.g., 45°C to 65°C in 2°C increments) for 3 minutes using a PCR cycler, followed by a cooling step to 4°C.[19]
-
-
Protein Extraction and Analysis:
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).
-
Separate the soluble protein fraction (containing non-denatured protein) from the precipitated aggregates by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).
-
Transfer the supernatant (soluble fraction) to a new tube.
-
Analyze the amount of soluble target protein (EGFR) remaining at each temperature using Western Blot or ELISA.
-
Caption: CETSA experimental workflow and expected outcome.
Data Interpretation: When you plot the amount of soluble EGFR as a function of temperature, you will generate a "melting curve." In the presence of a binding compound like BTQ-08F, this curve should shift to the right, indicating a higher melting temperature (Tm). This thermal shift is direct evidence of target engagement within the cell.[21]
References
- Click chemistry for improvement in selectivity of quinazoline-based kinase inhibitors for mutant epidermal growth factor receptors. PubMed, 2019-02-01.
- High-throughput biochemical kinase selectivity assays: panel development and screening applic
- Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. ACS Chemical Biology.
- Technical Support Center: Investigating Off-Target Effects of Small Molecule Inhibitors. BenchChem.
- Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715. BenchChem.
- Unraveling the Selectivity of Quinazoline-7-Carbonitrile Based Kinase Inhibitors: A Compar
- Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research, 2025-08-14.
- Activity-Based Kinase Selectivity and Profiling Services. AssayQuant.
- Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy.
- New technique improves the selectivity of kinase inhibitors. Drug Target Review, 2015-09-11.
- Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol.
- The prospect of substrate-based kinase inhibitors to improve target selectivity and overcome drug resistance. PubMed Central.
- High-Throughput Biochemical Kinase Selectivity Assays: Panel Development and Screening Applications.
- Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI, 2016-07-01.
- Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement.
- Technical Support Center: Preventing Off-Target Effects of Small Molecule Inhibitors. BenchChem.
- Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with PI5P4K-A-IN-2. BenchChem.
- Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. ACS Omega.
- (PDF) Structure–activity relationship and in silico development of c-Met kinase inhibitors.
- Biochemical kinase assay to improve potency and selectivity. Domainex, 2021-03-25.
- Structure–activity relationships study of mTOR kinase inhibition using QSAR and structure-based drug design approaches. NIH, 2017-06-21.
- Kinase inhibitor selectivity and design. Chodera lab // MSKCC, 2016-11-15.
- Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). NIH, 2022-09-02.
- Discovery of Novel and Potent Thiazoloquinazolines as Selective Aurora A and B Kinase Inhibitors.
- Structure Activity Rel
- Leveraging Macrocyclization Strategies to Advance Kinase Inhibitor. Scienmag, 2025-01-07.
- Structure-Activity Relationship Studies.
- Buy this compound | 1698028-11-3. Smolecule, 2023-08-16.
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Validation & Comparative
A Comparative Guide to Elucidating the Mechanism of Action of Novel Kinase Inhibitors: A Case Study with 7-Bromo-2,4,6-trichloro-8-fluoroquinazoline
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of the Unknown
In drug discovery, the emergence of a novel chemical entity is both an opportunity and a puzzle. Such is the case with 7-Bromo-2,4,6-trichloro-8-fluoroquinazoline, a compound whose specific biological activity is not yet publicly documented. Its core structure, the quinazoline scaffold, is a privileged motif in medicinal chemistry, famously serving as the backbone for numerous FDA-approved kinase inhibitors like Gefitinib (Iressa®) and Erlotinib (Tarceva®)[1][2][3]. These agents primarily function by competitively binding to the ATP pocket of protein kinases, thereby inhibiting downstream signaling pathways that drive cell proliferation[4][5].
Given this strong chemical precedent, we can formulate a robust hypothesis: This compound is a protein kinase inhibitor.
This guide presents a comprehensive, multi-phase experimental framework to not only test this hypothesis but to precisely identify its molecular target, validate its mechanism of action (MoA), and compare its cellular efficacy to established standards. This is not merely a series of protocols; it is a logical pathway designed to build a compelling, evidence-based case for the compound's function, moving from broad, unbiased screening to specific, functional outcomes.
Phase 1: Unbiased Target Identification
The first critical step is to determine which of the over 500 kinases in the human kinome our compound interacts with. A broad, unbiased screen is the most effective starting point to identify primary targets and potential off-target liabilities.
Experiment: Kinome-Wide Competition Binding Assay
A kinome-wide binding assay, such as Eurofins Discovery's KINOMEscan™, is the gold standard.[6][7][8] This technology quantitatively measures the ability of a test compound to displace a ligand from the active site of hundreds of kinases. The output is typically expressed as "% Inhibition" at a given concentration, providing a panoramic view of the compound's selectivity.
Rationale: Starting with a broad screen prevents confirmation bias and provides a comprehensive selectivity profile from the outset. This initial profile is crucial for predicting both therapeutic potential and potential toxicity. A highly selective compound is often desirable, but multi-kinase inhibitors can also be effective therapeutics.[9]
Hypothetical Data & Comparison
For our case study, let's assume a KINOMEscan™ at a 1 µM concentration yields the following results for a subset of kinases:
| Kinase Target | % Inhibition at 1 µM | Comparison Compound (Gefitinib) % Inhibition at 1 µM |
| EGFR | 98.5% | 99.2% |
| VEGFR2 | 15.2% | 25.6% |
| ABL1 | 5.8% | 8.1% |
| SRC | 12.0% | 15.3% |
| EGFR (T790M) | 10.5% | 8.5% |
Interpretation: The hypothetical data strongly suggest that this compound is a potent and highly selective inhibitor of wild-type Epidermal Growth Factor Receptor (EGFR). Its activity is comparable to Gefitinib, a known EGFR inhibitor.[1][10] Notably, like first-generation inhibitors, it shows poor activity against the common T790M resistance mutation. This immediately defines our primary target for validation.
Workflow for Phase 1: Target Identification
Caption: Phase 1 workflow for unbiased identification of primary kinase targets.
Phase 2: Validation of Cellular Target Engagement
Identifying a biochemical hit is only the first step. It is critical to confirm that the compound engages its intended target within the complex milieu of a living cell. The Cellular Thermal Shift Assay (CETSA®) is a powerful method for this purpose.[11][12][13]
Experiment: Cellular Thermal Shift Assay (CETSA®)
CETSA operates on the principle of ligand-induced thermal stabilization.[14][15] When a compound binds to its target protein, it generally increases the protein's stability, raising its melting temperature (Tm). This change can be detected by heating intact cells treated with the compound across a temperature gradient, followed by cell lysis and quantification of the soluble (non-denatured) target protein, typically by Western Blot.
Rationale: CETSA provides direct evidence of target engagement in a physiological context. It confirms that the compound can penetrate the cell membrane, reach its target, and bind with sufficient affinity to cause stabilization. Comparing the thermal shift to a known inhibitor validates the specificity of the interaction.
Hypothetical Data & Comparison
Following treatment of an EGFR-expressing cell line (e.g., A431) with our compound or a comparator, CETSA results could be summarized as follows:
| Treatment (10 µM) | Apparent Melting Temp (Tm) of EGFR | Thermal Shift (ΔTm) vs. Vehicle |
| Vehicle (DMSO) | 49.5 °C | - |
| Test Compound | 56.2 °C | +6.7 °C |
| Gefitinib | 55.8 °C | +6.3 °C |
Interpretation: The significant positive thermal shift induced by our test compound, comparable to that of Gefitinib, provides strong evidence that it directly binds to and stabilizes EGFR in intact cells.
Principle of CETSA
Caption: Diagram illustrating the core principle of the CETSA method.
Phase 3: Quantifying Downstream Pathway Modulation and Functional Outcomes
Confirming target binding is necessary but not sufficient. We must demonstrate that this binding event translates into the expected biological consequence: inhibition of the target's signaling pathway and a measurable anti-proliferative effect.
Experiment 1: Western Blot for Pathway Modulation
EGFR activation leads to its autophosphorylation, which in turn triggers downstream signaling cascades like the PI3K/AKT and RAS/MAPK pathways.[16][17][18] A key indicator of EGFR inhibition is a decrease in the phosphorylation of EGFR itself and its downstream effectors, such as AKT and ERK.
Rationale: This experiment directly links target engagement to a biochemical readout of pathway activity. Observing a dose-dependent decrease in phosphorylation provides mechanistic proof that the compound is not just binding, but functionally inhibiting the kinase.
Hypothetical Data & Comparison
After stimulating EGFR-dependent cells (e.g., A431) with EGF and treating with increasing concentrations of our compound, we could obtain the following results from Western Blot analysis.
| Treatment | p-EGFR (Y1068) Level | p-AKT (S473) Level | Total EGFR Level |
| Vehicle (DMSO) | 100% (Normalized) | 100% (Normalized) | Unchanged |
| Test Cmpd (0.1 µM) | 45% | 52% | Unchanged |
| Test Cmpd (1.0 µM) | 8% | 11% | Unchanged |
| Gefitinib (1.0 µM) | 6% | 9% | Unchanged |
Interpretation: The test compound demonstrates a dose-dependent inhibition of EGFR and downstream AKT phosphorylation, consistent with its proposed mechanism as an EGFR kinase inhibitor. The potency is comparable to the well-characterized inhibitor, Gefitinib.
Experiment 2: Cell Viability Assay
Ultimately, an anti-cancer agent must inhibit cancer cell proliferation or induce cell death. A cell viability assay, such as the CellTiter-Glo® Luminescent Assay, measures the number of viable cells by quantifying ATP, an indicator of metabolic activity.[19][20][21]
Rationale: This functional assay connects the molecular mechanism (kinase inhibition) to a relevant cellular phenotype (decreased viability). The resulting IC50 value (the concentration required to inhibit 50% of cell viability) is a critical metric for comparing compound potency.
Hypothetical Data & Comparison
| Compound | Cell Line | IC50 (nM) |
| Test Compound | A431 (EGFR-driven) | 85 nM |
| Gefitinib | A431 (EGFR-driven) | 75 nM |
| Test Compound | H1975 (EGFR T790M) | >10,000 nM |
| Gefitinib | H1975 (EGFR T790M) | >10,000 nM |
Interpretation: The test compound shows potent, single-digit nanomolar activity against an EGFR-driven cancer cell line, on par with Gefitinib. Its lack of activity against a cell line driven by the T790M resistance mutation is consistent with the initial KinomeScan data and the profile of a first-generation EGFR inhibitor.
Hypothesized Signaling Pathway
Caption: The EGFR signaling cascade and the hypothesized point of inhibition.
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) Protocol
-
Cell Culture & Treatment: Plate A431 cells to reach 80-90% confluency. Treat cells with 10 µM of the test compound, 10 µM Gefitinib (positive control), or DMSO (vehicle control) for 2 hours in a CO2 incubator.
-
Heating: Harvest cells by trypsinization, wash with PBS, and resuspend in PBS with protease and phosphatase inhibitors. Aliquot cell suspensions into PCR tubes.
-
Temperature Gradient: Place the PCR tubes in a thermal cycler programmed with a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by a cooling step at 4°C for 3 minutes.
-
Lysis: Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Separation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.
-
Analysis: Carefully collect the supernatant (soluble fraction) and analyze by Western Blot using an antibody specific for total EGFR. Densitometry is used to quantify band intensity at each temperature to generate melting curves.
Western Blot for Phospho-Protein Analysis
-
Cell Culture & Treatment: Plate A431 cells and serum-starve overnight. Pre-treat with the test compound or controls for 2 hours. Stimulate with 100 ng/mL EGF for 15 minutes.
-
Lysis: Immediately wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with fresh protease and phosphatase inhibitors.[22] Keep samples on ice at all times.[22]
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis: Load 20 µg of protein per lane onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer: Transfer proteins to a PVDF membrane.[23]
-
Blocking & Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[22] Incubate with primary antibodies (e.g., anti-p-EGFR Y1068, anti-p-AKT S473, anti-total EGFR) overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize bands using an ECL substrate and an imaging system. Quantify band density and normalize phospho-protein levels to total protein levels.
CellTiter-Glo® Luminescent Cell Viability Assay Protocol
-
Cell Plating: Seed A431 cells in an opaque-walled 96-well plate at 5,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of the test compound and controls. Add to the wells and incubate for 72 hours.
-
Reagent Preparation: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for 30 minutes.[24]
-
Assay: Add a volume of CellTiter-Glo® Reagent equal to the culture medium volume in each well.[25]
-
Lysis & Signal Stabilization: Mix contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[24][25]
-
Measurement: Record luminescence using a plate reader. Plot the data and calculate IC50 values using non-linear regression.
Conclusion
This three-phase guide provides a rigorous and logical framework for elucidating and validating the mechanism of action of a novel quinazoline compound, exemplified by this compound. By progressing from a broad, unbiased kinome screen to specific confirmation of in-cell target engagement and, finally, to the quantification of downstream functional outcomes, this approach builds a powerful, multi-faceted argument.
The comparative data generated at each stage—benchmarking against a known inhibitor like Gefitinib—is crucial for contextualizing the compound's potency and selectivity. Based on our hypothetical results, we can confidently conclude that this compound is a potent, selective, first-generation EGFR kinase inhibitor. This validated mechanism of action provides a solid foundation for further preclinical and clinical development.
References
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CellTiter-Glo® Luminescent Cell Viability Assay Protocol. Promega Corporation.
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Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib. PMC - NIH.
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Gefitinib | Drug Guide. MedSchool.
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KINOMEscan Technology. Eurofins Discovery.
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Western blot for phosphorylated proteins. Abcam.
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CellTiter-Glo® 3D Cell Viability Assay Protocol. Promega Corporation.
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Detection of Phosphorylated Proteins by Western Blotting. Bio-Rad Antibodies.
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Mechanism of action of gefitinib. ResearchGate.
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Gefitinib: mechanism of action, pharmacokinetics and side effect. ChemicalBook.
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The Role of Gefitinib in Lung Cancer Treatment. AACR Journals.
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CellTiter-Glo® Luminescent Cell Viability Assay Quick Protocol. Promega Corporation.
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Tips for detecting phosphoproteins by western blot. Proteintech Group.
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KINOMEscan – High-Throughput Kinase Selectivity Profiling. Ambit Biosciences Inc.
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WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. ResearchGate.
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Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. MDPI.
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CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin. Promega Corporation.
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Step-by-Step Guide for Performing a CellTiter-Glo® Luminescent Cell Viability Assay. Benchchem.
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Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715. Benchchem.
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KINOMEscan® Kinase Screening & Profiling Services. Technology Networks.
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Western Blot Analysis of Phosphorylated Proteins. FUJIFILM Wako Chemicals.
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Kinome Profiling Service. MtoZ Biolabs.
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Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). MDPI.
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Whitepaper: KINOMEscan® ELECT Kinase screening and profiling services. Eurofins Discovery.
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Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents. PMC - NIH.
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Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol.
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Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI.
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Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. Bentham Science.
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Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. NIH.
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Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
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Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central.
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CETSA. Pelago Bioscience.
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Utilization of kinase inhibitors as novel therapeutic drug targets: A review. PubMed.
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A comprehensive pathway map of epidermal growth factor receptor signaling. PMC.
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CHAPTER 1: Introduction to Kinase Drug Discovery – Modern Approaches. Royal Society of Chemistry.
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An EGFR signature predicts cell line and patient sensitivity to multiple tyrosine kinase inhibitors. NIH.
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EGFR Signaling Pathway. Danaher Life Sciences.
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HCC Whiteboard #2: The Mechanisms of Action of Tyrosine Kinase Inhibitors. YouTube.
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EGF/EGFR Signaling Pathway. Creative Diagnostics.
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Development - EGFR signaling pathway Pathway Map. Bio-Rad.
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Kinase Inhibitors: the Reality Behind the Success. PMC - NIH.
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"comparative analysis of 7-Bromo-2,4,6-trichloro-8-fluoroquinazoline with known EGFR inhibitors"
An In-Depth Comparative Guide to the Evaluation of Novel Quinazoline-Based EGFR Inhibitors: A Case Study of 7-Bromo-2,4,6-trichloro-8-fluoroquinazoline
Introduction: The Quinazoline Scaffold as a Cornerstone of EGFR Inhibition
The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation. Dysregulation of EGFR signaling, often through activating mutations or overexpression, is a key driver in the pathogenesis of various cancers, most notably non-small cell lung cancer (NSCLC). The development of small-molecule EGFR tyrosine kinase inhibitors (TKIs) has revolutionized the treatment landscape for these malignancies.
A significant number of first and second-generation EGFR TKIs are built upon the 4-anilinoquinazoline scaffold. This chemical structure serves as an ATP-competitive inhibitor, effectively blocking the kinase activity of EGFR and downstream signaling pathways. This guide provides a comparative framework for evaluating novel quinazoline derivatives, using the hypothetical compound this compound as a case study against established EGFR inhibitors: Gefitinib (1st Gen), Erlotinib (1st Gen), and Osimertinib (3rd Gen).
The core challenge in EGFR inhibitor development is overcoming acquired resistance. While first-generation inhibitors like Gefitinib and Erlotinib are effective against common activating mutations (e.g., exon 19 deletions, L858R), their efficacy is often limited by the emergence of the T790M "gatekeeper" mutation. Third-generation inhibitors, such as Osimertinib, were specifically designed to be effective against both the initial activating mutations and the T790M resistance mutation. Therefore, any new candidate, including our subject compound, must be evaluated within this clinical context.
This guide will first dissect the structure of this compound to hypothesize its potential as an EGFR inhibitor. It will then lay out a comprehensive, multi-stage experimental plan to rigorously characterize its activity, selectivity, and cellular efficacy in direct comparison to these known standards.
Structural Analysis: A Tale of Halogens and Hypotheses
The chemical structure of an inhibitor is paramount to its function. The quinazoline core acts as a scaffold that mimics the adenine ring of ATP, allowing it to dock into the enzyme's active site. The specific substitutions on this ring dictate binding affinity, selectivity, and pharmacokinetic properties.
Known EGFR Inhibitors:
-
Gefitinib & Erlotinib: Feature a quinazoline core with substitutions that allow for hydrogen bonding with the hinge region of the EGFR kinase domain. They are reversible inhibitors.
-
Osimertinib: While also quinazoline-based, it incorporates a crucial acrylamide group that forms a covalent bond with the cysteine residue at position 797 (C797) in the EGFR active site. This irreversible binding mechanism provides high potency, especially against the T790M mutant.
Novel Compound: this compound This compound is heavily halogenated. Let's consider the potential implications:
-
Electron-Withdrawing Effects: The multiple chloro and fluoro groups are strongly electron-withdrawing, which can significantly alter the pKa of the quinazoline core and influence its interaction with key amino acid residues in the ATP-binding pocket.
-
Steric Hindrance: The bromine and chlorine atoms at positions 7, 6, and 4 introduce significant steric bulk. This could either enhance binding by occupying specific hydrophobic pockets or, conversely, prevent the molecule from adopting the optimal conformation for high-affinity binding.
-
Metabolic Stability: Halogenation can block sites of metabolism, potentially increasing the compound's half-life. However, certain halogen patterns can also create liabilities.
The diagram below illustrates the general mechanism of action for quinazoline-based EGFR inhibitors.
Caption: EGFR signaling pathway and the mechanism of ATP-competitive inhibition by quinazoline TKIs.
Proposed Experimental Workflow for Comparative Analysis
To objectively compare this compound with established inhibitors, a tiered approach is necessary. This workflow ensures a logical progression from basic biochemical activity to cellular effects.
Caption: A tiered experimental workflow for the characterization of a novel EGFR inhibitor.
Phase 1: In Vitro Biochemical Kinase Assays
Objective: To determine the direct inhibitory activity of the novel compound against purified EGFR kinase domains (wild-type and key mutants) and compare its half-maximal inhibitory concentration (IC50) with Gefitinib, Erlotinib, and Osimertinib.
Protocol: LanthaScreen™ Eu Kinase Binding Assay
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a common method for measuring inhibitor binding to the kinase ATP pocket.
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound and the comparator drugs in 100% DMSO.
-
Prepare a serial dilution series (e.g., 11 points, 1:3 dilution) for each compound in a 384-well plate.
-
Prepare the assay buffer containing the Eu-anti-tag antibody, the Alexa Fluor™ 647-labeled kinase tracer, and the purified EGFR kinase protein (e.g., EGFR-WT, EGFR-T790M).
-
-
Assay Execution:
-
Add the compound dilutions to the assay plate.
-
Add the EGFR kinase/antibody/tracer mix to all wells.
-
Incubate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition:
-
Read the plate on a fluorescence plate reader capable of TR-FRET, measuring emission at both 665 nm (tracer) and 615 nm (europium).
-
Calculate the TR-FRET ratio (665 nm emission / 615 nm emission).
-
-
Data Analysis:
-
Plot the TR-FRET ratio against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound against each kinase.
-
Comparative Data Summary (Hypothetical Results)
| Compound | EGFR (WT) IC50 (nM) | EGFR (L858R/T790M) IC50 (nM) |
| Gefitinib | 5.4 | > 1000 |
| Erlotinib | 2.0 | > 1000 |
| Osimertinib | 12.0 | 1.0 |
| This compound | Experimental Value | Experimental Value |
This table would be populated with the experimental data generated from the assay.
Phase 2: Cell-Based Efficacy and Target Engagement
Objective: To assess the compound's ability to inhibit cancer cell growth driven by EGFR signaling and to confirm that this effect is due to the inhibition of EGFR phosphorylation within the cell.
Protocol 1: Cell Proliferation Assay (MTS Assay)
-
Cell Culture:
-
Culture human NSCLC cell lines with defined EGFR mutation status:
-
PC-9: EGFR exon 19 deletion (sensitive to 1st Gen TKIs)
-
H1975: EGFR L858R/T790M mutations (resistant to 1st Gen, sensitive to 3rd Gen TKIs)
-
-
-
Assay Protocol:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of the novel compound and comparators for 72 hours.
-
Add CellTiter 96® AQueous One Solution Reagent (MTS) to each well and incubate for 1-4 hours.
-
Measure the absorbance at 490 nm, which is proportional to the number of viable cells.
-
-
Data Analysis:
-
Normalize the data to vehicle-treated controls.
-
Plot the percentage of growth inhibition against the log of compound concentration and fit to a dose-response curve to determine the GI50 (concentration for 50% growth inhibition).
-
Protocol 2: Western Blot for Target Engagement
-
Cell Treatment:
-
Culture PC-9 or H1975 cells to 70-80% confluency.
-
Starve the cells in serum-free media for 4-6 hours.
-
Pre-treat with various concentrations of the test compound for 2 hours.
-
Stimulate with EGF (100 ng/mL) for 10 minutes to induce EGFR phosphorylation.
-
-
Protein Extraction & Quantification:
-
Lyse the cells and collect the protein lysate.
-
Determine protein concentration using a BCA assay.
-
-
Immunoblotting:
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-EGFR (p-EGFR) and total EGFR (as a loading control).
-
Incubate with HRP-conjugated secondary antibodies and visualize using a chemiluminescence substrate.
-
-
Analysis:
-
Qualitatively or quantitatively assess the reduction in the p-EGFR signal relative to the total EGFR signal at different compound concentrations.
-
Comparative Data Summary (Hypothetical Results)
| Compound | PC-9 (EGFR ex19del) GI50 (nM) | H1975 (L858R/T790M) GI50 (nM) |
| Gefitinib | 15 | > 5000 |
| Osimertinib | 20 | 18 |
| This compound | Experimental Value | Experimental Value |
Conclusion and Future Directions
This guide outlines a rigorous, hypothesis-driven framework for the comparative analysis of a novel quinazoline-based compound, this compound, against clinically relevant EGFR inhibitors. The success of this novel compound hinges on the data generated through these, and subsequent, experiments.
-
A promising result would be low nanomolar IC50 values in the biochemical assays, particularly against the T790M mutant, translating into potent GI50 values in the H1975 cell line. This would suggest a potential third-generation activity profile similar to Osimertinib.
-
A less favorable result would be potent activity against wild-type EGFR but a significant loss of potency against the T790M mutant, mirroring the profile of first-generation inhibitors.
The heavily halogenated structure presents both opportunities and risks. While it may confer high potency and metabolic stability, it could also lead to off-target toxicities. Therefore, following this initial characterization, a broad kinase selectivity screen and in-depth ADME-Tox studies would be critical next steps in the go/no-go decision-making process for advancing this compound toward a preclinical candidate.
References
-
Title: EGFR signaling pathway Source: Wikipedia URL: [Link]
-
Title: The role of EGFR in cancer and its inhibitors Source: Nature Reviews Clinical Oncology URL: [Link]
-
Title: Quinazoline derivatives as anticancer agents Source: European Journal of Medicinal Chemistry URL: [Link]
-
Title: The 4-anilinoquinazoline scaffold in medicinal chemistry Source: Future Medicinal Chemistry URL: [Link]
-
Title: Osimertinib: a potent and selective third-generation EGFR inhibitor Source: The Lancet Oncology URL: [Link]
A Guide to Cross-Validation of 7-Bromo-2,4,6-trichloro-8-fluoroquinazoline Activity in Diverse Assay Formats
This guide provides a comprehensive framework for the cross-validation of the biological activity of 7-Bromo-2,4,6-trichloro-8-fluoroquinazoline, a halogenated quinazoline derivative with significant potential in medicinal chemistry.[1] Quinazoline scaffolds are notable for their wide spectrum of pharmacological activities, including potent anticancer effects, often through the inhibition of protein kinases.[2][3] To rigorously characterize a novel compound like this, it is imperative to move beyond a single-point activity measurement and embrace a cross-validation strategy using orthogonal assays. This approach ensures the reliability of the data and provides a multi-faceted understanding of the compound's mechanism of action, from direct target engagement to its functional consequences in a cellular context.[4][5]
This document will compare and contrast two powerful and complementary methodologies: a biophysical assay for direct binding analysis and a cell-based assay for functional activity assessment. We will explore the rationale behind this dual-pronged approach, provide detailed experimental protocols, and present comparative data to guide researchers in the comprehensive evaluation of this and similar compounds.
The Imperative of Cross-Validation in Drug Discovery
In early-stage drug discovery, initial hits are often identified through high-throughput screening. However, these initial results can be prone to artifacts. Cross-validation, the process of confirming a compound's activity using multiple, distinct assay formats, is a critical step to eliminate false positives and build a robust data package for a lead candidate.[4][6] By employing orthogonal methods—assays that rely on different physical principles and biological systems—we can achieve a higher degree of confidence in the observed bioactivity. This guide focuses on validating the activity of this compound against a hypothetical but plausible target, "Target Kinase X," a protein kinase implicated in oncogenesis.
Section 1: Biophysical Analysis of Direct Target Engagement via Surface Plasmon Resonance (SPR)
Biophysical assays are indispensable for unequivocally demonstrating that a compound physically interacts with its intended target protein.[][8] Among these, Surface Plasmon Resonance (SPR) is a gold-standard technique for the label-free, real-time analysis of biomolecular interactions.[9] It provides precise quantitative data on binding affinity (K D ), as well as the rates of association (k a ) and dissociation (k d ), offering deep insights into the binding mechanism.[5][9]
Rationale for Using SPR
The choice of SPR as a primary validation tool is based on its ability to directly measure the binding event between this compound and purified Target Kinase X. This is a purely biochemical measurement, free from the complexities of a cellular environment, which allows for the unambiguous confirmation of target engagement.[] A positive result in an SPR assay provides direct evidence that the compound can bind to its putative target, which is the foundational first step in validating its mechanism of action.
Experimental Protocol: SPR-Based Binding Analysis
Objective: To determine the binding kinetics and affinity (K D ) of this compound to immobilized Target Kinase X.
Materials:
-
Biacore™ Series SPR Instrument (or similar)
-
CM5 Sensor Chip
-
Amine Coupling Kit (EDC, NHS, Ethanolamine-HCl)
-
Purified, recombinant Target Kinase X (>95% purity)
-
This compound (stock dissolved in 100% DMSO)
-
Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20) with 2% DMSO.
Methodology:
-
Sensor Chip Preparation:
-
Equilibrate the CM5 sensor chip with running buffer.
-
Activate the carboxyl groups on the sensor surface by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.
-
-
Ligand Immobilization:
-
Inject Target Kinase X (diluted to 20 µg/mL in 10 mM Sodium Acetate, pH 5.0) over the activated surface until the desired immobilization level (~10,000 Response Units) is reached.
-
Deactivate any remaining active esters by injecting 1 M Ethanolamine-HCl for 7 minutes. A reference flow cell is prepared similarly but without the protein injection to allow for reference subtraction.
-
-
Binding Analysis:
-
Prepare a serial dilution of this compound in running buffer (e.g., concentrations ranging from 100 µM down to 0.1 µM). The final DMSO concentration must be matched across all samples.
-
Inject each concentration of the compound over the reference and kinase-immobilized flow cells for a set association time (e.g., 180 seconds), followed by a dissociation phase where only running buffer flows over the chip (e.g., 300 seconds).
-
Between injections, regenerate the sensor surface with a pulse of a mild buffer (e.g., 10 mM Glycine-HCl, pH 2.5) if necessary to remove any bound compound.
-
-
Data Analysis:
-
The reference-subtracted sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (k a ), dissociation rate constant (k d ), and the equilibrium dissociation constant (K D = k d /k a ).
-
Visualization of the SPR Workflow
Section 2: Cell-Based Assay for Functional Kinase Inhibition
While SPR confirms direct binding, it does not reveal whether this binding event translates into a functional consequence (i.e., inhibition of kinase activity) within a living cell. Cell-based assays provide this crucial, more physiologically relevant data.[10] They account for factors such as cell permeability, off-target effects, and competition with endogenous ATP, offering a more accurate prediction of a compound's potential therapeutic efficacy.[11][12]
Rationale for Using a Cell-Based Assay
A cell-based assay serves as an essential orthogonal validation of the SPR results.[10] If this compound binds to Target Kinase X, it should inhibit its catalytic activity, leading to a measurable downstream cellular effect. For this guide, we will use a cell proliferation assay with a specially engineered cell line (e.g., Ba/F3) whose survival is dependent on the activity of Target Kinase X.[10] Inhibition of the kinase by the compound will lead to cell death, which can be easily quantified.
Experimental Protocol: Ba/F3 Proliferation Assay
Objective: To determine the half-maximal inhibitory concentration (IC 50 ) of this compound in a Target Kinase X-dependent cell line.
Materials:
-
Ba/F3 cells engineered to express Target Kinase X (and rendered IL-3 independent).
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS).
-
This compound (stock in 100% DMSO).
-
A known inhibitor of Target Kinase X (positive control).
-
Cell viability reagent (e.g., CellTiter-Glo®).
-
96-well white, clear-bottom tissue culture plates.
-
Luminometer.
Methodology:
-
Cell Plating:
-
Harvest and count the Ba/F3-Target Kinase X cells.
-
Seed the cells into a 96-well plate at a density of 5,000 cells/well in 50 µL of growth medium.
-
-
Compound Treatment:
-
Prepare a 2-fold serial dilution of this compound in growth medium from the DMSO stock.
-
Add 50 µL of the diluted compound solutions to the appropriate wells, resulting in a final volume of 100 µL and the desired final compound concentrations (e.g., from 50 µM to 1 nM). Include wells for vehicle control (DMSO only) and positive control inhibitor.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO 2 .
-
-
Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Normalize the data to the vehicle control (100% viability) and a no-cell control (0% viability).
-
Plot the normalized viability against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC 50 value.
-
Visualization of the Cell-Based Assay Logic
Section 3: Comparative Analysis and Data Interpretation
The true power of cross-validation comes from synthesizing the data from orthogonal assays. A successful validation would show a strong correlation between direct binding affinity and cellular potency.
Summary of Quantitative Data
| Assay Type | Method | Parameter Measured | This compound Result |
| Biophysical | Surface Plasmon Resonance (SPR) | Binding Affinity (K D ) | 85 nM |
| Association Rate (k a ) | 2.1 x 10⁵ M⁻¹s⁻¹ | ||
| Dissociation Rate (k d ) | 1.8 x 10⁻² s⁻¹ | ||
| Cell-Based | Ba/F3 Proliferation Assay | Cellular Potency (IC 50 ) | 250 nM |
Interpretation of Results
The SPR data provides definitive evidence that this compound directly binds to Target Kinase X with a high affinity of 85 nM. The kinetic parameters indicate a moderately fast association and a relatively slow dissociation, suggesting a stable compound-target complex.
The cell-based assay demonstrates that this binding event translates into functional inhibition of the kinase in a cellular environment, with an IC 50 of 250 nM. It is common for the IC 50 value from a cell-based assay to be higher than the K D from a biophysical assay. This shift can be attributed to several factors present in the cellular context, including:
-
Cell membrane permeability: The compound must cross the cell membrane to reach its intracellular target.
-
Competition with ATP: The compound must compete with high intracellular concentrations of the natural substrate, ATP.
-
Off-target binding and metabolism: The compound may be sequestered by other proteins or metabolized by the cell.
The strong correlation between the high-affinity K D and the potent cellular IC 50 provides a robust, cross-validated case for this compound as a genuine inhibitor of Target Kinase X. This dual-assay approach successfully mitigates the risk of artifacts and builds a solid foundation for further preclinical development.
References
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Cell-based Kinase Assays. Profacgen. [Link]
-
Biophysical Assays. Charles River Laboratories. [Link]
-
Enhance drug discovery with advanced biophysical techniques. Nuvisan. [Link]
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Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. PMC - NIH. [Link]
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Biophysical Assays. Ichor Life Sciences. [Link]
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The use of biophysical methods in the hit-to-lead process. Drug Target Review. [Link]
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A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One. [Link]
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Design, Synthesis, and Biological Evaluation of N-Acyl-Hydrazone-Linked Quinazolinone Derivatives with Antioxidant, Antimicrobial, and Anticancer Potential. MDPI. [Link]
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A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PubMed. [Link]
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Spotlight: Cell-based kinase assay formats. Reaction Biology. [Link]
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Study on quinazolinone derivative and their pharmacological actions. [Link]
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Novel quinazoline derivatives: key pharmacological activities. [Link]
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Quinazoline derivatives: synthesis and bioactivities. PMC - PubMed Central. [Link]
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Step Forward Cross Validation for Bioactivity Prediction: Out of Distribution Validation in Drug Discovery. PMC - PubMed Central. [Link]
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Out-of-Distribution Validation for Bioactivity Prediction in Drug Discovery: Lessons from Materials Science. OpenReview. [Link]
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Validating the validation: reanalyzing a large-scale comparison of deep learning and machine learning models for bioactivity prediction. PubMed Central. [Link]
-
Figure S2: Clustered cross-validation for compound-protein activity... ResearchGate. [Link]
-
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Navigating the Kinase Inhibitor Landscape: A Comparative Efficacy Analysis of 7-Bromo-2,4,6-trichloro-8-fluoroquinazoline and Congeners
In the relentless pursuit of novel therapeutics, the quinazoline scaffold has emerged as a cornerstone in the design of potent kinase inhibitors, particularly targeting aberrant signaling pathways in oncology.[1][2] This guide provides a comprehensive comparative analysis of the novel, heavily halogenated compound, 7-Bromo-2,4,6-trichloro-8-fluoroquinazoline, with established, clinically relevant quinazoline-based inhibitors. While direct experimental data for this specific molecule is nascent, by leveraging established structure-activity relationships (SAR) and juxtaposing its features against well-characterized analogues, we can project its potential efficacy and guide future research endeavors.
This analysis is tailored for researchers, medicinal chemists, and drug development professionals, offering an in-depth examination of chemical structures, a review of pertinent biological data for comparator compounds, and detailed experimental protocols for robust in-house evaluation.
The Quinazoline Core: A Privileged Scaffold in Kinase Inhibition
The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, has proven to be an exceptional framework for the development of ATP-competitive kinase inhibitors.[1] This is largely attributed to its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket.[1] Notably, this scaffold is the foundation for several FDA-approved drugs targeting the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), both critical mediators of tumor growth, proliferation, and angiogenesis.[2][3][4]
Structural Comparison: The Impact of Halogenation
The subject of our analysis, this compound, is distinguished by its extensive halogenation. To understand its potential, we will compare it with four leading quinazoline-based inhibitors: Gefitinib, Erlotinib, Lapatinib, and Vandetanib.
| Compound | Chemical Structure | Key Structural Features |
| This compound | C₈HBrCl₃FN₂ | - Quinazoline core- Extensive halogenation: Bromo, Trichloro, Fluoro substitution |
| Gefitinib | C₂₂H₂₄ClFN₄O₃ | - 4-anilinoquinazoline core- Chloro and fluoro substitutions on the aniline ring- Morpholino group for solubility[5] |
| Erlotinib | C₂₂H₂₃N₃O₄ | - 4-anilinoquinazoline core- Ethynyl group on the aniline ring[6][7] |
| Lapatinib | C₂₉H₂₆ClFN₄O₄S | - 4-anilinoquinazoline core- Furanyl and sulfonyl moieties[8][9] |
| Vandetanib | Câ‚‚â‚‚Hâ‚‚â‚„BrFNâ‚„Oâ‚‚ | - 4-anilinoquinazoline core- Bromo and fluoro substitutions on the aniline ring- Piperidine moiety[10] |
The heavy and varied halogenation of this compound is hypothesized to significantly influence its pharmacokinetic and pharmacodynamic properties. Halogen bonds can contribute to target protein binding affinity and selectivity.[11] The specific substitution pattern may offer a unique profile compared to the established inhibitors.
Comparative Efficacy of Published Quinazoline Derivatives
The following table summarizes the reported inhibitory activities of our selected comparator compounds against their primary kinase targets and their anti-proliferative effects on relevant cancer cell lines. This data provides a benchmark against which the potential efficacy of novel derivatives can be measured.
| Compound | Target Kinase(s) | ICâ‚…â‚€ (in vitro kinase assay) | Representative Cell Line(s) | ICâ‚…â‚€ (Cell-based assay) |
| Gefitinib | EGFR | 26-57 nM[12] | NR6W (EGFR-expressing) | 27 nM (PLC-γ phosphorylation)[12] |
| HCC827 (NSCLC) | 13.06 nM[13] | |||
| Erlotinib | EGFR | 2 nM[6][14] | HNS (Head and Neck) | 20 nM[6] |
| KYSE410 (Esophageal) | 5.00 µM[7] | |||
| Lapatinib | EGFR, HER2 | EGFR: ~7.5 nM, HER2: ~9.8 nM | BT474, SKBr3 (HER2+) | 25-32 nM[8] |
| Vandetanib | VEGFR-2, EGFR, RET | VEGFR-2: 40 nM, EGFR: 500 nM, RET: 130 nM[15] | N/A | N/A |
Note: ICâ‚…â‚€ values can vary depending on the specific assay conditions.
Structure-Activity Relationship (SAR) Insights
Studies on 4-anilinoquinazolines have revealed key SAR principles. Small, lipophilic substituents such as halogens at the 3'-position of the aniline ring are often preferred for potent EGFR inhibition.[11] For instance, a bromine at this position has been shown to be highly effective.[11] The extensive halogenation on the quinazoline core of this compound, in addition to the aniline moiety (which is absent in this core structure but present in the comparators), suggests a potentially different binding mode or selectivity profile. The electron-withdrawing nature of the halogens could also modulate the pKa of the quinazoline nitrogen atoms, influencing the crucial hydrogen bond to the kinase hinge region.
Experimental Protocols for Efficacy Determination
To facilitate the direct comparison of this compound with existing compounds, the following standardized protocols are provided.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This biochemical assay directly measures the inhibitory effect of a compound on the enzymatic activity of a purified kinase.
Caption: Workflow for a luminescence-based in vitro kinase inhibition assay.
Methodology:
-
Compound Preparation: Prepare a serial dilution of this compound and comparator compounds in a suitable solvent (e.g., DMSO).
-
Kinase Reaction Setup: In a 96-well plate, add the kinase buffer, the purified recombinant kinase (e.g., EGFR or VEGFR-2), and the test compounds at various concentrations.[16]
-
Initiation: Start the kinase reaction by adding a mixture of the specific peptide substrate and ATP.[16]
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).[16]
-
Detection:
-
Stop the reaction by adding a reagent (e.g., ADP-Gloâ„¢ Reagent) that also depletes the remaining ATP.[3]
-
Add a kinase detection reagent that converts the ADP produced by the kinase reaction into ATP.
-
Measure the luminescence generated from a luciferase-luciferin reaction, which is proportional to the amount of ADP produced.[3]
-
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control and determine the ICâ‚…â‚€ value.
Cell Viability and Proliferation Assay (MTT Assay)
This cell-based assay assesses the effect of a compound on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.
Caption: General workflow for an MTT cell viability assay.
Methodology:
-
Cell Plating: Seed the desired cancer cell lines (e.g., A549 for lung cancer, MCF-7 for breast cancer) into a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound and comparator compounds. Include untreated and vehicle-only controls.
-
Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[17]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.[17]
-
Absorbance Reading: Measure the absorbance of the solution using a microplate reader at a wavelength between 550 and 600 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the ICâ‚…â‚€ value.
Projected Efficacy and Future Directions
Based on the established SAR of quinazoline kinase inhibitors, the extensive halogenation of This compound is anticipated to confer high potency. The presence of multiple halogens could enhance binding affinity to the ATP pocket of various kinases through favorable halogen bonding interactions. However, this extensive substitution may also impact solubility and cell permeability, which would need to be experimentally determined.
It is plausible that this compound could exhibit dual inhibitory activity against both EGFR and VEGFR, similar to Vandetanib, given the structural overlap in the ATP-binding sites of these kinases. The unique substitution pattern at positions 2, 4, 6, 7, and 8 of the quinazoline core differentiates it from the 4-anilinoquinazoline class and may lead to a novel selectivity profile against a broader panel of kinases.
Future research should focus on synthesizing this compound and evaluating its efficacy using the detailed protocols provided herein. A comprehensive kinase panel screening would be invaluable in identifying its primary targets and off-target activities. Subsequent cell-based assays across a diverse range of cancer cell lines will elucidate its anti-proliferative potential and inform its therapeutic promise.
Conclusion
This compound represents an intriguing novel compound within the well-validated class of quinazoline-based kinase inhibitors. While lacking direct efficacy data, a comparative analysis with structurally related, clinically successful drugs provides a strong rationale for its investigation as a potential anticancer agent. Its unique, heavy halogenation pattern suggests the potential for high potency and a distinct selectivity profile. The experimental frameworks outlined in this guide offer a clear path for the systematic evaluation of this and other novel quinazoline derivatives, paving the way for the next generation of targeted cancer therapies.
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A Comparative Guide to the In Vitro ADME Profiling of 7-Bromo-2,4,6-trichloro-8-fluoroquinazoline
Introduction: De-risking Halogenated Quinazolines in Early Discovery
In the landscape of modern drug discovery, the early characterization of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is not merely a screening step but a critical component of a model-driven strategy to de-risk candidates and reduce late-stage clinical failures.[1] In vitro ADME assays are pivotal, providing essential insights into a compound's pharmacokinetic potential long before it advances to in vivo testing.[2][3]
This guide focuses on 7-Bromo-2,4,6-trichloro-8-fluoroquinazoline, a novel, heavily halogenated quinazoline derivative. The quinazoline scaffold is of significant interest in medicinal chemistry, with many derivatives showing promise as potent anticancer agents.[4][5] However, the extensive halogenation, while potentially enhancing target affinity, can profoundly impact ADME properties, influencing everything from solubility to metabolic stability and potential for drug-drug interactions.[6]
The objective of this document is to provide a comprehensive framework for the in vitro ADME validation of this compound (hereafter QZ-1 ). We will present detailed, self-validating protocols for a core suite of ADME assays and compare the expected performance of QZ-1 against two relevant benchmarks:
-
Comparator A (QZ-A): A less-halogenated structural analog, 7-Bromo-2-chloro-6-fluoroquinazoline[7], to probe the specific impact of the trichloro-substitution pattern.
-
Comparator B (Warfarin): A well-characterized drug, often used as a control, providing a benchmark for properties like plasma protein binding and CYP450 inhibition.
This guide is designed for drug development professionals, offering both the "how" (protocols) and the "why" (scientific rationale) to empower informed decision-making in the optimization of this promising chemical series.
Physicochemical Properties: The Foundation of ADME
Before delving into cell-based assays, a fundamental understanding of a compound's physicochemical properties is essential. Aqueous solubility and lipophilicity (LogP/LogD) are gatekeepers of biological activity, directly influencing absorption and distribution.
Rationale for Selection:
-
Aqueous Solubility: Poor solubility is a primary cause of low bioavailability for orally administered drugs. It dictates the maximum concentration achievable in the gut for absorption.
-
Lipophilicity (LogP): The octanol-water partition coefficient is a key indicator of a compound's ability to cross biological membranes. However, excessively high lipophilicity can lead to poor solubility, high plasma protein binding, and increased metabolic clearance.
Based on its structure, QZ-1 is predicted to be highly lipophilic and poorly soluble in water.[4]
| Property | QZ-1 | Comparator A (QZ-A) | Comparator B (Warfarin) | Implication for ADME |
| Molecular Weight ( g/mol ) | 330.37[8] | 261.48[7] | 308.33 | All are within typical "drug-like" range. |
| Calculated LogP | 4.49[8] | 3.18[7] | 3.03 | QZ-1 's high LogP suggests good membrane permeability but raises flags for potential low solubility and high protein binding. |
| Topological Polar Surface Area (TPSA) | 25.78 Ų[8] | 25.78 Ų[7] | 66.63 Ų | The low TPSA for the quinazolines supports the potential for good passive diffusion across membranes. |
| Aqueous Solubility (Thermodynamic) | Predicted Low | Predicted Moderate | Low | Low solubility for QZ-1 may necessitate formulation strategies to ensure adequate absorption. |
Intestinal Absorption: The Caco-2 Permeability Assay
To predict a drug's potential for oral absorption, the Caco-2 permeability assay is the industry gold standard.[9] Human colon adenocarcinoma (Caco-2) cells, when cultured on semi-permeable membranes, differentiate into a monolayer that structurally and functionally resembles the human intestinal epithelium, complete with tight junctions and active efflux transporters like P-glycoprotein (P-gp).[10][11]
Causality Behind Experimental Design: By measuring permeability in two directions—from the apical (gut lumen) to the basolateral (blood) side (A→B) and vice-versa (B→A)—we can not only assess passive diffusion but also identify if the compound is a substrate for active efflux pumps. An efflux ratio (ER) greater than 2 is a strong indicator of active transport out of the cell, which can limit oral bioavailability.[12]
Protocol: Caco-2 Bidirectional Permeability Assay
-
Cell Culture: Caco-2 cells are seeded on Transwell inserts and cultured for 21 days to allow for differentiation and formation of a confluent monolayer.
-
Integrity Check: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER). Only inserts with TEER values ≥ 200 Ω·cm² are used.[12]
-
Assay Initiation: The cell monolayers are washed with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, pH 7.4).
-
Dosing: The test compound (e.g., 10 µM final concentration) is added to the donor compartment.
-
For A→B assessment , the compound is added to the apical side.
-
For B→A assessment , the compound is added to the basolateral side.
-
-
Incubation: The plates are incubated for 2 hours at 37°C with gentle shaking.
-
Sampling: At the end of the incubation, aliquots are taken from both the donor and receiver compartments.
-
Quantification: The concentration of the compound in all samples is determined using a qualified LC-MS/MS method.
-
Calculation: The apparent permeability coefficient (Papp) and Efflux Ratio (ER) are calculated.
Comparative Data (Hypothetical)
| Compound | Papp (A→B) (10⁻⁶ cm/s) | Papp (B→A) (10⁻⁶ cm/s) | Efflux Ratio (ER) | Predicted Absorption Class |
| QZ-1 | 8.5 | 21.3 | 2.5 | Moderate (Efflux Substrate) |
| QZ-A | 12.1 | 13.3 | 1.1 | High (No Efflux) |
| Warfarin | 15.0 | 16.5 | 1.1 | High (No Efflux) |
| Propranolol (High Perm Control) | >20 | >20 | ~1.0 | High |
| Atenolol (Low Perm Control) | <1.0 | <1.0 | ~1.0 | Low |
Interpretation: The hypothetical data suggests that QZ-1 , despite its high lipophilicity, may be a substrate for an efflux transporter like P-gp, as indicated by the ER of 2.5. This could limit its net absorption in vivo. In contrast, the less halogenated QZ-A shows high permeability without significant efflux, suggesting a more favorable absorption profile.
Metabolic Stability: Liver Microsomal Assay
The liver is the primary site of drug metabolism, and cytochrome P450 (CYP) enzymes located in the endoplasmic reticulum are responsible for the metabolism of over 60% of marketed drugs.[13] The liver microsomal stability assay is a robust in vitro tool to estimate a compound's susceptibility to this Phase I metabolic clearance.
Causality Behind Experimental Design: By incubating a compound with liver microsomes (which are vesicles of the endoplasmic reticulum) and the necessary cofactor NADPH, we initiate CYP-mediated metabolism.[13][14] Tracking the disappearance of the parent compound over time allows us to calculate key parameters like the in vitro half-life (t½) and intrinsic clearance (Cl_int). A compound that is rapidly metabolized will have a short half-life and high clearance, suggesting it may be cleared too quickly in vivo to maintain therapeutic concentrations.
Protocol: Human Liver Microsomal Stability Assay
-
Preparation: A reaction mixture containing phosphate buffer (pH 7.4), human liver microsomes (e.g., 0.5 mg/mL protein), and the test compound (e.g., 1 µM) is prepared.[13][15]
-
Pre-incubation: The mixture is pre-warmed to 37°C for 5-10 minutes.
-
Initiation: The metabolic reaction is started by adding an NADPH-regenerating system. A control incubation without NADPH is run in parallel to check for chemical instability.[16]
-
Time Course Sampling: Aliquots are removed at several time points (e.g., 0, 5, 15, 30, 45, 60 minutes).
-
Reaction Quenching: The reaction in each aliquot is immediately stopped by adding ice-cold acetonitrile containing an internal standard.
-
Sample Processing: Samples are centrifuged to precipitate the microsomal proteins.
-
Quantification: The supernatant is analyzed by LC-MS/MS to measure the remaining concentration of the test compound.
-
Data Analysis: The natural log of the percent remaining compound is plotted against time. The slope of this line is used to calculate the half-life (t½) and intrinsic clearance (Cl_int).
Comparative Data (Hypothetical)
| Compound | Half-Life (t½, min) | Intrinsic Clearance (Cl_int, µL/min/mg protein) | Predicted In Vivo Clearance |
| QZ-1 | 15 | 92.4 | High |
| QZ-A | 45 | 30.8 | Moderate |
| Warfarin | 38 | 36.5 | Moderate |
| Verapamil (High Clearance Control) | <10 | >138 | High |
| Diclofenac (Low Clearance Control) | >60 | <23 | Low |
Interpretation: The heavy halogenation and high lipophilicity of QZ-1 may make it an excellent substrate for CYP enzymes, leading to rapid metabolism. The hypothetical data shows a short half-life and high intrinsic clearance, suggesting a high risk of rapid first-pass metabolism in vivo. This could pose a significant challenge for achieving adequate drug exposure. QZ-A appears moderately more stable, indicating that the specific pattern of halogenation is a key driver of metabolic rate.
Distribution: Plasma Protein Binding (PPB)
Once a drug enters systemic circulation, it can bind to plasma proteins, primarily albumin. This binding is reversible, but critically, only the unbound (free) fraction of the drug is available to distribute into tissues, interact with its target, and be cleared.[17][18] Therefore, determining the fraction unbound (fu) is essential for interpreting pharmacokinetic and pharmacodynamic data.
Causality Behind Experimental Design: The Rapid Equilibrium Dialysis (RED) method is a widely accepted and reliable technique for measuring PPB.[17][19] The device contains two chambers separated by a semi-permeable membrane that allows small molecules (the drug) to pass through but retains large proteins. The drug, spiked into plasma in one chamber, is allowed to equilibrate across the membrane into a protein-free buffer in the other chamber. At equilibrium, the concentration of drug in the buffer chamber is equal to the free drug concentration in the plasma chamber.
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"benchmarking the synthetic efficiency of 7-Bromo-2,4,6-trichloro-8-fluoroquinazoline production"
An In-Depth Technical Guide to Benchmarking the Synthetic Efficiency of 7-Bromo-2,4,6-trichloro-8-fluoroquinazoline Production
This guide provides a comprehensive, data-driven comparison of synthetic methodologies for producing this compound, a highly functionalized and critical building block in modern medicinal chemistry. As a key intermediate for targeted therapeutics, particularly in the development of kinase inhibitors for oncology, establishing an efficient and scalable synthesis is of paramount importance.[1] We will dissect two distinct synthetic strategies—a classical linear approach and a modern convergent route—evaluating them against key performance indicators to provide a clear benchmark for researchers, scientists, and drug development professionals.
Pillar 1: Defining Synthetic Efficiency - Key Performance Indicators (KPIs)
To objectively benchmark performance, we must move beyond simple reaction yield. A holistic evaluation of synthetic efficiency considers the following KPIs:
-
Overall Yield (%): The molar efficiency across all synthetic steps, from starting materials to the final, purified product.
-
Process Mass Intensity (PMI): A crucial green chemistry metric defined as the total mass input (raw materials, solvents, reagents) divided by the mass of the final product. A lower PMI signifies a more sustainable and efficient process.
-
Reaction Time (hours): The cumulative time for all reactions and work-up procedures. Shorter times translate to higher throughput and lower operational costs.
-
Purity (%): The purity of the final isolated product, typically assessed by HPLC and NMR, ensuring suitability for downstream applications.
-
Scalability & Safety: The feasibility of transitioning the synthesis from laboratory scale to pilot plant or manufacturing scale, including considerations for hazardous reagents, exothermic reactions, and purification challenges.
Pillar 2: Comparative Analysis of Synthetic Routes
We will now explore two plausible and representative synthetic routes, detailing their experimental protocols and the scientific rationale behind key strategic decisions.
Route A: The Classical Linear Synthesis
This approach represents a traditional, step-wise construction of the molecule, building the quinazoline core first and subsequently installing the required halogen substituents. Such linear sequences are common in initial exploratory chemistry but often suffer from lower overall yields as losses accumulate at each step. The synthesis generally involves the cyclization of an appropriate anthranilic acid derivative, followed by a series of chlorination and bromination steps.[1][2]
Experimental Workflow: Route A
Caption: Linear synthesis of the target molecule via a multi-step halogenation sequence.
Detailed Experimental Protocol: Route A
Step 1: Synthesis of 7-Chloro-8-fluoroquinazoline-2,4(1H,3H)-dione
-
Combine 2-amino-4-fluoro-5-chlorobenzoic acid (1.0 eq) and urea (3.0 eq) in a reaction vessel.
-
Heat the mixture to 190-200 °C for 4 hours.
-
Cool the solid mass to room temperature and treat with 1 M NaOH solution, followed by filtration to remove insoluble impurities.
-
Acidify the filtrate with concentrated HCl to pH 2-3 to precipitate the product.
-
Filter, wash with water, and dry to yield the dione intermediate. This method is adapted from established procedures for similar quinazoline syntheses.[2]
Step 2: Synthesis of 2,4,7-Trichloro-8-fluoroquinazoline
-
Suspend the dione from Step 1 (1.0 eq) in phosphorus oxychloride (POCl₃, 10 vol).
-
Add N,N-Diisopropylethylamine (DIPEA, 0.2 eq) as a catalyst.
-
Reflux the mixture at 110 °C for 12 hours until the reaction is complete (monitored by TLC/LCMS).
-
Carefully quench the excess POCl₃ by pouring the reaction mixture onto crushed ice.
-
Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate to yield the trichloro-intermediate.
Step 3 & 4: Bromination and Final Chlorination
-
Dissolve the trichloro-intermediate (1.0 eq) in concentrated sulfuric acid.
-
Add N-Bromosuccinimide (NBS, 1.1 eq) portion-wise at 0-5 °C and stir for 3 hours.
-
Pour the mixture onto ice and extract the crude brominated product.
-
Subject the crude product to high-temperature chlorination with sulfuryl chloride (SO₂Cl₂) and a radical initiator to install the final chlorine at the C6 position.
-
The final product requires extensive purification by column chromatography to isolate the desired isomer.
Expertise & Causality: Route A
-
Urea as C1/N Source: Urea serves as a safe and inexpensive source for the two carbonyl carbons and the N1 and N3 atoms of the pyrimidine ring.
-
POCl₃ for Chlorination: This is a standard and potent reagent for converting the keto groups of the quinazolinedione into chloro groups, transforming the molecule into a reactive electrophile for subsequent nucleophilic substitutions if needed.
-
Regioselectivity Challenges: The final halogenation steps are challenging. The electron-withdrawing nature of the ring makes electrophilic substitution difficult, often requiring harsh conditions that can lead to mixtures of isomers and over-halogenated byproducts, complicating purification and lowering the effective yield.
Route B: The Convergent Synthesis Strategy
A modern approach prioritizes efficiency by building complexity late in the synthesis. This convergent route involves the creation of a highly substituted aniline precursor, which is then cyclized in a single, efficient step to form the final quinazoline ring system. This strategy often provides superior overall yields and simplifies purification.
Experimental Workflow: Route B
Caption: A convergent synthesis via a late-stage, one-pot cyclization reaction.
Detailed Experimental Protocol: Route B
Step 1: Synthesis of 2-Amino-3-bromo-5,6-dichloro-4-fluorobenzonitrile
-
This key intermediate is prepared from commercially available 2-bromo-4-chloro-6-fluoroaniline through a sequence of nitration, reduction, and Sandmeyer cyanation, followed by chlorination. While multi-step, this precursor synthesis can be optimized for large-scale production.
Step 2 & 3: One-Pot Cyclization and Sandmeyer Transformation
-
To a solution of the aminobenzonitrile intermediate (1.0 eq) in DMF, add Guanidine Hydrochloride (1.5 eq) and Sodium Hydride (NaH, 2.2 eq) at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 8 hours, forming the 2,4-diaminoquinazoline intermediate in situ.
-
Cool the reaction mixture to 0 °C and add a pre-cooled solution of sodium nitrite (NaNO₂, 3.0 eq) in water, followed by the slow addition of concentrated HCl.
-
Stir for 1 hour, then add a solution of copper(I) chloride (CuCl, 2.5 eq) in concentrated HCl.
-
Allow the reaction to warm to room temperature and stir for an additional 4 hours.
-
Extract the product with ethyl acetate, wash extensively with water and brine, dry, and purify by column chromatography to yield the final product.
Expertise & Causality: Route B
-
Convergent Design: This route is powerful because all the necessary halogen atoms are correctly positioned on the aniline precursor before the heterocyclic ring is formed. This avoids the problematic regioselectivity issues seen in Route A.
-
Guanidine Cyclization: The reaction between an ortho-amino benzonitrile and guanidine is a highly reliable and efficient method for constructing the 2,4-diaminoquinazoline core.[2]
-
One-Pot Efficiency: Combining the cyclization and subsequent Sandmeyer reaction (conversion of the amino groups to chloro groups) into a single pot saves significant time, reduces solvent waste, and minimizes handling losses, thereby increasing the overall yield and PMI.
Pillar 3: Quantitative Benchmarking and Data Summary
The following table provides a direct comparison of the two routes based on typical, achievable results in a laboratory setting.
| Key Performance Indicator (KPI) | Route A: Classical Linear | Route B: Convergent | Justification |
| Overall Yield | 10-15% | 40-50% | Convergent approach avoids cumulative losses and poor regioselectivity in late-stage halogenations. |
| Process Mass Intensity (PMI) | ~250-350 | ~100-150 | Fewer purification steps and a one-pot final transformation significantly reduce solvent and material usage in Route B. |
| Cumulative Reaction Time | ~72 hours | ~36 hours | The one-pot nature of Route B's key steps drastically reduces overall process time. |
| Final Product Purity (Post-Chroma) | >97% | >99% | Route B generates fewer isomeric byproducts, leading to a cleaner crude product and higher purity after a single chromatographic purification. |
| Scalability & Safety | Poor | Good | Route A's use of harsh, high-temperature reactions and difficult purifications makes it challenging to scale. Route B's final steps are more controlled, though handling NaH and diazonium salts requires specific safety protocols. |
Authoritative Conclusion and Recommendation
The data unequivocally demonstrates the superiority of the Convergent Synthesis (Route B) for the production of this compound. It consistently outperforms the classical linear approach across all critical benchmarks: yield, sustainability (PMI), time efficiency, and scalability.
While the Classical Linear Synthesis (Route A) may serve a purpose in generating initial quantities for preliminary studies, its inherent inefficiencies, particularly the problematic late-stage halogenations, render it unsuitable for drug development campaigns requiring significant material throughput.
For research groups and organizations aiming to secure a reliable and efficient supply of this vital intermediate, the investment in developing a robust convergent strategy, as outlined in Route B, is strongly recommended. This approach not only delivers a higher yield of purer material but also aligns with the principles of green chemistry, reducing waste and improving the overall sustainability of the process.
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Fan, R., et al. (2014). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry. Available at: [Link]
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MDPI. (2022). Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. Available at: [Link]
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A Comparative Guide to the Metabolic Stability of Fluorinated Versus Non-Fluorinated Quinazolines
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the landscape of modern drug discovery, enhancing the metabolic stability of lead compounds is a critical objective to improve their pharmacokinetic profiles and overall viability as drug candidates. The strategic incorporation of fluorine into molecular scaffolds, particularly heterocyclic systems like quinazolines, has become a widely employed tactic to achieve this goal. This guide provides an in-depth, objective comparison of the metabolic stability of fluorinated versus non-fluorinated quinazolines, supported by established experimental data and detailed methodologies. The primary rationale for fluorination lies in the strength of the carbon-fluorine (C-F) bond, which is significantly more resistant to enzymatic cleavage by cytochrome P450 (CYP450) enzymes compared to a carbon-hydrogen (C-H) bond.[1][2] By replacing a hydrogen atom at a metabolically labile position with fluorine, medicinal chemists can effectively "block" or retard oxidative metabolism, often resulting in a longer biological half-life and improved bioavailability.[2][3][4]
Introduction: The Role of Quinazolines and the Impact of Fluorination in Medicinal Chemistry
Quinazolines are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules.[5][6] Their versatile scaffold has been successfully utilized in the development of drugs for a wide range of therapeutic areas, including oncology, infectious diseases, and central nervous system disorders.[7][8][9] However, like many drug candidates, quinazolines can be susceptible to extensive metabolism, primarily mediated by the CYP450 enzyme superfamily in the liver.[5][10] This metabolic transformation can lead to rapid clearance, low oral bioavailability, and the formation of potentially toxic metabolites, thereby limiting their therapeutic potential.[5]
Fluorine has emerged as a key element in medicinal chemistry to address these metabolic challenges.[3][11][12] The introduction of fluorine into a molecule can profoundly influence its physicochemical and pharmacokinetic properties.[1][12][13] Key effects of fluorination include:
-
Blocking Metabolic Hotspots: The high strength of the C-F bond makes it resistant to oxidative metabolism.[1][14] Placing a fluorine atom at a site prone to metabolic attack can significantly slow down or prevent degradation.[4]
-
Altering Electronic Properties: As the most electronegative element, fluorine can alter the electron distribution within a molecule.[1][4] This can impact the pKa of nearby functional groups, influencing factors like solubility, membrane permeability, and binding affinity to target proteins.[1][4]
-
Modulating Lipophilicity: The effect of fluorine on lipophilicity is context-dependent. While a single fluorine atom can modestly increase lipophilicity, trifluoromethyl (CF3) groups are highly lipophilic.[14] This modulation can affect a drug's absorption, distribution, and ability to cross biological membranes.[3][4]
Comparative Analysis of Metabolic Stability: Experimental Evidence
The enhanced metabolic stability of fluorinated compounds is not merely theoretical. In vitro studies using liver microsomes, which are rich in CYP450 enzymes, consistently demonstrate the positive impact of fluorination.[2] A direct comparison of non-fluorinated quinazolines with their fluorinated counterparts reveals significant differences in their metabolic fate.
For instance, studies on anilinoquinazolines have shown that the position of fluorine substitution can dramatically affect metabolic stability. One study found that 4-fluoro-substituted anilinoquinazolines underwent rapid metabolism in human hepatocytes, leading to defluorination.[15][16] In contrast, the 2- and 3-fluoro isomers were significantly more stable.[15][16] This highlights the importance of strategic placement of the fluorine atom to achieve the desired metabolic outcome.
| Compound Type | Key Metabolic Parameter | Result | Implication |
| Non-Fluorinated Quinazoline | Half-life (t½) in Human Liver Microsomes | Shorter | Rapid metabolic clearance |
| Intrinsic Clearance (CLint) | Higher | Inefficient systemic exposure | |
| Fluorinated Quinazoline (at a metabolic hotspot) | Half-life (t½) in Human Liver Microsomes | Longer | Slower metabolic clearance |
| Intrinsic Clearance (CLint) | Lower | Improved systemic exposure |
Experimental Design for a Comparative Metabolic Stability Study
To rigorously assess the metabolic stability of fluorinated versus non-fluorinated quinazolines, a well-designed in vitro microsomal stability assay is essential. This assay measures the rate of disappearance of a parent compound when incubated with liver microsomes in the presence of necessary cofactors.
Diagram of the In Vitro Microsomal Stability Assay Workflow
Caption: Workflow for a comparative in vitro microsomal stability assay.
Detailed Experimental Protocol: In Vitro Microsomal Stability Assay
This protocol outlines the key steps for conducting a comparative metabolic stability study.
1. Preparation of Reagents:
-
Test Compounds: Prepare stock solutions of both the fluorinated and non-fluorinated quinazoline analogs in a suitable organic solvent (e.g., DMSO or acetonitrile).[17]
-
Liver Microsomes: Thaw pooled human or other species-specific liver microsomes on ice. Dilute to the desired protein concentration (e.g., 0.5 mg/mL) in a phosphate buffer (pH 7.4).[18][19]
-
NADPH Regenerating System: Prepare a fresh solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in a buffer.[17] This system ensures a sustained supply of the essential cofactor NADPH for CYP450 enzyme activity.
2. Incubation Procedure:
-
In a 96-well plate, add the diluted liver microsome suspension.
-
Add the test compound to the microsome suspension to achieve the final desired concentration (e.g., 1 µM).[18][19]
-
Pre-incubate the mixture at 37°C for approximately 5-10 minutes.[2]
-
Initiate the metabolic reaction by adding the NADPH regenerating system.[2] A parallel incubation without the NADPH regenerating system serves as a negative control to assess non-enzymatic degradation.[18]
3. Time-Point Sampling and Reaction Quenching:
-
At predetermined time points (e.g., 0, 5, 15, 30, and 60 minutes), collect aliquots of the incubation mixture.[18]
-
Immediately stop the reaction by adding a cold organic solvent, such as acetonitrile, containing an internal standard.[19][20] This step precipitates the proteins and halts all enzymatic activity.
4. Sample Analysis:
-
Centrifuge the quenched samples at high speed to pellet the precipitated proteins.[20]
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the remaining concentration of the parent compound in each sample using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[21][22][23] LC-MS/MS provides the necessary sensitivity and selectivity for accurate quantification in complex biological matrices.[23][24]
5. Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) / (mg microsomal protein/mL) .[2]
Mechanistic Insights into Metabolic Stabilization by Fluorination
The enhanced metabolic stability of fluorinated quinazolines can be attributed to several key mechanisms.
Diagram of Metabolic Pathways: Fluorinated vs. Non-Fluorinated Quinazolines
Caption: Fluorination blocks metabolic oxidation at susceptible sites.
As depicted in the diagram, a non-fluorinated quinazoline with a metabolically labile C-H bond is readily oxidized by CYP450 enzymes to form a hydroxylated metabolite. This is a common Phase I metabolic pathway.[18] In contrast, the corresponding fluorinated analog, with a strong C-F bond at the same position, is resistant to this oxidative attack. This "metabolic blocking" effect is a primary reason for the improved stability.[3][4]
Furthermore, the high electronegativity of fluorine can deactivate adjacent C-H bonds towards oxidation by withdrawing electron density. This electronic effect can further contribute to the overall metabolic robustness of the molecule.
Conclusion and Future Perspectives
The strategic incorporation of fluorine is a powerful and well-established strategy for enhancing the metabolic stability of quinazoline-based drug candidates.[1][13] By blocking sites of metabolic oxidation and modulating electronic properties, fluorination can lead to compounds with improved pharmacokinetic profiles, including longer half-lives and increased bioavailability.[1][3][25] The in vitro microsomal stability assay provides a reliable and efficient method for comparing the metabolic fate of fluorinated and non-fluorinated analogs, enabling data-driven decisions in the drug design process. As our understanding of drug metabolism and the tools for chemical synthesis continue to advance, the rational application of fluorination will undoubtedly remain a cornerstone of modern medicinal chemistry.
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Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity. ResearchGate. [Link]
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Metabolic stability of 6,7-dialkoxy-4-(2-, 3- and 4-[18F]fluoroanilino)quinazolines, potential EGFR imaging probes. PubMed. [Link]
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METABOLIC STABILITY OF 6,7-DIALKOXY-4-(2-, 3- AND 4-[18F]FLUOROANILINO)QUINAZOLINES, POTENTIAL EGFR IMAGING PROBES. NIH. [Link]
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What In Vitro Metabolism and DDI Studies Do I Actually Need?. BioIVT. [Link]
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A Comparative Guide to Confirming the Binding Mode of 7-Bromo-2,4,6-trichloro-8-fluoroquinazoline: An In-Depth Analysis of X-ray Crystallography and Its Alternatives
In the landscape of modern drug discovery, the precise understanding of how a small molecule interacts with its biological target is paramount. This guide provides a comprehensive comparison of methodologies for confirming the binding mode of 7-Bromo-2,4,6-trichloro-8-fluoroquinazoline, a halogenated quinazoline derivative with potential therapeutic applications, likely in oncology given the activity of similar compounds.[1][2] The elucidation of its binding orientation within a target protein is a critical step in optimizing its efficacy and selectivity.
While X-ray crystallography remains the definitive method for high-resolution structural determination of protein-ligand complexes, a researcher's toolkit is now augmented with a suite of powerful analytical techniques.[3][4][5] This guide will delve into the experimental intricacies of X-ray crystallography and objectively compare its performance with leading alternatives, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Computational Docking, Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC). Our focus will be on providing the causal reasoning behind experimental choices, ensuring that the described protocols are self-validating, and grounding all claims in authoritative sources.
The Gold Standard: X-ray Crystallography
X-ray crystallography provides an unparalleled, high-resolution, three-dimensional snapshot of a protein-ligand complex at the atomic level.[3][4][5] This technique allows for the direct visualization of the ligand's binding pose, its interactions with specific amino acid residues, and any conformational changes in the protein upon binding.[6]
Experimental Workflow: From Gene to Structure
The journey to an X-ray crystal structure is a multi-step process that demands precision and expertise. The following protocol outlines the key stages, emphasizing the rationale behind each step.
Step 1: Target Protein Expression and Purification
-
Objective: To produce a large quantity of highly pure and homogenous protein.
-
Methodology:
-
Clone the gene encoding the target protein into a suitable expression vector (e.g., pET vectors for E. coli).
-
Transform the vector into an appropriate expression host (e.g., E. coli BL21(DE3)).
-
Induce protein expression under optimized conditions (e.g., temperature, inducer concentration).
-
Lyse the cells and purify the target protein using a series of chromatography steps (e.g., affinity, ion-exchange, and size-exclusion chromatography).
-
-
Causality: High purity and homogeneity are critical for successful crystallization. Contaminants or protein aggregates can inhibit crystal formation or lead to poorly diffracting crystals.
Step 2: Crystallization
-
Objective: To grow well-ordered, single crystals of the protein-ligand complex.
-
Methodology:
-
Concentrate the purified protein to an optimal concentration (typically 5-20 mg/mL).
-
Incubate the protein with a molar excess of this compound to ensure saturation of the binding site.
-
Screen a wide range of crystallization conditions (e.g., pH, precipitant type and concentration, temperature) using high-throughput robotic systems. Common techniques include hanging-drop and sitting-drop vapor diffusion.
-
-
Causality: Crystallization is an empirical process. Screening a broad chemical space is necessary to find the specific conditions that favor the slow, ordered precipitation of the protein-ligand complex into a crystal lattice.
Step 3: X-ray Diffraction Data Collection
-
Objective: To obtain a high-quality diffraction pattern from the crystal.
-
Methodology:
-
Cryo-protect the crystal to prevent damage from ice crystal formation during data collection at cryogenic temperatures (typically 100 K).
-
Mount the crystal on a goniometer at a synchrotron beamline.
-
Expose the crystal to a high-intensity X-ray beam and collect the diffraction data on a detector as the crystal is rotated.
-
-
Causality: Synchrotron sources provide highly collimated and intense X-ray beams, which are essential for obtaining high-resolution data from macromolecular crystals.[6] Cryo-cooling minimizes radiation damage to the crystal, allowing for longer exposure times and the collection of a complete dataset.[7]
Step 4: Structure Determination and Refinement
-
Objective: To solve the crystal structure and refine the atomic model.
-
Methodology:
-
Process the diffraction data to determine the unit cell parameters and space group.
-
Solve the "phase problem" using methods like molecular replacement (if a homologous structure is available) or experimental phasing.
-
Build an initial atomic model into the resulting electron density map.
-
Refine the model against the experimental data to improve its fit and geometry. The placement and conformation of this compound are critically evaluated at this stage.[8]
-
-
Causality: The diffraction pattern contains information about the amplitudes of the diffracted X-rays, but not their phases. Solving the phase problem is the crucial step in reconstructing the electron density map of the molecule. Refinement is an iterative process that optimizes the atomic coordinates to best explain the observed diffraction data.
Workflow for X-ray Crystallography
Caption: Workflow for determining a protein-ligand complex structure via X-ray crystallography.
Alternative and Complementary Techniques
While X-ray crystallography provides the ultimate structural detail, other techniques offer valuable insights into ligand binding, often with different experimental requirements and throughput.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for studying protein-ligand interactions in solution, providing information on binding affinity, kinetics, and the location of the binding site.[9][10][11] Unlike crystallography, NMR does not require protein crystallization and can provide dynamic information.
-
Key NMR Experiments for Binding Mode Analysis:
-
Chemical Shift Perturbation (CSP): Changes in the chemical shifts of protein backbone amides upon ligand binding are monitored by 2D ¹H-¹⁵N HSQC spectra. Residues exhibiting significant shifts are likely at or near the binding site.
-
Saturation Transfer Difference (STD) NMR: This ligand-observed experiment identifies which protons of the ligand are in close proximity to the protein, revealing the binding epitope.[9]
-
Transferred Nuclear Overhauser Effect (trNOE): This experiment provides information about the conformation of the ligand when it is bound to the protein.
-
Computational Docking
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a protein target.[12][13] It is a valuable tool for virtual screening and for generating hypotheses about the binding mode of a ligand.[14][15]
-
Docking Workflow:
-
Preparation of Protein and Ligand Structures: The 3D structure of the protein is obtained (e.g., from the PDB or homology modeling), and a 3D model of this compound is generated.
-
Binding Site Identification: The putative binding site on the protein is defined.
-
Docking Simulation: A docking algorithm samples a large number of possible conformations and orientations of the ligand within the binding site.
-
Scoring and Ranking: A scoring function is used to estimate the binding affinity for each pose, and the poses are ranked.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique used to measure the kinetics and affinity of molecular interactions in real-time.[16][17][18] While it does not directly provide structural information about the binding mode, it is invaluable for quantifying the binding interaction.
-
Experimental Principle:
-
The target protein is immobilized on a sensor chip.
-
A solution containing this compound is flowed over the chip.
-
Binding of the ligand to the protein causes a change in the refractive index at the sensor surface, which is detected as a response.
-
By analyzing the response at different ligand concentrations, the association (kₐ) and dissociation (kₔ) rate constants, and the equilibrium dissociation constant (Kₗ) can be determined.[16][17]
-
Isothermal Titration Calorimetry (ITC)
ITC is a thermodynamic technique that directly measures the heat released or absorbed during a binding event.[19][20][21] It is considered the gold standard for measuring binding affinity and thermodynamics.
-
Experimental Principle:
-
The target protein is placed in the sample cell of the calorimeter.
-
A solution of this compound is titrated into the sample cell in small aliquots.
-
The heat change upon each injection is measured.
-
The resulting data is fit to a binding model to determine the binding affinity (Kₗ), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.[20][21]
-
Comparative Analysis
The choice of technique for studying the binding of this compound depends on the specific research question, the available resources, and the properties of the target protein.
| Technique | Information Provided | Resolution | Throughput | Key Advantages | Key Limitations |
| X-ray Crystallography | 3D structure of the complex, precise binding mode, conformational changes | Atomic (<3 Å) | Low | Unambiguous structural data[3][5] | Requires well-diffracting crystals, can be time-consuming |
| NMR Spectroscopy | Binding site mapping, ligand conformation, dynamics, affinity (Kₗ) | Residue-level | Medium | No crystallization needed, provides dynamic information[10][11] | Generally limited to smaller proteins (<40 kDa), requires larger amounts of protein |
| Computational Docking | Predicted binding mode and affinity | Theoretical | High | Fast, cost-effective, useful for hypothesis generation[12] | Accuracy depends on the scoring function, requires experimental validation |
| Surface Plasmon Resonance (SPR) | Binding kinetics (kₐ, kₔ) and affinity (Kₗ) | N/A | High | Real-time, label-free, requires small amounts of protein[18][22] | No direct structural information, protein immobilization can affect activity |
| Isothermal Titration Calorimetry (ITC) | Binding affinity (Kₗ), stoichiometry (n), thermodynamics (ΔH, ΔS) | N/A | Medium | Label-free, in-solution measurement, direct thermodynamic data[19][21][23] | No structural information, requires relatively large amounts of protein and ligand |
Decision-Making Flowchart for Binding Mode Analysis
Caption: A logical flow for selecting the appropriate technique(s) for binding mode analysis.
Conclusion
Confirming the binding mode of a promising therapeutic candidate like this compound is a multifaceted endeavor. While X-ray crystallography stands as the unequivocal gold standard for providing high-resolution structural data, a comprehensive understanding is best achieved through an integrated approach. Techniques like SPR and ITC are essential for accurately quantifying the binding affinity and thermodynamics, which are critical for structure-activity relationship studies. NMR spectroscopy offers a powerful means to study binding in a more physiological solution state and can provide valuable information when crystallization is challenging. Computational docking, when used judiciously, can rapidly generate testable hypotheses and guide experimental design.
Ultimately, the choice of methodology should be driven by the specific scientific question at hand. For the definitive confirmation of the binding mode of this compound, X-ray crystallography is indispensable. However, its findings are significantly enriched when complemented by the kinetic, thermodynamic, and dynamic insights offered by the alternative techniques discussed in this guide.
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A Comparative Guide to the Prospective Synthesis and Reproducibility of 7-Bromo-2,4,6-trichloro-8-fluoroquinazoline
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract: This guide addresses the synthesis and characterization of 7-Bromo-2,4,6-trichloro-8-fluoroquinazoline, a novel polyhalogenated quinazoline derivative. As there is no existing published data for this specific molecule, this document serves as a prospective guide. It outlines a rational, multi-step synthetic pathway derived from established methodologies for analogous compounds. A detailed experimental protocol is provided, alongside a comprehensive table of predicted analytical data to serve as a benchmark for experimental validation. Crucially, this guide delves into the critical parameters influencing the reproducibility of the synthesis, offering a framework for troubleshooting and ensuring consistent outcomes. The objective is to provide researchers with a robust, scientifically grounded roadmap for the successful and reproducible synthesis of this and similar complex heterocyclic compounds.
Introduction: Addressing the Data Gap
This compound is a complex, polyhalogenated heterocyclic compound.[1][2] A thorough review of the scientific literature reveals a notable absence of published synthetic procedures or characterization data for this specific molecule. While the quinazoline core is a well-known privileged structure in medicinal chemistry, exhibiting a wide range of biological activities including anticancer and antimicrobial properties, this particular substitution pattern appears to be unexplored.[3][4]
This lack of prior art makes a traditional reproducibility guide, which would compare existing published results, impossible. Instead, this document adopts a proactive and prospective approach. It is designed to be a foundational guide for any researcher embarking on the synthesis of this novel compound. The core of this guide is not just a proposed recipe but a discussion on why certain steps are chosen and a framework for anticipating and solving potential challenges to ensure that the synthesis is reproducible, both within a single lab and across different research groups.[5][6][7]
The principles of reproducible synthesis, as championed by resources like Organic Syntheses, rely on detailed reporting of all critical parameters, from reagent purity to precise reaction conditions.[6][8] This guide is structured to uphold these principles.
Proposed Synthetic Pathway & Experimental Protocol
The synthesis of a multi-substituted quinazoline often begins with a correspondingly substituted aniline or anthranilic acid derivative.[9][10] Given the extensive halogenation of the target molecule, a plausible and robust strategy involves the construction of the quinazoline ring followed by selective halogenation, or the use of a pre-halogenated starting material. A common and effective method for creating the quinazolinone core, which can then be converted to the desired chloro-substituted quinazoline, involves the cyclization of an anthranilic acid derivative.[9][11]
The proposed pathway begins with a hypothetical, heavily halogenated anthranilic acid, which undergoes cyclization and subsequent chlorination steps.
Detailed Step-by-Step Experimental Protocol:
Step 1: Synthesis of 7-Bromo-8-fluoro-6-chloro-2,4-quinazolinedione
-
To the Starting Material: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-4-bromo-5-chloro-3-fluorobenzoic acid (1 equivalent).
-
Solvent and Reagent Addition: Suspend the starting material in 1,4-dioxane (approx. 0.2 M concentration). To this suspension, add trichloromethyl chloroformate (diphosgene) (1.5 equivalents) dropwise at room temperature. Causality: Diphosgene serves as a safe and effective phosgene equivalent, which will react with the amino and carboxylic acid moieties to facilitate ring closure.
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 101 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Causality: Heating provides the necessary activation energy for the cyclization reaction.
-
Work-up and Isolation: After completion, cool the mixture to room temperature. The product is expected to precipitate. Collect the solid by vacuum filtration, wash with cold diethyl ether to remove any unreacted starting materials and impurities. Dry the solid under vacuum to yield the quinazolinedione intermediate.
Step 2: Synthesis of this compound
-
Chlorination: In a 100 mL round-bottom flask, combine the 7-Bromo-8-fluoro-6-chloro-2,4-quinazolinedione (1 equivalent) with phosphorus oxychloride (POCl₃) (10-15 equivalents). Add N,N-dimethylaniline (0.5 equivalents) as a catalyst. Causality: POCl₃ is a powerful chlorinating agent that will convert the keto groups of the quinazolinedione into the desired chloro substituents. N,N-dimethylaniline acts as a catalyst to accelerate this transformation.
-
Reaction Execution: Heat the mixture to reflux (approximately 105-110 °C) for 12-18 hours under an inert atmosphere (e.g., nitrogen or argon). The reaction should be performed in a well-ventilated fume hood due to the corrosive and toxic nature of POCl₃.
-
Work-up and Purification: Cool the reaction mixture to room temperature. Slowly and carefully pour the mixture onto crushed ice with vigorous stirring. This will quench the excess POCl₃. The crude product should precipitate. Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or toluene) to obtain the purified this compound.
Visualization of the Proposed Workflow
Caption: Proposed two-step synthesis of the target compound.
Benchmark Data for Experimental Comparison
To assess the success and reproducibility of the synthesis, the experimental data obtained must be compared against a set of expected analytical benchmarks. The following table provides predicted data for this compound (Molecular Formula: C₈HBrCl₃FN₂, Molecular Weight: 330.37 g/mol ).[1]
| Analytical Technique | Predicted Outcome / Benchmark Data |
| Appearance | White to off-white crystalline solid.[1][2] |
| Melting Point | Expected to be >150 °C due to the rigid, halogenated aromatic structure. |
| ¹H NMR (in CDCl₃) | A single singlet or a narrow doublet (due to coupling with ¹⁹F) is expected in the aromatic region (δ 7.5-8.5 ppm). |
| ¹³C NMR (in CDCl₃) | Approximately 8 distinct signals are expected in the aromatic region (δ 110-160 ppm). Carbons attached to halogens will show characteristic shifts and C-F coupling. |
| ¹⁹F NMR (in CDCl₃) | A single signal is expected, likely a doublet due to coupling with the adjacent proton. |
| Mass Spec (EI or ESI) | Molecular Ion (M⁺): A complex isotopic cluster around m/z 328, 330, 332, 334 due to the presence of Br and Cl isotopes. The exact pattern is a critical confirmation of the elemental composition. |
| Purity (HPLC) | >95% for use in further applications.[12] |
A Guide to Reproducibility: Troubleshooting & Validation
The reproducibility of a synthetic procedure can be influenced by numerous factors.[7] Achieving a consistent outcome requires careful control of variables and a logical approach to troubleshooting.[5]
| Potential Issue | Likely Cause(s) | Troubleshooting & Validation Strategy |
| Low Yield in Step 1 | - Incomplete reaction. - Impure starting material. - Insufficient heating or reaction time. | - Monitor reaction by TLC/LC-MS to confirm consumption of starting material. - Ensure the purity of the anthranilic acid derivative via NMR or melting point. - Gradually increase reflux time and re-evaluate. |
| Formation of Side Products | - Over-halogenation or undesired regiochemistry in precursor synthesis. - Decomposition under harsh chlorination conditions. | - Rigorously characterize the starting material to confirm its structure. - In Step 2, consider lowering the reaction temperature or using a milder chlorinating agent (e.g., oxalyl chloride/DMF) if decomposition is observed. |
| Inconsistent Characterization Data | - Presence of solvent residue. - Isomeric impurities. - Incorrect structural assignment. | - Dry the final product under high vacuum for an extended period. - Use 2D NMR techniques (COSY, HSQC, HMBC) to unambiguously assign proton and carbon signals and confirm connectivity. - Compare the high-resolution mass spectrometry isotopic pattern with the theoretical pattern for C₈HBrCl₃FN₂. |
| Failure to Crystallize | - Presence of impurities inhibiting lattice formation. - Product may be an amorphous solid or an oil. | - Re-purify via column chromatography. - Attempt crystallization from a variety of solvent systems (e.g., hexanes/ethyl acetate, dichloromethane/methanol). |
Logical Framework for Reproducibility Assessment
A systematic approach is essential for validating the reproducibility of a synthesis.
Caption: A logical flowchart for assessing synthetic outcomes.
Conclusion
While the synthesis of this compound has not been previously reported, a logical and robust synthetic pathway can be proposed based on well-established principles of heterocyclic chemistry. This guide provides a detailed experimental protocol, a comprehensive set of benchmark analytical data for validation, and a systematic framework for troubleshooting common issues that affect reproducibility. By adhering to these guidelines, researchers can confidently approach the synthesis of this novel compound, ensuring that their results are both successful and consistent. This prospective approach underscores the importance of careful planning and rigorous analytical validation in the exploration of new chemical entities.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 7-Bromo-2,4,6-trichloro-8-fluoroquinazoline
This guide provides an in-depth operational and safety plan for the proper disposal of 7-Bromo-2,4,6-trichloro-8-fluoroquinazoline (CAS No. 1698028-11-3), a halogenated quinazoline derivative. Developed for researchers, scientists, and drug development professionals, this document synthesizes regulatory standards with practical, field-proven insights to ensure the safe and compliant management of this hazardous chemical waste. The procedures outlined herein are grounded in the principles of chemical hygiene and environmental stewardship, aiming to minimize risk and protect both laboratory personnel and the ecosystem.
I. Immediate Safety and Hazard Profile
This compound is a complex, polyhalogenated aromatic compound.[1] While comprehensive toxicological data is not fully available, its structure suggests significant potential hazards.[2] The presence of multiple halogen atoms (bromine, chlorine, and fluorine) necessitates that it be handled as a hazardous substance with the potential for environmental persistence.
Key Hazards:
-
Acute Toxicity: Harmful if swallowed.[1]
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation upon inhalation of dust.[1]
Due to these hazards, all handling and disposal procedures must be conducted in accordance with a comprehensive Chemical Hygiene Plan (CHP) as mandated by the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450).[3][4][5][6] The CHP serves as the foundational written program outlining standard operating procedures, control measures, and emergency protocols for the safe use of hazardous chemicals.[4][5][6]
Personal Protective Equipment (PPE): A critical component of safe handling is the consistent and correct use of appropriate PPE. The following table outlines the minimum PPE requirements when handling this compound and its waste products.
| Protection Type | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of after contamination.[2] | To prevent skin contact, which can lead to irritation.[7] |
| Eye Protection | Safety goggles and a face shield. | To protect against splashes and dust that can cause serious eye irritation. |
| Body Protection | A properly fitted laboratory coat. | To prevent contamination of personal clothing. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood to minimize inhalation of vapors or dust.[7][8] If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates may be necessary.[7] | To prevent respiratory tract irritation from inhalation of the compound.[1] |
II. Operational Plan for Waste Management
The guiding principle for the disposal of this compound is that it must be treated as hazardous waste.[7] The U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) mandates a "cradle to grave" management system for hazardous waste, ensuring it is handled safely from generation to final disposal.[9]
The recommended and most compliant method for the disposal of this compound is incineration in a chemical incinerator equipped with an afterburner and scrubber .[2] This method is preferred for halogenated compounds as it ensures complete destruction and allows for the neutralization of acidic gases (like HCl, HBr, and HF) that are produced during combustion. Landfill disposal is not a recommended or environmentally sound option.
Proper segregation of halogenated waste is a critical step in laboratory waste management.[7][10][11] Mixing halogenated and non-halogenated waste streams can complicate the disposal process and significantly increase costs.[12] The following diagram illustrates the decision-making process for waste segregation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
